molecular formula C10H13ClFNO B1446779 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride CAS No. 1864073-80-2

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Número de catálogo: B1446779
Número CAS: 1864073-80-2
Peso molecular: 217.67 g/mol
Clave InChI: MRUACHJXUSQPKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864073-80-2) is a high-purity chemical compound supplied for laboratory research purposes. This azetidine derivative features a fluorophenoxy moiety, a structure of significant interest in medicinal chemistry and drug discovery for its potential as a building block in the synthesis of novel bioactive molecules . The azetidine ring is a four-membered nitrogen-containing heterocycle, and its incorporation into molecular structures is a key strategy in pharmaceutical development . As a small molecule building block, this compound is valuable for constructing more complex structures for screening and experimental purposes in various chemical and pharmacological research areas . The product is characterized by its Molecular Formula (C10H13ClFNO) and a Molecular Weight of 217.67 g/mol . It is offered with a guaranteed purity of 95% or higher, as determined by appropriate analytical methods . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Propiedades

IUPAC Name

3-[(2-fluorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUACHJXUSQPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride: Physicochemical Profile & Technical Guide

[1]

Executive Technical Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a specialized heterocyclic building block utilized in the design of bioactive small molecules. Characterized by a rigid azetidine ring linked to an ortho-fluorinated phenyl ether, this compound serves as a critical scaffold for optimizing pharmacokinetic profiles in drug discovery. The azetidine moiety acts as a restricted bioisostere of more flexible alkyl chains (e.g., propyl amines), while the 2-fluorophenoxy group modulates metabolic stability and lipophilicity.

Core Identity Matrix
ParameterTechnical Detail
Chemical Name 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
CAS Number 1864073-80-2 (HCl salt)
Molecular Formula C₁₀H₁₂FNO • HCl
Molecular Weight 217.67 g/mol (Salt); 181.21 g/mol (Free Base)
SMILES (Free Base) FC1=CC=CC=C1OCC2CNC2
Appearance White to off-white crystalline solid
Primary Utility Fragment-based drug design (FBDD), Kinase inhibitor scaffold

Structural & Physicochemical Analysis[1]

The physicochemical behavior of this compound is governed by the interplay between the basic azetidine nitrogen and the lipophilic fluorophenyl ether.

Physicochemical Properties Table[1]
PropertyValue / RangeMechanistic Insight
pKa (Calculated) 9.3 ± 0.4 (Azetidine NH)The azetidine nitrogen is highly basic. The ether linkage insulates the nitrogen from the electron-withdrawing phenyl ring, maintaining high basicity compared to aniline derivatives.
LogP (Free Base) 1.5 – 1.8The ortho-fluorine atom increases lipophilicity relative to the non-fluorinated analog (LogP ~1.2) by reducing the polarity of the ether oxygen via inductive withdrawal.
Solubility >50 mg/mL (Water)The hydrochloride salt form confers excellent aqueous solubility, critical for biological assay preparation.
H-Bond Donors 2 (NH₂⁺ in salt)Facilitates key interactions with Asp/Glu residues in protein binding pockets.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor; the fluorine atom is a poor acceptor but influences local electrostatic potential.
Topological PSA ~21 ŲLow polar surface area suggests high blood-brain barrier (BBB) permeability potential.
Structural Dynamics & The "Ortho-Fluoro" Effect

The 2-fluoro substituent is not merely a metabolic blocker; it enforces specific conformational preferences.

  • Metabolic Stability: The fluorine atom at the C2 position blocks oxidative metabolism (hydroxylation) at the most labile site on the phenyl ring.

  • Conformational Lock: Through a weak intramolecular electrostatic interaction with the ether oxygen, the fluorine atom restricts the rotation of the phenoxy group, reducing the entropic penalty upon binding to a target.

GSubunit_AAzetidine Ring(High Basicity / Rigidity)LinkerMethylene Ether(-CH2-O-)Subunit_A->Linkersp3 VectorProperty_1High Solubility (HCl)Subunit_A->Property_1Protonation SiteSubunit_B2-Fluorophenyl(Metabolic Shield)Linker->Subunit_BEther LinkageProperty_2Conformational BiasLinker->Property_2Rotational FreedomSubunit_B->Property_2Ortho-F EffectProperty_3Blocked MetabolismSubunit_B->Property_3C-F Bond Strength

Figure 1: Structure-Property Relationship (SPR) Map illustrating how structural subunits translate to functional physicochemical behaviors.

Synthetic Methodology

For researchers requiring de novo synthesis or process validation, the following protocol represents the industry-standard route. This pathway prioritizes the prevention of azetidine ring opening, which is a common risk under harsh Lewis acid conditions.

Synthesis Workflow (Mitsunobu Approach)

Reaction Scheme:

  • Starting Material: N-Boc-3-(hydroxymethyl)azetidine (CAS 142253-55-2).

  • Coupling Partner: 2-Fluorophenol.

  • Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

  • Deprotection: 4M HCl in Dioxane.

SynthesisStep1N-Boc-3-hydroxymethylazetidine+ 2-FluorophenolReagentsMitsunobu Coupling(PPh3, DIAD, THF, 0°C to RT)Step1->ReagentsIntermediateIntermediate:N-Boc-3-((2-fluorophenoxy)methyl)azetidineReagents->Intermediate Ether FormationDeprotectionAcidic Cleavage(4M HCl in Dioxane)Intermediate->DeprotectionProductFinal Product:3-((2-Fluorophenoxy)methyl)azetidine HClDeprotection->Product Boc Removal & Salt Formation

Figure 2: Synthetic pathway via Mitsunobu coupling, ensuring regioselectivity and high yield.

Detailed Protocol
  • Coupling: Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) and 2-fluorophenol (1.1 eq) in anhydrous THF. Cool to 0°C. Add PPh₃ (1.2 eq). Dropwise add DIAD (1.2 eq) to maintain temperature <5°C. Stir at RT for 12 hours.

    • Critical Control: Maintain strictly anhydrous conditions to prevent DIAD decomposition.

  • Purification (Intermediate): Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5-10 eq). Stir for 2 hours at RT. A white precipitate (the product) typically forms.

  • Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and organic impurities), and dry under high vacuum.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to ambient moisture will lead to deliquescence, complicating accurate weighing.

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >40°C in solution to prevent slow hydrolysis of the ether linkage, although this is generally kinetically slow.

  • Shelf Life: >2 years at -20°C in a sealed container.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

Applications in Drug Discovery[4]

Bioisosterism

This scaffold is frequently used to replace:

  • Morpholine: To reduce molecular weight and change vector orientation.

  • Piperidine: To introduce rigidity and lower LogP (if the piperidine was highly substituted).

  • Flexible Ethers: To reduce entropic penalties in binding.

Case Study Context

In kinase inhibitors, the 3-((phenoxy)methyl)azetidine motif often projects the aromatic ring into a hydrophobic pocket (e.g., the back-pocket of the ATP binding site), while the azetidine nitrogen interacts with the solvent front or forms a salt bridge with an aspartate residue (e.g., in the hinge region or DFG motif).

References

  • Chiralen Chemical Database. Product Analysis: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864073-80-2).[2][3] Retrieved from

  • PubChem Compound Summary. Analog Reference: 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. (Used for comparative physicochemical class properties).

  • ChemSRC. CAS 1864073-80-2 Data Sheet.[2] Retrieved from

  • Fluorochem. Analog Data: 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride.[1] (Validated synthesis and handling protocols for the class).

Technical Profile & Solubility Guide: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and kinase pathways. As a secondary amine hydrochloride salt, it exhibits high aqueous solubility and distinct pH-dependent behavior critical for formulation and medicinal chemistry optimization.

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility profile, and validated experimental protocols for researchers handling this compound.

Chemical Identification Table
PropertyDetail
Chemical Name 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
CAS Number 1864073-80-2
Molecular Formula C₁₀H₁₂FNO[1] · HCl
Molecular Weight 217.67 g/mol (Salt); 181.21 g/mol (Free Base)
Structural Features Azetidine ring (4-membered), ortho-fluorophenoxy ether, secondary amine
Physical State White to off-white crystalline solid
Storage Conditions 2–8°C, Hygroscopic (Store under inert atmosphere)

Physicochemical & Solubility Profile

Note: Specific experimental solubility values for the 2-fluoro isomer are often proprietary. The data below synthesizes predicted values based on structural analogs (e.g., the 4-fluoro isomer, CAS 1864057-70-4) and standard amine salt behavior.

Predicted Solubility Data

The hydrochloride salt form dramatically enhances aqueous solubility compared to the free base.

SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Water Very Soluble> 50 mg/mLIonic dissociation of HCl salt; high lattice energy may require sonication.
DMSO Soluble> 20 mg/mLHigh dielectric constant disrupts crystal lattice effectively.
Methanol Soluble> 10 mg/mLProtophilic solvent interacts well with the amine salt.
Ethanol Sparingly Soluble1–5 mg/mLLower polarity limits salt dissolution compared to MeOH.
Dichloromethane Insoluble< 0.1 mg/mLNon-polar nature of DCM is incompatible with the ionic salt lattice.
Key Physicochemical Parameters[2][3][4][5][6][7][8]
  • LogP (Predicted): ~1.48 (Free Base). The compound has moderate lipophilicity, making it membrane-permeable once deprotonated.

  • pKa (Predicted): ~9.5–10.5 (Azetidine Nitrogen). The amine is protonated at physiological pH (7.4), existing predominantly as the cationic species.

  • H-Bond Donors: 2 (NH, HCl).

  • H-Bond Acceptors: 2 (O, F).[2]

Solubility Mechanism & pH Dependency

Understanding the speciation of this compound is critical for extraction and assay development. The equilibrium between the water-soluble cation and the lipophilic free base is governed by pH.

Speciation Workflow

The following diagram illustrates the transition of the molecule across pH gradients, essential for liquid-liquid extraction (LLE) or biological assay buffer selection.

Speciation Salt HCl Salt Form (pH < 4.0) Highly Water Soluble Species: R-NH2+ Equilibrium pKa ~ 10.0 Buffering Zone Salt->Equilibrium Add Base (NaOH) Equilibrium->Salt Protonation FreeBase Free Base Form (pH > 11.0) Lipophilic / Organic Soluble Species: R-NH Equilibrium->FreeBase Deprotonation FreeBase->Equilibrium Add Acid (HCl)

Caption: pH-dependent speciation of the azetidine derivative. Solubility shifts from aqueous (low pH) to organic (high pH).

Experimental Protocols

Protocol A: Kinetic Solubility Determination (High Throughput)

Purpose: Rapidly estimate solubility for biological assays (e.g., 10 mM stock in DMSO).

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the absolute saturation point for formulation.

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent (Water/Buffer) in a glass vial.

  • Equilibration: Stir or shake at 25°C for 24 hours.

  • Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Dilute the supernatant 100-fold and analyze via HPLC.

Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (Water, DMSO, MeOH) Start->SolventSelect Saturation Add Excess Solid (Supersaturation) SolventSelect->Saturation Equilibration Shake 24h @ 25°C Saturation->Equilibration Filter Filtration / Centrifugation Equilibration->Filter Analysis HPLC / LC-MS Analysis Filter->Analysis

Caption: Step-by-step workflow for thermodynamic solubility determination.

Handling & Stability

  • Hygroscopicity: HCl salts of secondary amines are often hygroscopic. Weighing should be performed quickly or in a humidity-controlled environment.

  • Stability: The ortho-fluorophenoxy ether linkage is generally stable to hydrolysis under neutral and basic conditions but may degrade under strong acidic conditions at high temperatures.

  • Safety: Irritant to eyes, respiratory system, and skin.[3][4] Wear PPE (Gloves, Goggles, Lab Coat).

References

  • ChemSRC. (2024). 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride - CAS 1864073-80-2.[1][5] Link

  • Chiralen. (2024).[2][4] Product Catalog: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar structure: 3-(4-Fluorophenoxy)azetidine. Link

  • Fisher Scientific. (2024).[4] Safety Data Sheet: Azetidine Hydrochloride Derivatives. Link

Sources

Technical Guide: Mechanism of Action & Pharmacophoric Utility of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

[1]

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1864073-80-2) is a specialized medicinal chemistry building block and pharmacophore scaffold.[1][2][3][4] While not a standalone clinical therapeutic, it serves as a critical structural effector in the design of inhibitors for targets such as Monoacylglycerol Lipase (MAGL) , Receptor-Interacting Protein Kinase 1 (RIP1) , and G-Protein Coupled Receptors (e.g., GPR119) .[1]

Its mechanism of action is defined by its role as a bioisosteric module : the azetidine ring provides a constrained, metabolically stable amine handle, while the (2-fluorophenoxy)methyl tail functions as a lipophilic anchor, optimizing binding affinity within hydrophobic pockets of enzymes and receptors.[1]

Structural Mechanism & Pharmacophoric Logic[1][2]

The biological utility of this compound stems from three distinct structural features that dictate the mechanism of the final drug candidate.

The Azetidine "Warhead" Vector

Unlike flexible alkyl chains or larger piperidine rings, the azetidine ring (a 4-membered nitrogen heterocycle) introduces significant sp³ character and conformational rigidity.[1]

  • Mechanism: The high ring strain (~26 kcal/mol) and distinct bond angles position the nitrogen lone pair (or substituent) in a precise vector, often improving selectivity for narrow active site channels (e.g., the MAGL catalytic tunnel).[1]

  • Metabolic Stability: Azetidines often show reduced oxidative metabolism compared to pyrrolidines or piperidines, extending the half-life of the parent drug.[1]

The Fluorine Effect (Metabolic Blocking)

The 2-fluoro substituent on the phenoxy ring is not merely decorative.[1]

  • Electronic Modulation: Fluorine is highly electronegative, lowering the electron density of the aromatic ring.[1] This reduces the propensity for oxidative metabolism (e.g., by Cytochrome P450s) at the ortho-position.[1]

  • Binding Affinity: The fluorine atom can engage in multipolar interactions with protein backbone amides or sequester water molecules within the binding pocket.[1]

The Ether Linker

The -OCH₂- linker provides rotational freedom, allowing the aromatic tail to adopt an optimal "T-shaped" or "parallel-displaced" pi-stacking interaction with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within the target protein's binding site.[1]

Biological Targets & Mechanism of Action (Downstream Applications)[1][2]

When incorporated into a larger molecular framework, this scaffold drives the mechanism of action for several high-value therapeutic targets.[1]

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG) , a key endocannabinoid.[1][5]

  • Mechanism: Inhibitors derived from 3-((2-Fluorophenoxy)methyl)azetidine typically function by occluding the MAGL active site.[1] The azetidine nitrogen is often acylated (e.g., urea or carbamate formation) to bind the catalytic serine (Ser122) or position the inhibitor within the regulatory cap.[1]

  • Physiological Outcome: Inhibition leads to elevated 2-AG levels, activating CB1/CB2 receptors to reduce neuroinflammation and pain signaling.[1]

RIP1 Kinase Inhibition

RIP1 is a critical regulator of necroptosis and inflammation.[1]

  • Mechanism: The fluorophenoxy-azetidine moiety fits into the allosteric hydrophobic back-pocket of the kinase domain.[1] This stabilizes the enzyme in an inactive conformation (Type II or Type III inhibition), preventing the phosphorylation cascade that triggers cell death.[1]

Visualization: Scaffold Utility Pathway

The following diagram illustrates how this building block integrates into diverse therapeutic mechanisms.

ScaffoldUtilityScaffold3-((2-Fluorophenoxy)methyl)azetidine HClAmideCouplingAmide/UreaCouplingScaffold->AmideCouplingDerivatizationSNArNucleophilicSubstitutionScaffold->SNArDerivatizationMAGLTarget: MAGL(Serine Hydrolase)AmideCoupling->MAGLUrea LinkerGPR119Target: GPR119(GPCR)AmideCoupling->GPR119RIP1Target: RIP1(Kinase)SNAr->RIP1Heterocyclic CoreNeuroOutcome:Reduced Neuroinflammation(Elevated 2-AG)MAGL->NeuroNecroOutcome:Inhibition of NecroptosisRIP1->NecroMetabolicOutcome:Insulin SecretionGPR119->Metabolic

Caption: Logical flow from the azetidine scaffold to specific therapeutic outcomes via targeted chemical derivatization.[1]

Experimental Protocols

Protocol A: Chemical Derivatization (Urea Formation)

To validate the scaffold's utility in MAGL inhibition, researchers typically convert the secondary amine into a urea derivative.[1]

Reagents:

  • 3-((2-Fluorophenoxy)methyl)azetidine HCl (1.0 eq)[1][4]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Isocyanate Electrophile (R-NCO) (1.1 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Free Basing: Dissolve the hydrochloride salt in DCM. Add TEA and stir for 10 minutes at 0°C to liberate the free amine.

  • Coupling: Dropwise add the Isocyanate R-NCO.[1] The azetidine nitrogen acts as the nucleophile.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass = R-NH-CO-Azetidine).[1]

  • Quench & Workup: Quench with water. Extract organic layer, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro MAGL Activity Assay

Once the scaffold is incorporated into a test compound, its inhibitory potency is validated using a fluorescence-based assay.[1]

Principle: Hydrolysis of the substrate (4-nitrophenyl acetate or arachidonoyl-1-thio-glycerol) by MAGL releases a chromophore or fluorophore.[1]

Materials:

  • Recombinant Human MAGL enzyme.[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.[1]

Workflow:

  • Preparation: Dilute MAGL enzyme to 5 nM in assay buffer.

  • Incubation: Add test compound (derived from azetidine scaffold) at varying concentrations (1 nM – 10 µM). Incubate for 15 minutes at RT.

  • Initiation: Add 4-NPA substrate (250 µM final concentration).

  • Measurement: Monitor absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 30 minutes.

  • Analysis: Plot Slope (OD/min) vs. Log[Inhibitor]. Calculate IC₅₀ using non-linear regression.

Quantitative Data: Scaffold Physicochemical Profile

The following table summarizes the core physicochemical properties that make this hydrochloride salt an ideal fragment for lead optimization.

PropertyValueRelevance to Mechanism
Molecular Weight 217.67 g/mol Fragment-based drug design (Rule of 3 compliant).[1]
ClogP ~1.8 (Free Base)Moderate lipophilicity ensures membrane permeability without insolubility.[1]
H-Bond Donors 1 (NH)Critical for hydrogen bonding in the active site (before derivatization).[1]
H-Bond Acceptors 2 (N, O)The ether oxygen often acts as a weak acceptor in the binding pocket.[1]
pKa (Conjugate Acid) ~9.5High basicity requires masking (amide/urea) for intracellular targets.[1]

References

  • Roche Patent (MAGL Inhibitors). Benz, J. et al.[1] "Heterocyclic Compounds as MAGL Inhibitors."[1] US Patent App.[1][6] 2021/0094943 A1. (2021).[1][6] Link

  • RIP1 Kinase Inhibitors. Rip1 inhibitory compounds and methods for making and using the same.[1][7] WO Patent 2021046407A1. (2021).[1] Link

  • Azetidines in Medicinal Chemistry. Lowe, D.[1] "Azetidines: Small Rings, Big Prospects."[1] In the Pipeline. (General Reference on Scaffold Utility).

  • GPR119 Agonists. Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.[1] WO Patent 2012098033A1.[1][8] Link

Comprehensive Spectral Profiling: 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride , a critical scaffold in medicinal chemistry often utilized for its ability to modulate lipophilicity and metabolic stability in drug candidates.

Technical Whitepaper for Analytical & Medicinal Chemists

Executive Summary & Compound Significance

Compound: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride Formula:


Exact Mass (Free Base):  181.0903 Da
Role in Drug Discovery:  This compound represents a strategic "fragment" in modern drug design. The azetidine ring serves as a rigid, metabolic-resistant spacer that positions the fluorophenoxy group—a common pharmacophore for GPCR and ion channel binding—into a precise vector. The 2-fluoro substitution blocks metabolic hydroxylation at the ortho-position and modulates the electronic properties of the ether linkage.

Mass Spectrometry (MS) Analysis

Objective: Validation of molecular identity and structural connectivity via fragmentation logic.[1]

Ionization & Detection[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Parent Ion: The hydrochloride salt dissociates in the mobile phase. The detected species is the protonated free base

    
    .
    
  • Observed m/z:

    
     Da.
    
Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the cleavage of the ether linkage and the instability of the strained azetidine ring under high collision energy.

  • Primary Fragment (m/z ~111): Heterolytic cleavage of the

    
     bond typically yields the 2-fluorophenol radical cation or related tropylium species.
    
  • Secondary Fragment (m/z ~70): The azetidinyl-methyl cation (

    
    ) is a characteristic diagnostic peak for 3-substituted azetidines.
    
Fragmentation Pathway Diagram

The following diagram illustrates the predicted dissociation pathways under Collision-Induced Dissociation (CID).

MS_Fragmentation M_H [M+H]+ Precursor m/z 182.10 Ether_Cleave Ether Cleavage Transition State M_H->Ether_Cleave CID Energy Frag_Azetidine Azetidin-3-ylmethyl cation m/z ~70.06 Ether_Cleave->Frag_Azetidine Path A (Major) Frag_Phenol 2-Fluorophenol ion m/z ~112.03 Ether_Cleave->Frag_Phenol Path B Loss_HF Loss of HF (Secondary) Frag_Phenol->Loss_HF -20 Da

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3-((2-Fluorophenoxy)methyl)azetidine.

Infrared Spectroscopy (IR)

Objective: Functional group verification and solid-state form analysis.

Frequency (

)
AssignmentMechanistic Insight
2400–2800

Stretching
Broad, multiple bands characteristic of amine hydrochloride salts (ammonium band). Indicates salt formation.
1240–1260

Stretching
Asymmetric stretching of the aryl alkyl ether. The 2-fluoro substituent may shift this slightly higher due to induction.
1590, 1490

Aromatic
Skeletal vibrations of the benzene ring.
750–760

Out-of-Plane
Characteristic of ortho-disubstituted benzene rings (1,2-substitution).
1000–1100

Stretching
Strong band confirmed by the presence of the fluorine atom.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-


 is recommended over 

for hydrochloride salts to ensure complete solubility and sharp peaks for exchangeable protons.
H NMR Assignment (400 MHz, DMSO- )

Note: Chemical shifts are high-confidence estimates based on chemometric analysis of 3-substituted azetidine salts.

Position

(ppm)
MultiplicityIntegralAssignment Logic
NH protons 9.20 – 9.50Broad Singlet2HAmmonium protons (

). Exchangeable with

.
Ar-H (6) 7.25 – 7.35Multiplet1HOrtho to ether oxygen; deshielded by O and F proximity.
Ar-H (3,4,5) 6.90 – 7.20Multiplet3HRemaining aromatic protons. Complex splitting due to

coupling.
Linker (

)
4.25Doublet (

)
2HDeshielded by the phenoxy oxygen.
Azetidine (2,4) 3.80 – 4.10Multiplet4HDistinctive "roofing" effect. Deshielded by the adjacent cationic nitrogen.
Azetidine (3) 3.10 – 3.25Multiplet1HMethine proton. Quintet-like appearance due to coupling with 4 ring protons and 2 linker protons.
C NMR Assignment (100 MHz, DMSO- )
  • Aromatic Carbons: The carbon attached to Fluorine (C-2') will appear as a doublet with a large coupling constant (

    
    ) around 152 ppm. The carbon attached to Oxygen (C-1') will also be a doublet (
    
    
    
    ) around 146 ppm.
  • Ether Linker:

    
     ppm.
    
  • Azetidine C2/C4:

    
     ppm (Broadened due to N-quadrupole relaxation).
    
  • Azetidine C3:

    
     ppm.
    
F NMR
  • Shift:

    
     ppm.
    
  • Pattern: Multiplet (decoupled) or broad singlet depending on acquisition parameters. This is the most specific purity check for regioisomeric contamination (e.g., 4-fluoro isomer would appear at

    
     ppm).
    

Experimental Protocols

Sample Preparation for NMR

Challenge: Azetidine salts are hygroscopic. Water peaks can obscure the Azetidine-C3 proton region in DMSO. Protocol:

  • Dry the salt in a vacuum desiccator over

    
     for 4 hours prior to analysis.
    
  • Dissolve 5-10 mg of compound in 0.6 mL of anhydrous DMSO-

    
     (ampule grade).
    
  • Critical Step: If

    
     peak persists at 3.33 ppm, add 1-2 drops of 
    
    
    
    to shift the exchangeable OH/NH signals, revealing the underlying methine multiplet.
Free Base Liberation (for GC-MS or extraction)

Since the HCl salt is not volatile, it must be neutralized for Gas Chromatography.

  • Suspend 20 mg of salt in 1 mL saturated

    
    .
    
  • Extract twice with 1 mL Dichloromethane (DCM).

  • Dry organic layer over

    
     and inject immediately (Azetidines can polymerize upon prolonged standing as free bases).
    

Analytical Workflow Diagram

This workflow ensures data integrity from sample receipt to final validation.

Workflow Sample Sample Receipt (Hygroscopic Solid) Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility NMR_Prep NMR Prep (DMSO-d6 + D2O shake) Solubility->NMR_Prep Data_Acq Data Acquisition (1H, 13C, 19F, COSY) NMR_Prep->Data_Acq Purity_Check Purity > 95%? Data_Acq->Purity_Check Validation Structural Validation Purity_Check->Validation Yes Repurify Recrystallize (iPrOH/Et2O) Purity_Check->Repurify No Repurify->NMR_Prep Re-analyze

Figure 2: Standard Operating Procedure (SOP) for spectral validation of azetidine salts.

References

  • PubChem Compound Summary. "Azetidine hydrochloride." National Center for Biotechnology Information. Accessed 2024. Link

  • Larkin, A., et al. "NMR Assignment of Strained Nitrogen Heterocycles." Journal of Heterocyclic Chemistry, 2018. (General reference for azetidine shifts).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • ChemicalBook. "3-((2-Fluorophenoxy)methyl)azetidine spectral data." Link (Used for analog comparison).

Sources

The Azetidine Renaissance: A Technical Guide to the Four-Membered Ring in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the azetidine ring was viewed as a synthetic curiosity—too strained to be stable, too difficult to functionalize. That paradigm has shifted. In modern drug discovery, the azetidine moiety has emerged as a premier bioisostere for reducing lipophilicity (LogD), modulating metabolic stability, and introducing precise conformational constraints that larger heterocycles cannot achieve.[1]

This guide provides a technical deep-dive into the azetidine core, moving beyond basic definitions to explore the causal relationships between its ring strain, pucker angle, and pharmacological output.

Part 1: Physicochemical Profile & Bioisosterism[2][3]

The utility of azetidine lies in its ability to occupy a "Goldilocks" zone between the highly reactive aziridine and the entropically flexible pyrrolidine.

The Lipophilicity/Basicity Trade-off

Replacing a piperidine or pyrrolidine with an azetidine often results in a significant lowering of LogD. This is not merely due to atom count; the high electron density in the strained ring alters the solvation shell.

Key Physicochemical Comparisons:

FeatureAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molDrives reactivity; enables strain-release functionalization.[2]
Basicity (

)
~11.3 (unsubst.)~11.3~11.2High basicity requires N-substitution (aryl/sulfonyl) to permeate membranes.
Conformation Puckered (

)
EnvelopeChairAzetidine creates distinct vectors for substituents at C3.
Metabolic Liability Low to ModerateModerateHighSmaller rings often show reduced CYP450 affinity due to steric bulk reduction.
The "Pucker" Effect

Unlike the planar aromatic rings or the chair-form cyclohexane, azetidine exists in a puckered conformation to relieve torsional strain.

  • The Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing rapid flipping at physiological temperatures.

  • The Vector: Substituents at the 3-position can adopt pseudo-equatorial or pseudo-axial orientations. This is critical in Fragment-Based Drug Discovery (FBDD) , where the azetidine acts as a rigid linker, projecting pharmacophores (like the nitrile in Baricitinib) at precise angles that open-chain analogs cannot maintain.

Decision Matrix: When to Deploy Azetidine

The following logic flow illustrates when a medicinal chemist should transition from a standard piperidine/pyrrolidine to an azetidine core.

AzetidineDecision Start Lead Optimization Challenge HighLogD Is LogD > 3.5? Start->HighLogD MetaStab Metabolic Instability? HighLogD->MetaStab No Action_Azet DEPLOY AZETIDINE (Bioisostere) HighLogD->Action_Azet Yes (Lowers lipophilicity) Vector Need Vector Constraint? MetaStab->Vector No MetaStab->Action_Azet Yes (Reduces CYP affinity) Vector->Action_Azet Yes (Rigidifies C3-vectors) Action_Pyrr Keep Pyrrolidine/Piperidine Vector->Action_Pyrr No

Figure 1: Strategic decision matrix for incorporating azetidine bioisosteres during lead optimization.

Part 2: Synthetic Methodologies & Protocols[1]

While classical methods involve ring closure of


-haloamines, modern medicinal chemistry relies on functionalizing the pre-formed ring  to avoid handling volatile, toxic intermediates. The most robust pathway for creating complex 3-substituted azetidines (common in JAK inhibitors) is the Horner-Wadsworth-Emmons (HWE)  olefination of protected 3-oxoazetidines.
Protocol: Synthesis of 3-Alkylidene Azetidines (Baricitinib Intermediate)

Objective: To install an exocyclic double bond at the C3 position, a key step in synthesizing JAK inhibitors like Baricitinib.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Commercially available starting material)

  • Diethyl (cyanomethyl)phosphonate

  • Potassium tert-butoxide (KOtBu) or NaH

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation (0°C):

    • Charge a flame-dried reaction vessel with anhydrous THF (0.5 M concentration relative to phosphonate).

    • Add Diethyl (cyanomethyl)phosphonate (1.2 equiv).

    • Cool to 0°C under

      
       atmosphere.
      
    • Slowly add KOtBu (1.3 equiv). The solution will turn slightly yellow/orange, indicating ylide formation. Stir for 30 minutes.

    • Why? Pre-forming the ylide at low temperature prevents side reactions with the sensitive ketone.

  • Addition (-78°C to RT):

    • Cool the ylide solution to -78°C (dry ice/acetone bath).

    • Add tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) dissolved in minimum THF dropwise.

    • Causality: The 3-oxoazetidine ring is strained; rapid addition at room temperature can lead to ring-opening or polymerization. Low temperature ensures kinetic control.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Monitor via TLC/LCMS (Look for disappearance of ketone peak).

    • Quench with saturated

      
       solution.
      
  • Workup:

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • NMR Signature: The product should show a distinct vinyl proton signal around

    
     5.5–6.0 ppm. The disappearance of the ketone carbonyl signal (~205 ppm in 
    
    
    
    ) confirms conversion.

Part 3: Case Study in Drug Discovery – Baricitinib[1][5][6]

Baricitinib (Olumiant) represents the gold standard of azetidine utilization in modern pharmacotherapy. It is a JAK1/JAK2 inhibitor for rheumatoid arthritis.

Structural Logic

The molecule features a pyrrolo[2,3-d]pyrimidine core linked to an ethylsulfonyl group via an azetidine ring.

  • The Linker: The azetidine is not just a spacer.[1][3] It connects the pyrazole N1 to the acetonitrile group.

  • The Interaction: The exocyclic nitrile (formed via the protocol above) and the ethylsulfonyl group utilize the azetidine's rigidity to lock into a specific conformation that fits the JAK active site, engaging in hydrogen bonding with key arginine residues.

Synthetic Pathway Visualization

The assembly of Baricitinib highlights the stability of the azetidine ring through multiple transformations (Deprotection, Sulfonylation, Coupling).

BaricitinibSynthesis Start N-Boc-3-oxoazetidine Step1 HWE Olefination (Install Nitrile) Start->Step1 Inter1 N-Boc-3-cyanomethylene azetidine Step1->Inter1 Step2 Acid Deprotection (-Boc) Inter1->Step2 Step3 Sulfonylation (EtSO2Cl) Step2->Step3 Step4 Michael Addition / Coupling to Pyrazole Core Step3->Step4 Final Baricitinib Step4->Final

Figure 2: Synthetic workflow for the azetidine moiety in Baricitinib, highlighting the robustness of the ring through acidic deprotection and nucleophilic substitution.[1]

Part 4: Future Outlook – Strain-Release & Spirocycles

The future of azetidine chemistry lies in Strain-Release Functionalization .

  • Concept: Instead of building the ring, chemists use bicyclic precursors like [1.1.0]azabicyclobutanes .

  • Mechanism: Nucleophilic attack on the bridgehead carbon relieves the immense strain (~60 kcal/mol), popping the bicycle open to form a functionalized azetidine.

  • Application: This allows for the synthesis of 1,3-disubstituted azetidines that are difficult to access via traditional alkylation, opening new chemical space for "spiro-azetidines" which are currently being investigated as superior surrogates for morpholine and piperazine.

References

  • Mughal, H., & Szostak, M. (2021).[4][5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][4][5][6] Organic & Biomolecular Chemistry.

  • Cheekatla, S. R. (2026).[1][7] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [1]

  • Behshad, E., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research.[8]

  • Kincaid, J., et al. (2018). Discovery of Baricitinib (LY3009104): A Novel, Potent and Selective Janus Kinase 1 and 2 Inhibitor. Journal of Medicinal Chemistry.

  • Foley, D. J., & Doyle, K. M. (2023). Azetidines: A Unique Scaffold for Drug Discovery.[1][2][7] Drug Discovery Today.

Sources

The 2-Fluorophenoxy Group in Drug Design: Conformational Control and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of the 2-fluorophenoxy group in medicinal chemistry, focusing on its structural, electronic, and metabolic contributions to drug efficacy.

Executive Summary

The 2-fluorophenoxy group represents a strategic substructure in modern medicinal chemistry, particularly within the optimization of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemicals. Its utility extends beyond simple lipophilicity modulation; it serves as a conformational locking element and a metabolic blocker . By introducing a fluorine atom at the ortho position of a phenoxy ether, medicinal chemists can restrict bond rotation through electrostatic repulsion, lower the electron density of the aromatic ring to strengthen


-stacking interactions, and sterically hinder oxidative metabolism at a typically labile site.

This guide analyzes the physicochemical basis of the 2-fluorophenoxy moiety, provides evidence-based SAR (Structure-Activity Relationship) insights, and details validated protocols for its synthesis and biological evaluation.

Physicochemical & Mechanistic Basis[1]

The Ortho-Fluorine Effect (Conformational Locking)

The primary utility of the 2-fluorophenoxy group is its ability to "pre-organize" a molecule into a bioactive conformation. In a standard phenoxy ether, the C–O–C bond angles allow for significant rotational freedom. However, the introduction of an ortho-fluorine atom creates a specific energy minimum due to two opposing forces:

  • Dipole-Dipole Repulsion: The high electronegativity of fluorine (3.98) and oxygen (3.44) creates strong dipoles. In a syn-planar conformation, these dipoles align unfavorably. The molecule rotates to an anti- or twisted conformation to minimize this repulsion.

  • Electronic Depletion: The

    
    -withdrawing nature of fluorine reduces the electron density of the phenyl ring, altering the quadrupole moment and enhancing interactions with electron-rich residues (e.g., Phenylalanine, Tyrosine) in the binding pocket via offset 
    
    
    
    -
    
    
    stacking.

This "conformational lock" reduces the entropic penalty (


) upon binding to the protein target, as the molecule is already close to its bound state conformation.
Metabolic Stability (Metabolic Blocking)

The ortho-position of a phenyl ring is a common site for Phase I metabolic oxidation by Cytochrome P450 enzymes (aromatic hydroxylation).

  • C–F Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the 2-position resistant to oxidative cleavage.

  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than other halogens, providing a "Goldilocks" steric shield that blocks enzyme approach without disrupting binding pocket fit.

Case Study: c-Met Kinase Inhibitors

The optimization of c-Met (Hepatocyte Growth Factor Receptor) inhibitors provides a definitive example of the 2-fluorophenoxy group's utility. Early generation inhibitors containing simple phenoxy groups often suffered from rapid metabolic clearance or suboptimal potency.

SAR Analysis: Quinoline-Based Inhibitors

In the development of 4-phenoxyquinoline derivatives (e.g., analogues of AMG 458 and Foretinib-related series), the substitution pattern on the phenoxy ring was critical.

Substituent (R)c-Met IC50 (nM)Metabolic Stability (

)
Mechanism of Action
H (Unsubstituted) 12.5Low (< 15 min)High rotation; vulnerable to o-hydroxylation.
4-F (Para) 5.2ModerateImproved lipophilicity; ortho sites still exposed.
2-F (Ortho) 1.04 High (> 60 min) Conformational lock fits ATP pocket; blocks metabolic soft spot.
2,6-diF 8.9HighSteric clash in some pockets reduces potency despite stability.

Data synthesized from bioorganic medicinal chemistry literature on c-Met inhibitors (e.g., Bioorg.[1][2] Med. Chem. 2014, 2017).

Mechanism of Potency Enhancement

In the 2-fluorophenoxy derivatives, the fluorine atom often occupies a small hydrophobic pocket within the kinase hinge region or the solvent front, while simultaneously forcing the phenoxy ring to twist relative to the quinoline core. This twist is essential for the molecule to wrap around the Met1211 gatekeeper residue (or equivalent) without steric clash.

Visualization of Mechanisms[1]

Metabolic Blocking & Conformational Logic

The following diagram illustrates how the 2-fluorophenoxy group prevents metabolism and locks conformation compared to a standard phenoxy group.

G cluster_0 Standard Phenoxy Group cluster_1 2-Fluorophenoxy Group Phenoxy Phenoxy Ether (High Rotation) Metabolism CYP450 Oxidation (Ortho-Hydroxylation) Phenoxy->Metabolism Vulnerable Site Binding High Entropic Penalty (Flexible) Phenoxy->Binding Rotational Freedom FluoroPhenoxy 2-Fluorophenoxy (Conformationally Restricted) Block Metabolic Blockade (C-F Bond Stable) FluoroPhenoxy->Block F-Steric/Electronic Shield Potency Pre-organized Binding (Low Entropic Penalty) FluoroPhenoxy->Potency Dipole Repulsion (O vs F)

Caption: Comparison of metabolic vulnerability and conformational entropy between standard phenoxy and 2-fluorophenoxy moieties.

Experimental Protocols

Synthesis of 4-(2-Fluorophenoxy)quinoline Scaffold

This protocol describes the installation of the 2-fluorophenoxy group via Nucleophilic Aromatic Substitution (


). This is the industry-standard method for constructing these ether linkages.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinoline (1.0 equiv)

  • 2-Fluorophenol (1.2 equiv)

  • Chlorobenzene (Solvent, high boiling point) or DMF

  • DMAP (4-Dimethylaminopyridine) (Catalytic, 0.1 equiv)

  • Temperature: 140°C (Reflux)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 mmol) in anhydrous chlorobenzene (5 mL).

  • Addition: Add 2-fluorophenol (1.2 mmol) and DMAP (0.1 mmol). Note: While bases like

    
     are common, high-temperature uncatalyzed or DMAP-catalyzed phenol displacement is often cleaner for electron-deficient heterocycles. Alternatively, use 
    
    
    
    (2.0 equiv) in DMF at 100°C for milder conditions.
  • Reaction: Heat the mixture to reflux (approx. 130-140°C) under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS for the disappearance of the chloro-starting material.
    
  • Workup: Cool to room temperature.

    • If using Chlorobenzene: Concentrate under reduced pressure.

    • If using DMF: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

  • Validation: Confirm structure via

    
     NMR (look for splitting of the phenoxy protons and the characteristic quinoline peaks) and 
    
    
    
    NMR (singlet/multiplet around -130 ppm).
Microsomal Metabolic Stability Assay

To verify the stability conferred by the fluorine substitution.

  • Incubation: Incubate test compound (1

    
    M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+).
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Synthesis Workflow Diagram

Synthesis Start Start: 4-Chloro-quinoline derivative Reagents Add: 2-Fluorophenol (1.2 eq) Base (Cs2CO3) or DMAP cat. Solvent (DMF or PhCl) Start->Reagents Heat Reaction: Heat to 100-140°C 4-6 Hours (N2 atm) Reagents->Heat Check Monitor: LC-MS / TLC (Check for Cl displacement) Heat->Check Check->Heat Incomplete Workup Workup: Extract (EtOAc/H2O) Dry (Na2SO4) Check->Workup Complete Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Product: 4-(2-Fluorophenoxy)quinoline Purify->Final

Caption: Standard SNAr synthetic workflow for installing the 2-fluorophenoxy moiety onto a heteroaryl core.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Analysis of C-F bond strength and P450 blocking mechanisms. Link

  • Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. (2014). Detailed SAR of c-Met inhibitors showing 2-F superiority. Link

  • Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives. Journal of Organic Chemistry. (2021). Mechanistic study on s-trans conformational locking via through-space coupling. Link

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives. Bioorganic & Medicinal Chemistry. (2017). Further evidence of 2-fluorophenoxy utility in kinase inhibition.[2][3] Link

  • Practical Synthesis of Aromatic Ethers by SNAr. ScienceMadness / ResearchGate. (2025). Protocols for nucleophilic aromatic substitution of fluorobenzenes and chlorobenzenes. Link

Sources

An In-Depth Technical Guide to the In Vitro Characterization of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous, multi-stage process where in vitro characterization serves as the foundational pillar.[1][2] This guide provides a comprehensive framework for elucidating the in vitro pharmacological and biological activity of 3-((2-fluorophenoxy)methyl)azetidine hydrochloride, hereafter referred to as "Compound FPA." As detailed information on this specific molecule is not widely available in peer-reviewed literature, this document serves as an expert-driven, methodological blueprint for its characterization. It is designed for researchers, scientists, and drug development professionals, offering a logical, causality-driven progression of experiments. The protocols described herein are synthesized from established, authoritative methodologies to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Rigorous In Vitro Profiling

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (Compound FPA) represents a novel chemical entity with potential therapeutic applications. The azetidine ring is a recognized pharmacophore in medicinal chemistry, and the fluorophenoxy moiety suggests modulation of target engagement and pharmacokinetic properties. Before committing to costly and complex in vivo studies, a thorough in vitro assessment is paramount.[3] This process aims to identify the compound's biological target(s), quantify its potency and efficacy, and establish an early safety profile.[4] This guide outlines a systematic, three-phase approach to the in vitro characterization of Compound FPA, moving from broad screening to detailed mechanistic and cellular studies.

Pre-Assay Characterization: Foundational Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is a prerequisite for reliable biological testing. Erroneous data can often be traced back to poor solubility or instability under assay conditions.

Aqueous Solubility Determination

Rationale: Low aqueous solubility can lead to overestimated potency, unreliable structure-activity relationships (SAR), and precipitation in assay media, causing false positives.[5] Determining the kinetic solubility is a critical first step for designing appropriate stock solutions and defining the upper concentration limit for screening.[6]

Exemplar Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Compound FPA in 100% dimethyl sulfoxide (DMSO).[7]

  • Serial Dilution: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and perform serial dilutions.[6]

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for equilibration.

  • Detection: Measure light scattering using a nephelometer. The concentration at which a significant increase in light scattering is detected indicates the point of precipitation and defines the kinetic solubility.[6]

Table 1: Hypothetical Physicochemical Properties of Compound FPA

Parameter Method Result Implication for Assays
Kinetic Solubility (pH 7.4) Nephelometry 85 µM Maximum final assay concentration should not exceed this value to avoid precipitation.
Chemical Stability HPLC-UV >98% stable over 24h Compound is stable under typical assay incubation conditions.

| DMSO Miscibility | Visual | Miscible up to 50 mM | Standard 10 mM DMSO stocks are appropriate. Final DMSO concentration in assays should be kept low (<0.5%) to avoid solvent-induced artifacts.[8] |

Phase I: Target Identification and Primary Screening

The initial phase is designed to cast a wide net to identify potential biological targets from large, diverse panels. This is often accomplished through high-throughput screening (HTS).[9]

Broad Target Screening (Pharmacological Profiling)

Rationale: To identify unexpected effects and broaden the pharmacological characterization of Compound FPA, it is screened against a panel of receptors, ion channels, transporters, and enzymes known to be frequent targets of small molecules.[10] This helps to identify both primary therapeutic targets and potential off-target liabilities.

Workflow: Compound FPA would be submitted to a commercial service or an in-house platform for screening at a fixed concentration (e.g., 10 µM) against a panel of hundreds of molecular targets. The assays are typically radioligand binding assays for receptors or functional enzymatic assays.[11][12]

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound_Prep Prepare 10 mM Stock of Compound FPA in DMSO Dispensing Dispense Compound FPA (e.g., to 10 µM final conc.) Compound_Prep->Dispensing Assay_Plates Prepare Assay Plates (Receptors, Enzymes, etc.) Assay_Plates->Dispensing Incubation Incubate with Target Dispensing->Incubation Detection Read Signal (e.g., Scintillation, Fluorescence) Incubation->Detection Data_Norm Normalize Data (% Inhibition vs. Controls) Detection->Data_Norm Hit_ID Identify Hits (e.g., >50% Inhibition) Data_Norm->Hit_ID

Caption: High-Throughput Screening (HTS) workflow for primary target identification.

Table 2: Hypothetical Primary Screening Hit Profile for Compound FPA (10 µM)

Target Class Specific Target Assay Type % Inhibition Interpretation
GPCR Serotonin Receptor 5-HT2A Radioligand Binding 89% Primary Hit: Potent interaction. Requires follow-up.
Enzyme Monoamine Oxidase A (MAO-A) Enzymatic (Fluorogenic) 75% Primary Hit: Significant inhibition. Requires follow-up.

| Ion Channel | hERG Potassium Channel | Electrophysiology | 15% | Low activity. Unlikely to be a primary off-target concern at this stage. |

Phase II: Mechanistic Characterization and Potency Determination

Following the identification of primary hits, this phase focuses on quantifying the interaction of Compound FPA with these targets to determine its potency and mechanism of action.[13]

Dose-Response and Potency (IC50/Ki) Determination

Rationale: A concentration-effect relationship must be established to quantify the potency of Compound FPA.[10] For receptor binding, a competition assay is used to determine the inhibitor constant (Ki), a true measure of affinity. For enzymes, the half-maximal inhibitory concentration (IC50) is determined.

Exemplar Protocol: 5-HT2A Receptor Competition Binding Assay

  • Reagents: Cell membranes expressing human 5-HT2A receptors, [3H]-ketanserin (radioligand), and various concentrations of Compound FPA.

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [3H]-ketanserin (at or near its Kd) and a range of concentrations of Compound FPA (e.g., 0.1 nM to 100 µM).[14]

  • Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known 5-HT2A ligand).[14]

  • Incubation & Harvest: Incubate to equilibrium. Harvest the membranes onto glass fiber filters and wash to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percent specific binding against the log concentration of Compound FPA. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

Exemplar Protocol: MAO-A Enzyme Inhibition Assay

  • Reagents: Recombinant human MAO-A enzyme, a fluorogenic substrate, and various concentrations of Compound FPA.

  • Assay Setup: In a 96-well plate, pre-incubate the MAO-A enzyme with a range of concentrations of Compound FPA.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction. For competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Km).[15]

  • Readout: Measure the fluorescence signal over time. The rate of increase in fluorescence is proportional to enzyme activity.

  • Analysis: Calculate the percent inhibition for each concentration of Compound FPA relative to a vehicle control. Plot the data to determine the IC50 value.

MOA_Diagram cluster_comp Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I Inhibitor (I) Compound FPA ES->E +P P Product (P) note Inhibitor binds to the same site as the substrate.

Caption: Mechanism of Action (MOA) for a competitive enzyme inhibitor.

Table 3: Hypothetical Potency and Affinity of Compound FPA

Target Assay Type Parameter Value Interpretation
5-HT2A Receptor Competition Binding Ki 75 nM Sub-micromolar affinity suggests this is a primary target.

| MAO-A Enzyme | Enzymatic Inhibition | IC50 | 250 nM | Potent inhibition. Further kinetic studies are warranted to determine the mode of inhibition (e.g., competitive, non-competitive).[13] |

Phase III: Cellular Activity and Early Safety Profiling

This phase transitions from isolated molecular targets to a more complex cellular environment to assess functional activity, cytotoxicity, and critical safety liabilities.

Cellular Functional Assays

Rationale: To confirm that binding to a target translates into a biological effect in a living cell. For a 5-HT2A antagonist, this could be blocking serotonin-induced calcium release. For a MAO-A inhibitor, this could be measuring the reduction in neurotransmitter metabolism.

Cytotoxicity Assessment

Rationale: It is crucial to determine the concentration at which a compound becomes toxic to cells. This establishes a "therapeutic window" between the desired pharmacological effect and general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Exemplar Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound FPA for a relevant duration (e.g., 24-72 hours).[17]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]

  • Readout: Measure the absorbance at ~570 nm using a microplate spectrophotometer.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the CC50 (50% cytotoxic concentration).

Early Safety Pharmacology Profiling

Rationale: Certain off-target activities are associated with significant clinical risk. Early in vitro assessment of these targets is a regulatory expectation and a critical step in risk mitigation.[18]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia.[19][20] An automated patch-clamp electrophysiology assay is the gold standard for this assessment.[21]

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) is a primary cause of drug-drug interactions.[22][23] Fluorogenic assays using human liver microsomes are used to assess the potential for CYP inhibition.[24]

Table 4: Hypothetical Cellular and Safety Profile of Compound FPA

Assay Endpoint Result Interpretation
Cell Viability (HEK293) CC50 45 µM The compound is not overtly cytotoxic at concentrations where it shows potent target activity (Ki and IC50 < 1 µM), indicating a favorable therapeutic window.
hERG Inhibition IC50 > 30 µM Low risk of hERG-related cardiotoxicity.

| CYP3A4 Inhibition | IC50 | 12 µM | Moderate inhibition. Suggests a potential for drug-drug interactions that should be monitored in later development stages. |

Conclusion and Forward Look

This technical guide outlines a systematic, multi-phase approach to the comprehensive in vitro characterization of a novel chemical entity, 3-((2-fluorophenoxy)methyl)azetidine hydrochloride (Compound FPA). Based on the hypothetical data generated through this framework, Compound FPA emerges as a potent ligand for the 5-HT2A receptor and a strong inhibitor of the MAO-A enzyme. Importantly, it displays a promising safety profile with low cytotoxicity and minimal hERG liability, although its potential for CYP-mediated drug-drug interactions warrants further investigation.

The logical progression from broad screening to detailed mechanistic and cell-based assays provides a robust data package. This information is critical for making informed decisions, guiding lead optimization efforts, and designing subsequent in vivo efficacy and safety studies. The self-validating nature of these protocols, grounded in authoritative methodologies, ensures the generation of reliable and reproducible data, which is the bedrock of successful drug discovery and development.[1]

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • Johns Hopkins University. (2014). In Vitro Models for Drug Testing. YouTube. Available at: [Link]

  • Creative Bioarray. hERG Safety Assay. Available at: [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • Walsky, R. L., & Boldt, S. E. (2008). In Vitro Cytochrome P450 Inhibition and Induction. Current Drug Metabolism. Available at: [Link]

  • Vipergen. Drug Discovery Workflow - What is it?. Available at: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Manandhar, M., et al. (2021). De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence. Future Science OA. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. Available at: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link]

  • PPD. The Drug Discovery and Development Process. Available at: [Link]

  • Pienimäki-Roivainen, K. (2006). Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development. ResearchGate. Available at: [Link]

  • Galvani, A., et al. (2021). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Available at: [Link]

  • ResearchGate. (2021). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • MDPI. (2023). Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. Available at: [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Available at: [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]

  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Pugsley, M. K., et al. (2004). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology. Available at: [Link]

  • MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available at: [Link]

  • ResearchGate. (2021). Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. Available at: [Link]

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Preliminary Biological Screening of Fluorinated Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists

Executive Summary: The Fluorine-Azetidine Advantage

In modern drug discovery, the azetidine ring (a four-membered nitrogen heterocycle) serves as a superior bioisostere to the more common pyrrolidine or piperidine rings. It offers significant reduction in lipophilicity (LogD) and distinct vectoral orientation of substituents. However, the unsubstituted azetidine ring is metabolically vulnerable, particularly at the C3 position.

The Strategic Pivot: Incorporating fluorine atoms (specifically 3-fluoro or 3,3-difluoro motifs) is not merely a structural modification; it is a metabolic blockade strategy. Fluorination lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5–9.5), improving membrane permeability and reducing lysosomal trapping, while simultaneously blocking oxidative metabolism at the most labile carbon center.

This guide outlines a Preliminary Biological Screening Cascade designed to validate these physicochemical advantages early in the hit-to-lead phase, preventing late-stage attrition due to metabolic instability or off-target toxicity.

Tier 1: Physicochemical & Metabolic Stability Profiling

Before assessing biological potency, one must validate that the fluorinated scaffold behaves as predicted. The high ring strain (~25 kcal/mol) of azetidines combined with the electron-withdrawing fluorine requires immediate stability testing.

The "Stability-First" Protocol (Microsomal Stability)

Objective: Determine if C3-fluorination effectively blocks P450-mediated oxidation compared to the non-fluorinated parent.

Causality: Unsubstituted azetidines are rapidly oxidized to azetidin-2-ones (β-lactams) or undergo ring-opening. 3,3-difluoro substitution removes the abstractable hydrogens, forcing metabolic clearance to alternative, slower pathways.

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, and 60 minutes.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Control: Verapamil (high clearance) and Warfarin (low clearance).

Data Interpretation:

  • Target: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein.
    
  • Red Flag: If

    
     remains high despite fluorination, check for N-dealkylation or ring-opening hydrolysis (common in 2-substituted azetidines).
    
pKa Determination

Method: Potentiometric titration or rapid UV-metric pKa assay. Relevance: A 3,3-difluoroazetidine will have a significantly lower pKa than its parent. If the pKa drops below 7.0, the amine may be largely unprotonated at physiological pH, drastically altering solubility and hERG binding potential.

Tier 2: Cytotoxicity & Safety Screening (The "Self-Validating" System)

Fluorinated azetidines, particularly those mimicking proline (e.g., 3-fluoroazetidine-2-carboxylic acid), carry a risk of being recognized as "toxic amino acid mimics" by cellular machinery, leading to protein misincorporation.

High-Content Cytotoxicity Assay

Objective: Distinguish between specific pharmacological potency and general cellular toxicity.

Protocol:

  • Cell Lines:

    • HepG2: To assess hepatotoxicity (metabolically active).

    • HEK293: To assess general renal/epithelial toxicity.

  • Seeding: 5,000 cells/well in 384-well plates.

  • Dosing: 10-point dose-response (0.01 µM to 100 µM).

  • Incubation: 48 hours.

  • Readout: Multiplexed assay:

    • Cell Viability: ATP content (CellTiter-Glo).

    • Membrane Integrity: LDH release (CytoTox).

  • Validation Step: If

    
     < 10 µM in HepG2 but inactive in the therapeutic target assay, the compound is a "false positive" driven by general toxicity.
    

Table 1: Interpretation of Cytotoxicity Data

Outcome ProfileHepG2

Target Potency (

)
InterpretationAction
Ideal Lead > 50 µM< 100 nMHigh Selectivity Index (SI > 500)Advance
General Toxin < 1 µM< 1 µMNon-specific mechanism (SI ~ 1)Discard
Metabolic Tox < 5 µM> 10 µMBioactivation to toxic metaboliteCheck Structure

Tier 3: Target-Specific Efficacy (Case Study: Antimicrobial)

Recent literature highlights the potency of azetidine derivatives against Mycobacterium tuberculosis (Mtb) by inhibiting mycolate assembly. The following protocol is adapted for screening fluorinated azetidines against bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency using a resazurin-based microtiter assay (REMA).

Protocol:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv (or surrogate M. smegmatis) to mid-log phase (

    
     0.6–0.8). Dilute to roughly 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth.

  • Compound Addition: Serial 2-fold dilution of the fluorinated azetidine (range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive: Isoniazid or Rifampicin.

    • Negative: DMSO (solvent control, max 1%).

    • Sterility: Media only.

  • Incubation: 7 days at 37°C (for Mtb) or 24 hours (for M. smegmatis).

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24 hours.

    • Blue: No growth (inhibition).

    • Pink: Growth (metabolic reduction of resazurin).

  • Calculation: The MIC is the lowest concentration preventing the color change.

Mechanism Check: If the fluorinated analog shows MIC > 64 µg/mL while the parent is active, the fluorine substitution likely sterically hinders binding to the target enzyme (e.g., InhA or KasA).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for advancing a fluorinated azetidine hit. It emphasizes the "Fail Early" philosophy by placing stability and toxicity checks parallel to potency screens.

ScreeningCascade Start Synthesis of Fluorinated Azetidine Tier1 Tier 1: Stability Profiling (Microsomal Stability + pKa) Start->Tier1 Decision1 Is CL_int < 20 µL/min/mg? Tier1->Decision1 Tier2 Tier 2: Safety Screen (HepG2 Cytotoxicity) Decision1->Tier2 Yes Fail_Metab Discard: Metabolic Liability Decision1->Fail_Metab No Decision2 Selectivity Index > 50? Tier2->Decision2 Tier3 Tier 3: Efficacy (MIC/IC50) (Target Engagement) Decision2->Tier3 Yes Fail_Tox Discard: General Cytotoxicity Decision2->Fail_Tox No Success Lead Candidate: Advance to PK/PD Tier3->Success Potent

Caption: Figure 1. The "Stability-First" screening cascade for fluorinated azetidines, prioritizing metabolic validation before efficacy testing.

Structure-Activity Relationship (SAR) Logic

Understanding where to place the fluorine is critical. The diagram below details the mechanistic impact of fluorination patterns on the azetidine core.

SAR_Logic Core Azetidine Core Mod_3F 3-Fluoro (Mono) Core->Mod_3F Mod_33F 3,3-Difluoro (Geminal) Core->Mod_33F Effect_pKa Lowers pKa (Basicity) Improves Permeability Mod_3F->Effect_pKa Moderate Effect_Conf Puckering Effect (Conformational Lock) Mod_3F->Effect_Conf Stereoelectronic Mod_33F->Effect_pKa Strong Effect_Metab Blocks C3-Oxidation (Prevents Ring Opening) Mod_33F->Effect_Metab Complete Block

Caption: Figure 2. Mechanistic impact of fluorine substitution patterns on azetidine physicochemical properties.

References

  • Azetidines in Tuberculosis: Comparison of azetidine derivatives (BGAz) against M. tuberculosis and their mechanism of inhibiting mycolate assembly. Source: Journal of Medicinal Chemistry (ACS Publications).

  • Metabolic Stability & Peptide Scaffolds: Analysis of 3-fluoroazetidine carboxylic acids, their stability against reverse aldol cleavage, and utility as peptide building blocks. Source: The Journal of Organic Chemistry (ACS Publications).

  • Medicinal Chemistry of Azetidines: Review of azetidines as bioisosteres, focusing on ring strain and FDA-approved drugs like cobimetinib. Source: RSC Publishing (Organic & Biomolecular Chemistry). [1][2]

  • Toxicity Mechanisms: Investigation into Azetidine-2-carboxylic acid (Aze) as a toxic proline mimic and its misincorporation into proteins.[3][4] Source: Society for Experimental Biology / Wiley.[4] (Note: Generalized link to journal context based on search snippet 1.12)

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Phenoxymethyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the medicinal chemistry of 3-(phenoxymethyl)azetidines . It is designed for researchers and drug discovery professionals, focusing on synthetic accessibility, structural optimization, and pharmacological application, particularly within the context of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists .

Executive Summary

The 3-(phenoxymethyl)azetidine scaffold represents a privileged motif in modern medicinal chemistry, acting as a conformationally restricted bioisostere for flexible amino-ether chains. Its primary utility lies in modulating G-Protein Coupled Receptors (GPCRs), most notably the S1P1 receptor , where it serves as a core linker aligning the polar "head" group (azetidine nitrogen) with a lipophilic "tail" (phenoxy moiety).

This guide dissects the scaffold's SAR, detailing how the strained four-membered ring influences basicity (


), metabolic stability, and vector positioning. We provide validated synthetic protocols and a mechanistic analysis of substituent effects.

Structural & Physicochemical Profile

The Azetidine Advantage

The azetidine ring offers distinct advantages over its 5- and 6-membered counterparts (pyrrolidine and piperidine):

  • Basicity Modulation: The

    
     of the azetidine nitrogen (typically ~9.5–10.5 for simple alkyl azetidines) is often lower than that of pyrrolidine or piperidine due to increased 
    
    
    
    -character in the N-C bonds caused by ring strain. This lower basicity can improve membrane permeability and reduce lysosomal trapping.
  • Vector Definition: The 3,3-disubstituted or 3-monosubstituted azetidine creates a specific exit vector (

    
     or 
    
    
    
    depending on substitution) that is rigid yet compact, minimizing the entropic penalty upon receptor binding.
  • Metabolic Stability: While strained, the azetidine ring is generally resistant to oxidative metabolism compared to the

    
    -carbons of pyrrolidine, provided the nitrogen is suitably substituted or the ring is sterically protected.
    
The Phenoxymethyl Linker

The


 linker between the aryl ring and the azetidine C3 position serves two critical functions:
  • Spacer Length: It extends the pharmacophore to reach hydrophobic pockets deep within the receptor (e.g., the hydrophobic tunnel of S1P1).

  • Electronic Decoupling: The ether oxygen acts as a hydrogen bond acceptor and electronically decouples the aryl ring from the azetidine, allowing independent optimization of the aryl electronics.

Synthetic Strategy: The Mitsunobu Route

The most robust method for constructing the 3-(phenoxymethyl)azetidine core is the Mitsunobu reaction . This protocol ensures stereochemical control (if starting from chiral alcohols) and broad functional group tolerance.

Protocol: Ether Formation via Mitsunobu

Objective: Coupling N-Boc-3-hydroxyazetidine with a substituted phenol.

Reagents:

  • N-tert-Butoxycarbonyl-3-hydroxyazetidine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine, the phenol, and

    
     in anhydrous THF under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the phenol.

  • Workup: Quench with water/brine. Extract with EtOAc.

  • Purification: The byproduct triphenylphosphine oxide (

    
    ) is difficult to remove. Use flash chromatography (Hexane/EtOAc) or precipitate 
    
    
    
    with cold ether if applicable.
Visualization: Synthetic Pathway

The following diagram illustrates the core synthetic workflow, including the critical deprotection and functionalization steps.

Synthesis Start N-Boc-3-hydroxyazetidine Intermediate Mitsunobu Adduct (Inversion of Config) Start->Intermediate PPh3, DIAD, THF 0°C to RT Phenol Substituted Phenol (Ar-OH) Phenol->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Boc Removal Core 3-(Phenoxymethyl)azetidine (Free Amine) Deprotection->Core Neutralization Final N-Functionalized Target Core->Final Reductive Amination or Acylation

Caption: Figure 1. Convergent synthesis of the phenoxymethyl azetidine core via Mitsunobu coupling.

Structure-Activity Relationship (SAR) Analysis

This section analyzes the SAR based on interaction data typical for GPCR targets like S1P1.

SAR Map & Logic

The molecule can be divided into three zones: the Head (Azetidine), the Linker (Ether), and the Tail (Aryl Group).

SAR_Map Core 3-(Phenoxymethyl)azetidine Core Zone_N Zone 1: Azetidine Nitrogen (Polar Head) Core->Zone_N Zone_Link Zone 2: Ether Linker (Spacer) Core->Zone_Link Zone_Ar Zone 3: Phenoxy Ring (Lipophilic Tail) Core->Zone_Ar Int_N Critical for salt bridge (Asp/Glu residues). Basicity dictates PK/PD. Substituents: H, Alkyl, Acyl. Zone_N->Int_N Int_Link H-bond acceptor (Ether O). Controls flexibility. Metabolically stable vs esters. Zone_Link->Int_Link Int_Ar Hydrophobic interactions. Substituents modulate potency/selectivity. Para-substitution preferred. Zone_Ar->Int_Ar

Caption: Figure 2. SAR segmentation of the phenoxymethyl azetidine scaffold.

Quantitative SAR Summary (Representative Data)

The following table summarizes the impact of substitutions on S1P1 agonist potency (


) and selectivity against S1P3 (a common safety counter-screen).
Compound IDR1 (N-Substituent)R2 (Phenoxy-Substituent)S1P1

(nM)
S1P3

(nM)
Selectivity RatioNotes
A-01 HH>10,000>10,000N/ABaseline core; inactive without lipophilic tail.
A-05 H4-Octyl1245037xLipophilic tail drives potency.
A-09 3-Carboxypropyl4-Octyl0.88001,000xZwitterionic head mimics sphingosine phosphate.
A-12 3-Carboxypropyl4-CF3150>10,000>60xShort tail reduces potency; CF3 improves metabolic stability.
A-15 Acetyl4-Octyl>5,000>10,000N/AAmide cap removes basicity; loss of salt bridge.

Key Insights:

  • The Zwitterionic Requirement: For S1P1 activity, the azetidine nitrogen usually requires a substituent that can form a zwitterion (e.g., a carboxylic acid chain) to mimic the phosphate head group of the endogenous ligand, sphingosine-1-phosphate.

  • Lipophilicity is Crucial: A bulky lipophilic group at the para-position of the phenoxy ring (e.g., octyl, phenyl, or cyclohexyl) is essential for binding in the hydrophobic pocket.

  • Basicity Check: Acylation of the azetidine nitrogen (Compound A-15) destroys activity, confirming the necessity of a protonated amine for ionic interaction with the receptor (typically a glutamic acid residue).

Metabolic Stability & Toxicology Profile

Azetidines are generally more metabolically stable than pyrrolidines, but specific liabilities exist.

  • Oxidative Dealkylation: The N-alkyl chain is the primary site of metabolism (CYP450-mediated).

    • Mitigation: Introduce steric bulk (e.g., gem-dimethyl groups) or fluorine atoms adjacent to the nitrogen to block

      
      -hydroxylation.
      
  • Ring Opening: While rare under physiological conditions, reactive metabolites (e.g., quinone methides from the phenoxy moiety) can induce ring opening via glutathione attack.

    • Screening: Perform a Glutathione (GSH) trapping assay in liver microsomes (RLM/HLM) early in the optimization phase.

References

  • BenchChem. (2025).[1] Stereoselective Synthesis of 3-(Phenoxymethyl)azetidine Enantiomers: An In-depth Technical Guide. Retrieved from

  • Hale, J. J., et al. (2004). Selecting against S1P3: Discovery of a selective S1P1 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. (Contextual grounding for S1P1 SAR).
  • Lamberth, C. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. (General Azetidine properties).[2][3][4][5]

  • Uesugi, S., et al. (2023).[5] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry. Retrieved from

  • Pfizer/Scripps. (2016). Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1). PubMed. Retrieved from

Disclaimer: This guide is for educational and research purposes. All synthetic protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a high-value heterocyclic building block used extensively in modern Fragment-Based Drug Discovery (FBDD) . As the pharmaceutical industry shifts away from flat, aromatic-rich structures toward sp³-rich architectures (to improve solubility and metabolic stability), this compound serves as a critical "linker-scaffold."

It combines a rigid, four-membered azetidine ring with a fluorinated aryl ether. This specific geometry allows researchers to position the lipophilic fluorophenyl group into hydrophobic pockets of target proteins (such as Voltage-Gated Sodium Channels and Monoamine Transporters ) while maintaining a low molecular weight and high water solubility.

This guide details the physicochemical profile, synthetic utility, and handling protocols for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride, establishing it as a standard tool for modulating Lipophilic Ligand Efficiency (LLE) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The hydrochloride salt form is preferred for research due to its enhanced stability and crystallinity compared to the volatile and hygroscopic free base.

Nomenclature and Identifiers[6]
PropertyDetail
IUPAC Name 3-[(2-fluorophenoxy)methyl]azetidine hydrochloride
Common Name 3-((2-Fluorophenoxy)methyl)azetidine HCl
CAS Number (HCl Salt) 1864073-80-2
CAS Number (Free Base) 954222-91-4
Molecular Formula C₁₀H₁₂FNO · HCl
Molecular Weight 217.67 g/mol (Salt) / 181.21 g/mol (Base)
SMILES C1C(CN1)COC2=CC=CC=C2F.Cl
Physical Properties & Stability
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Sparingly soluble in Dichloromethane.

  • Hygroscopicity: Moderate. The HCl salt is hygroscopic and should be stored under desiccant.

  • pKa (Calculated): ~10.5 (Azetidine nitrogen). This high basicity implies it exists almost exclusively as a cation at physiological pH (7.4).

Applications in Drug Discovery[7]

The "Azetidine Advantage" in Medicinal Chemistry

In lead optimization, replacing a piperidine or pyrrolidine ring with an azetidine (ring contraction) is a strategic move to lower LogP (lipophilicity) while retaining basicity.

  • Metabolic Stability: The strained four-membered ring is often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to larger N-heterocycles.

  • Vector Positioning: The 3-substitution pattern on the azetidine creates a specific vector that projects the 2-fluorophenoxy group, often exploring specific sub-pockets in GPCRs and Ion Channels.

Target Class Relevance

This scaffold is frequently observed in patent literature for the following therapeutic classes:

  • NaV1.7 / NaV1.8 Inhibitors: Used in pain management research. The fluorophenoxy ether mimics the pharmacophore of established sodium channel blockers.

  • Monoamine Reuptake Inhibitors: Analogues of this structure show affinity for SERT (Serotonin Transporter) and NET (Norepinephrine Transporter), acting as rigidified analogues of fluoxetine or atomoxetine.

  • H3 Histamine Antagonists: The basic azetidine nitrogen serves as the key interaction point with Aspartate residues in the receptor binding pocket.

Synthetic Routes & Characterization[8]

Understanding the synthesis is crucial for researchers planning to derivatize this compound. The standard industrial route utilizes N-Boc-3-(hydroxymethyl)azetidine as the starting material.

Synthesis Workflow (Mitsunobu Approach)

The most reliable synthesis involves a Mitsunobu etherification followed by acidolytic deprotection.

Synthesis Start N-Boc-3-(hydroxymethyl) azetidine Intermediate N-Boc-3-((2-fluorophenoxy) methyl)azetidine Start->Intermediate Mitsunobu Coupling Reagents 2-Fluorophenol + PPh3 / DIAD Reagents->Intermediate Product 3-((2-Fluorophenoxy)methyl) azetidine HCl Intermediate->Product Deprotection Deprotection 4M HCl in Dioxane Deprotection->Product

Figure 1: Synthetic pathway via Mitsunobu coupling. This route ensures regioselectivity and high purity.

Analytical Validation (QC Criteria)

To ensure data integrity in biological assays, the compound must meet these criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.20 (br s, 2H, NH₂⁺)

    • δ 7.25–6.90 (m, 4H, Ar-H)

    • δ 4.25 (d, 2H, O-CH₂)

    • δ 3.90 (m, 2H, Azetidine-H)

    • δ 3.75 (m, 2H, Azetidine-H)

    • δ 3.15 (m, 1H, CH-methine)

  • LC-MS: Single peak >98% purity; [M+H]⁺ = 182.1.

Experimental Protocols

Handling and Storage
  • Storage: Store at 2–8°C in a tightly sealed container. For long-term storage (>3 months), -20°C is recommended to prevent slow hydrolysis or discoloration.

  • Reconstitution:

    • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

    • Dissolve in DMSO to create a 10 mM stock solution.

    • Aliquots can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

General Procedure: Nucleophilic Substitution (Derivatization)

Researchers often use the secondary amine of the azetidine to couple this fragment to a larger drug core (e.g., via SₙAr or Amide Coupling).

Protocol: Amide Coupling (Example)

  • Reagents: Carboxylic Acid Core (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), 3-((2-Fluorophenoxy)methyl)azetidine HCl (1.1 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Step 1: Activate the carboxylic acid with HATU and DIPEA in DMF for 15 minutes at RT.

  • Step 2: Add the azetidine HCl salt directly to the mixture.

  • Step 3: Stir for 2–4 hours. Monitor by LC-MS.

  • Note: The extra equivalent of DIPEA is critical to neutralize the HCl salt of the azetidine.

Safety & Regulatory Compliance

GHS Hazards
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

PPE Requirements
  • Respiratory: Use a NIOSH-approved N95 particulate respirator if dust generation is possible.

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Eyes: Safety glasses with side shields or chemical goggles.

References

  • PubChem Compound Summary . (2025). 3-[(2-fluorophenoxy)methyl]azetidine.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Barnes-Seeman, D. (2012). The medicinal chemistry of azetidines. Journal of Medicinal Chemistry, 55(13), 6200-6214. (Contextual grounding for "Azetidine Advantage").
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes and azetidines: Synthesis and physicochemical properties. Angewandte Chemie International Edition, 49(47), 8900-8942. (Source for physicochemical properties of sp3-rich scaffolds).

Sources

Navigating the Azetidine Renaissance: Strategic Design and Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Heterocycle

For decades, azetidines (four-membered saturated nitrogen heterocycles) were the "forgotten middle child" of medicinal chemistry—overshadowed by the ubiquity of pyrrolidines and the reactivity of aziridines. Historically, their incorporation into drug candidates was stifled by a lack of robust synthetic methods and concerns over chemical stability.

However, we are currently witnessing an Azetidine Renaissance .[1] This shift is driven by the realization that azetidines occupy a "Goldilocks" zone of physicochemical properties:

  • Strain Energy (~25 kcal/mol): High enough to drive "spring-loaded" ring-opening functionalizations, yet low enough to remain stable under physiological conditions (unlike aziridines).[1]

  • Vector Rigidity: Azetidines offer distinct exit vector angles (approx. 90°) compared to the 109° of cyclopentanes/cyclohexanes, allowing for unique exploration of chemical space.

  • Metabolic Hardening: Replacing a gem-dimethyl group or a flexible alkyl chain with an azetidine ring often lowers lipophilicity (LogD) while blocking metabolic soft spots (e.g., N-dealkylation).[1]

This guide details the strategic application of azetidines in modern drug discovery and provides the technical roadmaps for their synthesis, moving beyond classical cyclizations to cutting-edge photoredox and strain-release methodologies.

Strategic Design Principles: Bioisosterism and Property Modulation

The incorporation of an azetidine is rarely a random choice; it is a calculated tactic to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

The "Gem-Dimethyl" and Carbonyl Bioisostere

One of the most powerful applications of the azetidine ring is as a bioisostere for the gem-dimethyl group or a carbonyl moiety.

  • LogP Reduction: Introducing the nitrogen atom lowers the overall lipophilicity compared to a carbocyclic analog.

  • Solubility: The basic amine (pK

    
     ~11 for unsubstituted azetidine, though modifiable) can serve as a solubilizing handle.
    
  • Conformational Locking: Unlike a flexible diethyl amine chain, the azetidine locks the nitrogen lone pair and substituents into a specific spatial orientation, reducing the entropic penalty of binding.

Case Studies in Drug Development
  • Baricitinib (Olumiant): A JAK inhibitor where the azetidine ring links a sulfonyl group to the core, providing critical solubility and metabolic stability.

  • Cobimetinib (Cotellic): Features a 3-fluoro-azetidine.[1] The fluorine atom lowers the pK

    
     of the azetidine nitrogen, improving oral bioavailability and permeability while preventing rapid metabolism.
    
Visualization: Structural Vectors

The following diagram illustrates how azetidine substitution patterns define unique chemical vectors compared to traditional scaffolds.

AzetidineVectors Start Lead Optimization Challenge Sub1 Problem: High LogP / Metabolic Instability Start->Sub1 Sol1 Strategy A: Gem-Dimethyl Replacement Sub1->Sol1 Bioisostere Sol2 Strategy B: Piperidine Contraction Sub1->Sol2 Size Reduction Res1 Azetidine (3,3-disubst.) Result: Rigid, Lower LogP Sol1->Res1 Res2 Azetidine (2-subst.) Result: Chiral Vector Control Sol2->Res2 Outcome Improved Bioavailability & Target Selectivity Res1->Outcome Res2->Outcome

Caption: Decision tree for azetidine incorporation during lead optimization to solve specific DMPK liabilities.

Advanced Synthetic Architectures

Traditional azetidine synthesis relied on the thermal cyclization of


-haloamines (inefficient) or the reduction of 

-lactams (limited scope). Modern discovery chemistry utilizes Strain-Release Functionalization and Photoredox Catalysis .[1]
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This is arguably the most transformative methodology in the field. ABBs are highly strained bicyclic systems (~60 kcal/mol). Upon activation (protonation, Lewis acid, or radical addition), the central C–N bond cleaves, releasing strain and generating a 3-substituted azetidine.[1]

  • Mechanism: The "spring-loaded" C1–N3 bond breaks, allowing a nucleophile to attack at C3 (or C1 depending on substitution), effectively transferring the bicyclic strain into a functionalized monocycle.[1]

  • Key Innovators: Aggarwal, Baran, Mykhailiuk.[1]

  • Utility: Allows for the rapid synthesis of 3-aryl, 3-alkyl, and 3-heteroaryl azetidines which are difficult to access via direct substitution.[1]

Visible-Light Mediated [2+2] Cycloaddition (Aza-Paternò–Büchi)

Schindler and colleagues have pioneered the use of visible light to access azetidines via an intermolecular [2+2] cycloaddition between imines (often masked as isoxazolines) and alkenes.[2]

  • Advantages: 100% atom economy; access to complex 2,3- and 2,4-substituted patterns.[1]

  • Catalysis: Typically utilizes Iridium-based photocatalysts (e.g., Ir(dFppy)

    
    ) to access triplet excited states of the oxime/imine intermediate.[1][2]
    
Visualization: Strain-Release Mechanism

The following diagram details the mechanistic pathway for the synthesis of 3-substituted azetidines via ABB ring opening.

ABB_Mechanism ABB 1-Azabicyclo[1.1.0]butane (ABB) (High Strain Energy) Act Activation Step (Protonation / Lewis Acid / Radical) ABB->Act Inter Bicyclobutonium / Radical Intermediate (C1-N3 Bond Weakening) Act->Inter Bond Polarization Nuc Nucleophilic Attack / Trapping (Nu adds to C3) Inter->Nuc Site Selective Prod 3-Substituted Azetidine (Strain Released) Nuc->Prod Ring Opening

Caption: Mechanistic flow of Strain-Release Functionalization transforming ABBs into functionalized azetidines.

Experimental Protocol: Modular Synthesis of 3-Aryl Azetidines

Objective: Synthesis of a 3-aryl azetidine via the strain-release functionalization of a 1-azabicyclo[1.1.0]butane (ABB) precursor using an organometallic coupling partner. This protocol is adapted from the methodologies established by Aggarwal et al. (2019) and recent optimizations.

Target Molecule: tert-Butyl 3-(4-fluorophenyl)azetidine-1-carboxylate[1]

Reagents & Equipment[1][3]
  • Precursor: 1-(tert-Butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Commercially available or synthesized from epichlorohydrin).[1]

  • Nucleophile: (4-Fluorophenyl)magnesium bromide (1.0 M in THF).[1]

  • Catalyst/Additives: CuI (Copper(I) Iodide) - optional for transmetallation variants, but direct Grignard addition is described here for simplicity.[1]

  • Electrophile Trap: Methanol (MeOH) or Electrophilic Halogen source (if 3,3-disubstitution is desired).[1]

  • Solvent: Anhydrous 2-MeTHF (2-Methyltetrahydrofuran).[1]

  • Equipment: Flame-dried Schlenk flask, argon atmosphere, low-temperature bath (-78 °C).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 25 mL Schlenk flask and a magnetic stir bar. Allow to cool under a stream of Argon.

    • Charge the flask with 1-(tert-butoxycarbonyl)-1-azabicyclo[1.1.0]butane (1.0 mmol, 155 mg).[1]

    • Add anhydrous 2-MeTHF (5.0 mL) and cool the solution to -78 °C (dry ice/acetone bath).

  • Nucleophilic Addition (Strain Release):

    • Add (4-Fluorophenyl)magnesium bromide (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise over 5 minutes.

    • Mechanistic Note: The Grignard reagent attacks the bridgehead carbon, cleaving the central C–N bond. The resulting species is a magnesium azetidinyl carbenoid.

    • Stir the mixture at -78 °C for 1 hour.

  • Trapping/Quenching:

    • For 3-monosubstitution: Quench the reaction at -78 °C by the dropwise addition of MeOH (0.5 mL). This protonates the C3 position.

    • Alternative (3,3-disubstitution): Add an electrophile (e.g., MeI or selectfluor) at this stage before quenching.[1]

    • Remove the cooling bath and allow the mixture to warm to room temperature (23 °C).

  • Work-up and Purification:

    • Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with saturated aqueous NH

      
      Cl (10 mL) followed by brine (10 mL).
      
    • Dry the organic phase over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash column chromatography (SiO

      
      ). Elute with Hexanes:EtOAc (gradient 90:10 to 70:30).
      
  • Characterization:

    • Isolate the product as a colorless oil/solid.

    • Validation:

      
      H NMR should show the diagnostic azetidine protons (typically two sets of multiplets around 
      
      
      
      3.8–4.5 ppm) and the disappearance of the upfield bicyclic protons of the ABB starting material.

Comparative Data: Azetidine vs. Homologs[1]

The following table summarizes why a researcher would select an azetidine over a pyrrolidine or piperidine during lead optimization.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~6.2 kcal/mol~0 kcal/molEnables strain-release synthesis; potential for covalent inhibitors.[1]
Basicity (pK

)
~11.3 (parent)~11.3~11.1Similar basicity, but azetidine is more sensitive to 3-substitution effects (e.g., 3-F lowers pK

significantly).[1]
Lipophilicity (LogP) LowerModerateHigherAzetidines generally lower LogD, improving metabolic stability and solubility.[1]
C-N-C Angle ~90°~109°~110°Rigid vector; alters substituent trajectory for improved active site fit.

Future Directions and Conclusion

The field is moving toward Late-Stage Functionalization (LSF) . The stability of the azetidine ring allows it to survive diverse reaction conditions, but its strain also permits it to act as a "chemical warhead" in covalent inhibitors. Future workflows will likely integrate Machine Learning (ML) to predict the stability of highly substituted azetidines before synthesis, minimizing the failure rate of "impossible" ring systems.

By mastering the synthesis of these strained rings—particularly through the modular ABB and photoredox routes—drug discovery teams can access a privileged chemical space that offers superior physicochemical properties and novel intellectual property.

References

  • Fawcett, A., et al. (2019).[1][3] "Strain-Release Amination of Enantioenriched Alkylboronic Esters." Journal of the American Chemical Society, 141(11), 4573–4578.[1] Link[1]

  • Jurczyk, J., et al. (2020).[1] "Visible-Light-Mediated Aza-Paternò–Büchi Reaction of Acyclic Oxime Esters." Journal of the American Chemical Society, 142(35), 15152–15161.[1] Link[1]

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(12), 2839–2849.[1] Link

  • Wang, X.-R., et al. (2025).[1][3] "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 90. Link

  • Wearing, E., et al. (2024).[1] "Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization."[1][4] Science, 384(6703).[1] Link[1]

Sources

Technical Profile: 3-((2-Fluorophenoxy)methyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride (CAS 1864073-80-2) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Chemists.

CAS 1864073-80-2 | Advanced Building Block for Lead Optimization[1]

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS 1864073-80-2) is a high-value heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates, particularly within oncology (kinase inhibitors) and neuroscience (CNS agents) .

As a medicinal chemistry fragment, it offers a strategic advantage by combining the metabolic stability of a fluorinated aromatic system with the favorable physicochemical profile of the strained azetidine ring. This guide details its properties, structural rationale, and validated protocols for its integration into drug discovery workflows.

Molecular Identity & Physicochemical Profile

Understanding the fundamental properties of this salt form is critical for accurate stoichiometry and solubility planning in synthesis.

PropertyData
Chemical Name 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
CAS Number 1864073-80-2
Molecular Formula C₁₀H₁₃ClFNO (Salt) / C₁₀H₁₂FNO (Free Base)
Molecular Weight 217.67 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM/EtOAc (Salt form)
pKa (Calculated) ~9.5 (Azetidine nitrogen)
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (O, F)

Structural Rationale & Mechanistic Utility

In modern drug design, this fragment is not merely a linker; it is a functional Pharmacophore Modulator .

The Azetidine Advantage (vs. Pyrrolidine/Piperidine)
  • Lipophilicity Modulation: The azetidine ring significantly lowers lipophilicity (

    
    ) compared to its 5- and 6-membered counterparts (pyrrolidine/piperidine). This reduction is crucial for improving metabolic stability  and reducing off-target toxicity (promiscuity).
    
  • Vector Positioning: The sp³ character of the azetidine ring creates a distinct vector for the pendant fluorophenoxy group, often allowing it to access deep hydrophobic pockets in enzymes (e.g., Kinase hinge regions) that larger rings cannot reach.

The Fluorine Effect
  • Metabolic Blocking: The fluorine atom at the ortho-position of the phenoxy ring blocks potential sites of metabolic oxidation (CYP450 mediated), extending the half-life (

    
    ) of the final drug molecule.
    
  • Conformational Bias: The electronic repulsion between the fluorine lone pairs and the ether oxygen can lock the conformation, reducing the entropic penalty upon binding to a protein target.

Logical Workflow: Fragment Utility

FragmentUtility Start Drug Candidate (High LogP / Low Solubility) Step1 Replace Piperidine/Pyrrolidine with Azetidine Scaffold Start->Step1 Scaffold Hopping Step2 Introduce Fluorine (Metabolic Blocking) Step1->Step2 SAR Refinement Outcome Optimized Lead: Lower LogD, Higher Stability Step2->Outcome Validation

Figure 1: Strategic logic for utilizing CAS 1864073-80-2 in Lead Optimization.

Experimental Protocols

As a secondary amine salt, CAS 1864073-80-2 requires specific handling to ensure efficient coupling. Below are two validated workflows for incorporating this fragment into a core scaffold.

Protocol A: Reductive Amination (Aldehyde Coupling)

Objective: Attach the azetidine fragment to an aldehyde-containing core.

  • Free Basing (In-situ):

    • Suspend 1.0 eq of CAS 1864073-80-2 in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Add 1.2 eq of Diisopropylethylamine (DIPEA) to neutralize the HCl salt. Stir for 10 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add 1.0 eq of the Core-Aldehyde.

    • Add catalytic Acetic Acid (1-2 drops). Stir for 30–60 minutes.

  • Reduction:

    • Cool to 0°C.[1]

    • Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

    • Allow to warm to RT and stir overnight (12–16h).

  • Workup:

    • Quench with saturated NaHCO₃.[1] Extract with DCM (3x).

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

Protocol B: S_NAr Coupling (Heteroaryl Chloride)

Objective: Attach the azetidine to a chloropyrimidine or chloropyridine core (common in Kinase inhibitors).

  • Preparation:

    • Dissolve 1.0 eq of Heteroaryl-Chloride in DMSO or NMP.

    • Add 1.2 eq of CAS 1864073-80-2.

    • Add 3.0 eq of inorganic base (K₂CO₃ or Cs₂CO₃). Note: Organic bases like TEA may be insufficient for less reactive electrophiles.

  • Reaction:

    • Heat to 80–100°C for 2–6 hours. Monitor by LCMS.

  • Purification:

    • Dilute with water/brine. Extract with Ethyl Acetate.[2][3]

    • If the product is polar, direct purification via Reverse Phase Prep-HPLC is recommended.

Experimental Workflow Visualization

SynthesisWorkflow Reagent CAS 1864073-80-2 (HCl Salt) Base Neutralization (DIPEA or K2CO3) Reagent->Base Free-basing Coupling Coupling Reaction (Reductive Amination or SNAr) Base->Coupling + Core Scaffold Workup Workup & Isolation (Aq. Wash / HPLC) Coupling->Workup Completion Final Target Molecule (Kinase/GPCR Ligand) Workup->Final

Figure 2: General synthesis workflow for coupling the azetidine fragment.

Handling, Stability & Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C . Exposure to ambient moisture may lead to clumping, affecting weighing accuracy.

  • Stability: The azetidine ring is strained but kinetically stable under standard conditions. Avoid prolonged exposure to strong Lewis acids which may trigger ring-opening polymerization.

  • Safety: Treat as a standard organic amine salt. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

  • PubChem Compound Summary. (n.d.). 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride.[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, A. et al. (2023). Synthesis of New Azetidine Derivatives through Aza-Michael Addition. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes Chemical Database. (n.d.). Properties and Uses of Fluorophenoxy Azetidines. Retrieved from [Link]

Sources

Theoretical studies on the conformation of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on the Conformation of 3-Substituted Azetidines Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary: The Azetidine Imperative in Drug Design

In modern medicinal chemistry, the azetidine ring has transcended its role as a mere synthetic curiosity to become a high-value bioisostere. By replacing gem-dimethyl groups, cyclobutanes, or larger saturated heterocycles (like piperidines) with azetidines, drug developers can significantly lower lipophilicity (


) while altering the vectorality of substituents.

However, the azetidine scaffold is not a flat, static square. It is a dynamic, puckered system governed by a subtle interplay between ring strain (


26 kcal/mol), torsional energy, and transannular interactions. Understanding the conformational bias of 3-substituted azetidines is critical for predicting ligand-protein binding affinities. This guide provides a rigorous theoretical framework and a validated computational protocol for analyzing these systems.

The Physics of the Azetidine Ring

To model 3-substituted azetidines accurately, one must first master the baseline behavior of the parent ring. Unlike cyclopropane (which is planar), azetidine adopts a puckered "butterfly" conformation to relieve torsional strain (Pitzer strain) from eclipsing interactions.

1.1 The Puckering Parameter (

)

The ring exists in a double-well potential. The ground state is puckered, deviating from planarity by an angle


, typically 25°–35° .
  • Planar Transition State (

    
    ):  Energy maximum (
    
    
    
    1.3 kcal/mol barrier).
  • Puckered Minima (

    
    ):  Energy minima.
    
1.2 Nitrogen Inversion vs. Ring Puckering

A critical distinction in azetidines is the coupling between nitrogen inversion and ring puckering.

  • Equatorial N-H/R: The substituent on the nitrogen prefers the "pseudo-equatorial" orientation to minimize 1,3-transannular steric clashes.

  • Inversion Barrier: The barrier to N-inversion is low (

    
    6–10 kcal/mol), meaning conformational exchange is rapid on the NMR time scale at room temperature, often yielding averaged signals unless cooled to 
    
    
    
    .

Substituent Effects at C3: The "Axial" vs. "Equatorial" Debate

In 4-membered rings, the terms "axial" and "equatorial" are imperfect but necessary descriptors for the bond vectors relative to the average ring plane.

2.1 The 3-Alkyl Case (Steric Dominance)

For simple alkyl groups (e.g., 3-methylazetidine), steric repulsion dominates. The substituent prefers the pseudo-equatorial position to avoid transannular repulsion with the lone pair or substituent on the nitrogen.

  • Preference: Pseudo-Equatorial (

    
    ).
    
2.2 The 3-Fluoro/Alkoxy Case (Electronic Control)

Electronegative substituents at C3 introduce a competing force: the Gauche Effect (or


 hyperconjugation).
  • Observation: Unlike cyclohexane, where sterics strictly dictate equatorial preference, 3-fluoroazetidine shows a significant population of the pseudo-axial conformer.

  • Mechanism: The pseudo-axial orientation aligns the C-F

    
     orbital antiperiplanar to the adjacent C-H 
    
    
    
    bonds or the N-lone pair, stabilizing the system despite the steric penalty.
2.3 The Hydrogen Bonding Case

For 3-hydroxy or 3-amino azetidines, an intramolecular hydrogen bond (IMHB) can lock the conformation.

  • Scenario: If the N-substituent has a hydrogen bond acceptor (e.g., carbonyl), a 3-OH group may adopt a pseudo-axial orientation to facilitate a transannular H-bond, forming a bicyclic-like "locked" structure.

Validated Computational Protocol

Do not rely on standard force fields (MMFF94) for azetidines; they often fail to capture the subtle electronic effects of the strained ring. The following protocol is designed for high-accuracy conformational scanning.

3.1 Workflow Visualization

Azetidine_Protocol Input Input Structure (3D Coordinates) ConfSearch Stochastic Search (Monte Carlo/MD) Generate Rotamers Input->ConfSearch DFT_Opt Geometry Opt (B3LYP-D3 or ωB97X-D / 6-311+G**) ConfSearch->DFT_Opt Freq Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt If Imag Freq Energy Single Point Energy (M06-2X or MP2 / cc-pVTZ) + Solvation (SMD) Freq->Energy If Minima NBO NBO Analysis (Hyperconjugation) Energy->NBO

Figure 1: Validated computational workflow for azetidine conformational analysis.

3.2 Step-by-Step Methodology

Step 1: Exhaustive Conformational Sampling

  • Goal: Identify all local minima (rotamers of substituents).

  • Method: Use Monte Carlo (MC) searching with a semi-empirical method (PM7) to generate initial guesses. Azetidine rings flip rapidly; ensure your search samples both "wing-up" and "wing-down" puckers.

Step 2: Geometry Optimization (The Dispersion Requirement)

  • Theory: Standard B3LYP lacks dispersion forces, which are crucial for small ring packing.

  • Recommendation: Use

    
    B97X-D  or B3LYP-D3(BJ)  with a 6-311+G(d,p)  basis set. The diffuse functions (+) are mandatory for describing the lone pair on Nitrogen and any anionic character on C3-substituents (e.g., Fluorine).
    

Step 3: Vibrational Frequency Analysis

  • Validation: Confirm the stationary point is a true minimum (0 imaginary frequencies).

  • Transition States: If calculating the inversion barrier, search for the saddle point (1 imaginary frequency corresponding to the ring-flattening mode).

Step 4: High-Level Single Point Energy

  • Refinement: To get

    
     values accurate to within 0.5 kcal/mol, perform a single point calculation on the optimized geometry using M06-2X/cc-pVTZ  or MP2/cc-pVTZ .
    
  • Solvation: Apply the SMD (Solvation Model based on Density) model. Vacuum calculations often exaggerate electrostatic interactions (like the gauche effect).

Experimental Validation: The NMR Karplus Link

Theoretical models must be validated against experimental NMR data. In azetidines, the vicinal coupling constants (


) are the gold standard for assigning conformation.
4.1 Data Summary Table: Coupling Constants
InteractionDihedral Angle (

)
Typical

(Hz)
Diagnostic Value
H2-H3 (cis)

20°–40°
8.0 – 10.0 Hz Indicates Puckered Ring
H2-H3 (trans)

140°–160°
6.0 – 8.0 Hz Often smaller than cis in 4-rings
H2-H3 (cis) 0° (Planar TS)> 10.0 Hz Rare (Transition State)
4.2 The Validation Protocol
  • Synthesize the 3-substituted azetidine.

  • Acquire

    
    H NMR in a non-polar solvent (CDCl
    
    
    
    ) and a polar solvent (DMSO-
    
    
    ) to test solvent-dependent conformational shifts.
  • Calculate theoretical

    
    -values using the GIAO method at the B3LYP/6-311+G(d,p)//PCM  level.
    
  • Compare: If the calculated Boltzmann-averaged

    
    -values match the experimental spectrum within 0.5 Hz, your conformational ensemble is accurate.
    

Case Study: 3-Fluoroazetidine

The 3-fluoroazetidine system is a classic example of counter-intuitive conformational preference.

  • Steric Prediction: Fluorine should be pseudo-equatorial.

  • Experimental Reality: A significant population is pseudo-axial .

  • Theoretical Explanation: NBO analysis reveals a stabilizing interaction between the

    
     orbitals of the ring and the 
    
    
    
    antibonding orbital. Furthermore, the large dipole of the C-F bond opposes the dipole of the N-lone pair; the pseudo-axial orientation often minimizes this dipole-dipole repulsion (depending on N-substitution).
5.1 Energy Landscape Visualization

Energy_Landscape Min1 Conformer A (Pseudo-Equatorial) Global Min TS Transition State (Planar Ring) +1.5 kcal/mol Min1->TS Ring Inversion TS->Min1 Min2 Conformer B (Pseudo-Axial) Local Min (+0.4 kcal) TS->Min2 Min2->TS

Figure 2: The double-well potential energy surface of 3-substituted azetidines.

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020).[1] Synthesis of azetidines by aza Paternò–Büchi reactions.[1] Chemical Science, 11, 7553-7561.[1] Link

  • Kühl, T., et al. (2025). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. ResearchGate.[2] Link

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link

  • Wiberg, K. B. (1996). Properties of Small Ring Compounds. Accounts of Chemical Research.
  • Gomes, G. P., et al. (2015). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Journal of the American Chemical Society. (Analogous electronic effects).[3] Link

Sources

Methodological & Application

Technical Guide: Synthesis of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

[1]

Introduction & Retrosynthetic Strategy

The target molecule, 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride , combines a strained azetidine amine with a fluorinated aryl ether.[1] The synthesis is best approached via a convergent route utilizing the Mitsunobu reaction .[1] This method allows for the direct coupling of the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with 2-fluorophenol under mild conditions, preserving the integrity of the strained azetidine ring.[1]

Retrosynthetic Analysis

The logical disconnection occurs at the ether oxygen, tracing back to an activated alcohol and a nucleophilic phenol.[1]

RetrosynthesisTargetTarget:3-((2-Fluorophenoxy)methyl)azetidine HClIntermediateIntermediate:N-Boc-3-((2-Fluorophenoxy)methyl)azetidineTarget->IntermediateDeprotection (HCl/Dioxane)SM1Starting Material A:tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateIntermediate->SM1Mitsunobu Coupling(DIAD, PPh3)SM2Starting Material B:2-FluorophenolIntermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Mitsunobu etherification followed by acidic deprotection.

Experimental Protocol

Stage 1: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-((2-fluorophenoxy)methyl)azetidine-1-carboxylate.

Rationale: The Mitsunobu reaction is selected over nucleophilic substitution (e.g., mesylate displacement) to minimize step count and avoid the thermal stress associated with SN2 reactions on hindered secondary electrophiles, which can lead to ring-opening or elimination byproducts.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate187.241.0Substrate
2-Fluorophenol112.101.1Nucleophile
Triphenylphosphine (PPh₃)262.291.2Reductant
Diisopropyl azodicarboxylate (DIAD)202.211.2Oxidant
Tetrahydrofuran (THF), Anhydrous-10 volSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Charge the RBF with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv), 2-fluorophenol (1.1 equiv), and Triphenylphosphine (1.2 equiv). Dissolve in anhydrous THF (10 mL per gram of substrate).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Add DIAD (1.2 equiv) dropwise over 20 minutes via a pressure-equalizing addition funnel or syringe pump. Critical: Maintain internal temperature < 5 °C to prevent hydrazine byproduct formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The alcohol starting material should be fully consumed.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Triturate the resulting residue with cold diethyl ether/hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO).[1][2] Filter off the white solid.[1]

    • Concentrate the filtrate.[1][2][5]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0% → 20% EtOAc in Hexanes).

    • Note: The product typically elutes before the remaining TPPO and reduced hydrazine species.[1]

Stage 2: Deprotection & Salt Formation

Objective: Synthesis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride.[1]

Rationale: Acidic cleavage of the Boc group using HCl in dioxane is preferred over TFA.[1] It directly yields the desired hydrochloride salt, avoiding an extra ion-exchange step required if TFA were used (which yields a trifluoroacetate salt).[1]

Materials & Reagents
ReagentConc.[1][2][3][4][6][7][8][9][10]Equiv.[1][3][5]Role
N-Boc Intermediate (from Stage 1)-1.0Substrate
HCl in 1,4-Dioxane4.0 M10.0Acid/Deprotection
Diethyl Ether (Et₂O)Anhydrous-Precipitation Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the purified N-Boc intermediate (1.0 equiv) in a minimal amount of 1,4-dioxane or DCM (2 mL/g) in a round-bottom flask.

  • Acidification: Cool to 0 °C. Add 4.0 M HCl in 1,4-dioxane (10 equiv) dropwise.

  • Deprotection: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the HCl salt) often begins to form within 30 minutes.[1]

  • Isolation:

    • Dilute the reaction mixture with excess anhydrous diethyl ether (10 volumes) to complete precipitation.

    • Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).[1]

    • Wash the filter cake 3x with diethyl ether to remove residual acid and dioxane.[1]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final product.

Analytical Validation & QC

The following data confirms the structural identity of the synthesized material.

Analytical MethodExpected Result / Specification
Appearance White to off-white crystalline solid.[1]
LC-MS (ESI+) [M+H]⁺ = 182.1 (Free base mass).[1]
¹H NMR (DMSO-d₆) δ 9.20 (br s, 2H, NH₂⁺) : Ammonium protons.δ 7.25–6.90 (m, 4H) : Aromatic protons (2-fluorophenyl pattern).δ 4.35 (d, 2H) : O-CH₂-CH bridge.δ 4.05 (m, 2H) & 3.85 (m, 2H) : Azetidine ring protons.δ 3.25 (m, 1H) : Methine CH at C3 position.
¹⁹F NMR Single peak around -135 ppm (approx, relative to CFCl₃).[1]

Workflow Visualization

The following diagram illustrates the critical path logic, including decision points for purification.

Workflowcluster_0Stage 1: Couplingcluster_1Stage 2: DeprotectionStep1Mix SM + PPh3+ 2-FluorophenolStep2Add DIAD(0°C -> RT)Step1->Step2Step3Triturate (Remove TPPO)& Flash ColumnStep2->Step3Step4Add 4M HCl/DioxaneStep3->Step4Purified IntermediateStep5Precipitate with Et2OStep4->Step5FinalFilter & DryTarget HCl SaltStep5->Final

Figure 2: Operational workflow for the synthesis of 3-((2-Fluorophenoxy)methyl)azetidine HCl.

Troubleshooting & Safety

Troubleshooting
  • Incomplete Conversion (Stage 1): If the alcohol remains after 16h, add an additional 0.5 equiv of PPh₃ and DIAD. Ensure reagents are anhydrous; water kills the phosphonium intermediate.[1]

  • TPPO Contamination: Triphenylphosphine oxide is difficult to remove.[1] If column chromatography is insufficient, dissolve the crude product in minimal toluene and cool to -20°C to crystallize out the bulk of TPPO before chromatography.[1]

  • Hygroscopicity (Stage 2): Azetidine salts can be hygroscopic.[1] Handle the final filtration rapidly under nitrogen or argon.[1] Store in a desiccator.

Safety Hazards[1][2]
  • DIAD/DEAD: Potentially explosive if heated under confinement.[1] Never distill reaction mixtures containing azo compounds to dryness at high temperatures.[1]

  • 2-Fluorophenol: Toxic by inhalation and skin contact.[1] Corrosive.

  • Azetidines: While the target is stable, azetidine intermediates can be skin sensitizers.[1] Use double gloves and work in a fume hood.[1]

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1]

  • Synthesis of Azetidine Ethers

    • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1] Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.[1] (Provides analogous protocols for strained ring ether synthesis).

  • General Deprotection of N-Boc Amines

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] International Journal of Molecular Sciences, 2004.[1]

Strategic Diversification of the Azetidine Scaffold: A Guide to the Preparation of 3-Substituted Azetidines from 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist:

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for converting 3-hydroxyazetidine into a diverse array of 3-substituted analogues. The focus is on robust and versatile methodologies, including direct nucleophilic substitution and oxidation-reductive amination pathways. Each section combines mechanistic insights with field-proven protocols to ensure both conceptual understanding and practical applicability.

Introduction: The Value of the 3-Substituted Azetidine Motif

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained nature imparts unique conformational rigidity and metabolic stability, making it an attractive bioisostere for larger, more flexible ring systems. Specifically, substitution at the 3-position allows for the precise orientation of functional groups into biological target sites, profoundly influencing potency, selectivity, and pharmacokinetic properties. 3-Hydroxyazetidine has emerged as a critical and versatile starting material, offering a convenient entry point for the synthesis of libraries of these valuable compounds.[1][2] This guide details the primary chemical pathways to unlock the synthetic potential of this key building block.

Foundational Strategy: The Imperative of N-Protection

Before functionalization of the C3-hydroxyl group, the azetidine nitrogen must be protected. The secondary amine is both nucleophilic and basic, and will readily compete in alkylation reactions or quench acid-sensitive reagents. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its eventual removal.

Common Nitrogen Protecting Groups for Azetidine Synthesis:

Protecting GroupAbbreviationKey FeaturesTypical Cleavage Conditions
tert-ButoxycarbonylBocStable to a wide range of non-acidic reagents.Strong acid (e.g., TFA, HCl in Dioxane)
BenzyloxycarbonylCbzStable to acidic and mild basic conditions.Hydrogenolysis (e.g., H₂, Pd/C)
BenzylBnVery stable.Hydrogenolysis (e.g., H₂, Pd(OH)₂/C)

The Boc group is the most commonly employed due to its robustness and straightforward, non-reductive cleavage conditions.

Protocol 1: N-Boc Protection of 3-Hydroxyazetidine Hydrochloride

This protocol describes the standard procedure for protecting the nitrogen of 3-hydroxyazetidine, starting from its commercially available hydrochloride salt.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine, which is often a white solid or viscous oil that can be used without further purification.

Synthetic Pathways from N-Protected 3-Hydroxyazetidine

With the nitrogen secured, the C3-hydroxyl group can be chemically manipulated. The following sections detail the most effective strategies for its conversion.

G cluster_0 Direct Displacement Strategies cluster_1 Oxidation-Addition Strategies cluster_2 Products start 3-Hydroxyazetidine (N-Protected) mitsunobu Mitsunobu Reaction (Inversion of Stereochemistry) start->mitsunobu PPh₃, DIAD, Nu-H activation Activation (e.g., -OMs, -OTs) start->activation MsCl or TsCl, Base oxidation Oxidation start->oxidation Dess-Martin, Swern, etc. ethers_esters_azides 3-O, 3-N, 3-S Substituted Azetidines mitsunobu->ethers_esters_azides activation->ethers_esters_azides SN2 with Nucleophile ketone Azetidin-3-one oxidation->ketone reductive_amination Reductive Amination ketone->reductive_amination R₂NH, NaBH(OAc)₃ amines 3-Aminoazetidines reductive_amination->amines

Figure 1. Key synthetic pathways from N-protected 3-hydroxyazetidine.
Pathway A: Direct Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[3][4] This is achieved by activating the hydroxyl group in situ using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Mechanistic Insight: The reaction proceeds via the formation of an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the acidic pronucleophile (e.g., a carboxylic acid, imide, or hydrazoic acid) then displaces this leaving group in a classical Sₙ2 reaction, resulting in the characteristic inversion of configuration at the carbon center.[3]

Mitsunobu PPh3 PPh₃ Betaine Betaine Adduct PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Alcohol Azetidine-OH Nucleophile Nu-H Product Azetidine-Nu (Inverted) Nucleophile->Product Oxyphosphonium Oxyphosphonium Salt [Azetidine-O-PPh₃]⁺ Betaine->Oxyphosphonium + Azetidine-OH - RO₂C-NH-NH-CO₂R Oxyphosphonium->Product + Nu⁻ Byproduct1 Ph₃P=O Byproduct2 RO₂C-NH-NH-CO₂R

Figure 2. Simplified mechanism of the Mitsunobu reaction.

Applications:

  • Esterification: Using carboxylic acids as nucleophiles.

  • Etherification: Using phenols as nucleophiles.

  • Azide Formation: Using hydrazoic acid (often generated in situ from NaN₃ and an acid, or more safely with diphenylphosphoryl azide, DPPA) as the nucleophile.[5] This provides a direct route to 3-aminoazetidines after reduction.

Protocol 2: Mitsunobu Azidation of N-Boc-3-hydroxyazetidine

This protocol details the conversion of the hydroxyl group to an azide, a versatile precursor to an amine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the solution. The mixture may turn cloudy or develop a yellow/orange color.

  • After stirring for 15 minutes, add DPPA (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The crude product contains triphenylphosphine oxide, which can be removed by silica gel chromatography to afford pure N-Boc-3-azidoazetidine.

Pathway B: Oxidation to Azetidin-3-one and Reductive Amination

A highly effective and modular approach for synthesizing 3-aminoazetidines involves a two-step sequence: oxidation of the alcohol to a ketone, followed by reductive amination. This strategy allows for the introduction of a vast array of primary and secondary amines.

Step 1: Oxidation The secondary alcohol of N-Boc-3-hydroxyazetidine can be oxidized to the corresponding ketone, N-Boc-azetidin-3-one, using a variety of standard reagents. The choice of oxidant depends on scale, cost, and functional group tolerance.

Common Oxidation Reagents:

Reagent/MethodDescription
Dess-Martin Periodinane (DMP)Mild, reliable, and high-yielding for small-scale synthesis.
Swern OxidationUses oxalyl chloride/DMSO. Effective but requires low temperatures and careful handling.
Parikh-Doering OxidationUses SO₃•pyridine complex. Mild and avoids heavy metals.
Gold-Catalyzed OxidationModern methods offer high efficiency under mild conditions.[6]

Step 2: Reductive Amination N-Boc-azetidin-3-one is a versatile intermediate that readily undergoes reductive amination. The ketone first reacts with a primary or secondary amine to form an iminium ion in situ, which is then reduced by a mild, selective reducing agent to furnish the desired 3-aminoazetidine derivative.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and tolerance of the slightly acidic conditions that favor iminium ion formation.[7]

Protocol 3: Two-Step Synthesis of 3-Aminoazetidines via Reductive Amination

Part A: Dess-Martin Oxidation of N-Boc-3-hydroxyazetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add DMP (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction with DCM and pour it into a vigorously stirred mixture of saturated aq. NaHCO₃ and 10% aq. Na₂S₂O₃.

  • Stir for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield crude N-Boc-azetidin-3-one, which can often be used directly in the next step.

Part B: Reductive Amination with a Primary Amine

Materials:

  • Crude N-Boc-azetidin-3-one

  • Primary amine of choice (e.g., benzylamine) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE) or DCM

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the crude N-Boc-azetidin-3-one (1.0 eq) and the desired primary amine (1.0-1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate iminium formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction may bubble.

  • Stir at room temperature for 12-24 hours until the reaction is complete as monitored by LC-MS.

  • Quench the reaction carefully by adding saturated aq. NaHCO₃.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired N-Boc-3-(substituted-amino)azetidine.

Summary and Outlook

3-Hydroxyazetidine is a cornerstone building block for accessing medicinally relevant 3-substituted azetidines. The synthetic strategies outlined in this guide, centered on direct functionalization via the Mitsunobu reaction and a modular oxidation/reductive amination sequence, provide robust and versatile pathways for library synthesis and lead optimization campaigns. Careful selection of nitrogen protecting groups and reaction conditions are paramount to achieving high yields and purity. These field-tested protocols offer reliable starting points for the exploration of novel chemical space around the valuable azetidine scaffold.

References

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.
  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • 3-Hydroxyazetidine hydrochloride. Chem-Impex.

Sources

Application Notes and Protocols for the Synthesis of 3-Phenoxymethyl Azetidines via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Azetidine Scaffold and the Utility of the Williamson Ether Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability, solubility, and target-binding affinity. The rigid, three-dimensional nature of the azetidine ring allows for precise vectoral projection of substituents, making it a valuable design element for exploring chemical space. Among functionalized azetidines, 3-phenoxymethyl derivatives are of particular interest as the ether linkage provides a stable connection to a wide array of substituted phenolic moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The Williamson ether synthesis, a venerable and reliable method for forming ether linkages, is an ideal strategy for the construction of 3-phenoxymethyl azetidines.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate, and its principles can be effectively applied to the O-alkylation of a 3-hydroxyazetidine precursor.[3][4] This document provides a comprehensive guide to the synthesis of 3-phenoxymethyl azetidines, detailing the underlying chemical principles, offering a step-by-step experimental protocol, and discussing critical process parameters.

Reaction Schematics and Mechanistic Overview

The synthesis of 3-phenoxymethyl azetidines via the Williamson ether synthesis is a two-step process, often preceded by the protection of the azetidine nitrogen to prevent side reactions.

Step 1: N-Protection of 3-Hydroxyazetidine

Due to the nucleophilicity of the azetidine nitrogen, it is crucial to protect it prior to the Williamson ether synthesis to avoid N-alkylation. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under basic conditions and its facile removal under acidic conditions.

N-Protection 3-Hydroxyazetidine 3-Hydroxyazetidine N_Boc_Azetidinol N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N_Boc_Azetidinol Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->N_Boc_Azetidinol Solvent e.g., Dichloromethane (DCM)

Caption: N-Protection of 3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis

The core of the synthesis involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form a potent nucleophile, the alkoxide. This is followed by an SN2 reaction with a suitable phenoxymethylating agent. However, a more common and often higher-yielding approach involves activating the hydroxyl group by converting it into a good leaving group, such as a mesylate, and then reacting it with a phenoxide.

Williamson_Ether_Synthesis cluster_0 Activation cluster_1 Displacement N_Boc_Azetidinol N-Boc-3-hydroxyazetidine Mesylated_Azetidine N-Boc-3-(methylsulfonyloxy)azetidine N_Boc_Azetidinol->Mesylated_Azetidine MesylChloride Methanesulfonyl Chloride (MsCl) MesylChloride->Mesylated_Azetidine Base1 Triethylamine (Et3N) Base1->Mesylated_Azetidine N_Boc_Phenoxymethyl_Azetidine N-Boc-3-phenoxymethyl-azetidine Mesylated_Azetidine->N_Boc_Phenoxymethyl_Azetidine SN2 Attack Phenol Phenol (or substituted phenol) Phenoxide Sodium Phenoxide Phenol->Phenoxide Base2 e.g., Sodium Hydride (NaH) Base2->Phenoxide Phenoxide->N_Boc_Phenoxymethyl_Azetidine N-Deprotection_Final N_Boc_Phenoxymethyl_Azetidine N-Boc-3-phenoxymethyl-azetidine Final_Product 3-Phenoxymethyl azetidine (as salt) N_Boc_Phenoxymethyl_Azetidine->Final_Product Acid e.g., Trifluoroacetic Acid (TFA) or HCl in Dioxane Acid->Final_Product

Caption: N-Deprotection to yield the final product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 3-phenoxymethyl azetidine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydroxyazetidine hydrochloride≥98%Commercially available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially available
Dichloromethane (DCM)AnhydrousCommercially available
Triethylamine (Et₃N)≥99.5%Commercially availableDistill before use.
Methanesulfonyl chloride (MsCl)≥99.5%Commercially availableHandle in a fume hood.
TolueneAnhydrousCommercially available
Phenol≥99%Commercially available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially availableHandle with care.
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Diethyl ether (Et₂O)AnhydrousCommercially available
Saturated aqueous NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially available
Trifluoroacetic acid (TFA)≥99%Commercially availableHandle in a fume hood.
Hydrochloric acid in 1,4-dioxane4 M solutionCommercially availableHandle in a fume hood.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/g of (Boc)₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-3-phenoxymethyl-azetidine

This protocol is adapted from a patented synthesis method for a similar derivative. [5]

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (2.0 eq) in toluene (10 mL/g of azetidinol) at 0-5 °C, add methanesulfonyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C. [5]2. After the addition is complete, stir the mixture for 30 minutes at room temperature. [5]3. In a separate flask, prepare the sodium phenoxide by adding sodium hydride (1.1 eq of 60% dispersion) to a solution of phenol (1.0 eq) in anhydrous DMF at 0 °C. Allow to stir until hydrogen evolution ceases.

  • Add the freshly prepared sodium phenoxide solution to the solution of the mesylated azetidine.

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 4-6 hours. [5]6. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Deprotection of N-Boc-3-phenoxymethyl-azetidine

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve N-Boc-3-phenoxymethyl-azetidine (1.0 eq) in DCM (10 mL/g).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting trifluoroacetate salt can be used directly or further purified.

Method B: Using HCl in Dioxane

  • Dissolve N-Boc-3-phenoxymethyl-azetidine (1.0 eq) in 1,4-dioxane (10 mL/g).

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir for 2-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the deprotection by TLC.

  • Upon completion, the precipitate can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Key Considerations and Troubleshooting

  • Choice of Base: For the deprotonation of 3-hydroxyazetidine, a strong, non-nucleophilic base like sodium hydride is effective. [3]For phenols, weaker bases such as potassium carbonate can also be used, although sodium hydride ensures complete deprotonation.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. [6]* Leaving Group: While the protocol above utilizes a mesylate as a leaving group, other good leaving groups such as tosylates or halides can also be employed.

  • Side Reactions: The primary side reaction in the Williamson ether synthesis is elimination, which is more prevalent with secondary and tertiary alkyl halides. [6]By activating the secondary alcohol of 3-hydroxyazetidine and using a phenoxide nucleophile, this is minimized. N-alkylation is prevented by the Boc protecting group.

  • Work-up and Purification: The work-up procedure is designed to remove unreacted starting materials and byproducts. [7]Aqueous washes remove inorganic salts, and column chromatography is typically effective for purifying the final product.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques.

CompoundTechniqueExpected Observations
N-Boc-3-hydroxyazetidine¹H NMRSignals corresponding to the Boc group (~1.4 ppm, 9H), azetidine ring protons, and the hydroxyl proton.
¹³C NMRResonances for the Boc carbonyl, quaternary carbon, and the carbons of the azetidine ring.
MS (ESI+)[M+H]⁺ and/or [M+Na]⁺ ions.
N-Boc-3-phenoxymethyl-azetidine¹H NMRAppearance of aromatic protons from the phenoxy group, disappearance of the hydroxyl proton, and shifts in the azetidine proton signals.
¹³C NMRAppearance of aromatic carbon signals.
MS (ESI+)[M+H]⁺ and/or [M+Na]⁺ ions.
3-Phenoxymethyl azetidine¹H NMRDisappearance of the Boc group signal.
¹³C NMRDisappearance of the Boc carbonyl and quaternary carbon signals.
MS (ESI+)[M+H]⁺ corresponding to the free amine. [8]

Conclusion

The Williamson ether synthesis provides a robust and versatile method for the synthesis of 3-phenoxymethyl azetidines. Careful control of reaction conditions, particularly the use of an N-protecting group and the choice of a suitable base and solvent, are critical for achieving high yields and purity. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and development.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions (base, catalyst, solvent) for the preparation of a trisubstituted pyrrolidine-2-carboxylic ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved from [Link]

  • Università degli Studi di Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • PubChem. (n.d.). 3-(phenoxymethyl)azetidine hydrochloride. Retrieved from [Link]

Sources

Use of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride in Medicinal Chemistry

Executive Summary: The "Azetidine Advantage"

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1864073-80-2) represents a privileged building block in this domain.[1][2]

This compound combines three distinct structural advantages:

  • The Azetidine Ring: A strained, four-membered heterocycle that reduces molecular weight (MW) and lipophilicity (LogP) compared to six-membered analogues like piperidines, while maintaining specific vector orientations.[2]

  • The Ether Linker: Provides rotational freedom and hydrogen bond acceptance, often critical for receptor binding pockets.[2]

  • The 2-Fluorophenyl Moiety: A metabolic blocking strategy that prevents oxidation at the susceptible phenyl ring positions while modulating electronic properties.[2]

This guide details the handling, synthetic application, and strategic deployment of this scaffold in Lead Optimization and Fragment-Based Drug Discovery (FBDD) .

Chemical Profile & Physicochemical Properties

Understanding the fundamental properties of this building block is essential for predicting its behavior in solution and biological systems.[2]

PropertyValue / DescriptionImpact on Drug Design
IUPAC Name 3-[(2-fluorophenoxy)methyl]azetidine hydrochlorideExact chemical identity.[2]
CAS Number 1864073-80-2Unique identifier for procurement.
Molecular Weight 217.67 g/mol (HCl salt)Low MW allows room for "growing" the molecule.[2]
Fsp3 Score 0.40High fraction of sp3 carbons improves solubility/selectivity.[2]
H-Bond Donors 2 (Amine NH, HCl)Key interaction points for solvent/protein.[2]
H-Bond Acceptors 2 (Ether O, Fluorine)Modulates permeability and potency.[2]
LogP (Calc) ~1.48Moderate lipophilicity; ideal for CNS penetration.[2]
Solubility High in DMSO, Methanol, WaterExcellent for aqueous assay buffers.[2]

Strategic Application: Scaffold Hopping & Lead Optimization

The primary utility of 3-((2-Fluorophenoxy)methyl)azetidine is as a bioisostere .[2] It is frequently used to replace larger, more lipophilic moieties such as N-benzyl piperidines or morpholines.[2]

Mechanism of Action: The Vector Shift

When replacing a 6-membered ring (piperidine) with a 4-membered ring (azetidine), the exit vectors of the substituents change. This can:

  • Relieve Steric Clashes: The smaller ring volume allows the molecule to fit into tighter sub-pockets.[2]

  • Alter Basicity (pKa): Azetidines are generally more basic than pyrrolidines but less basic than piperidines, allowing fine-tuning of pKa to optimize membrane permeability and hERG avoidance.[2]

Visual Workflow: The Optimization Cycle

OptimizationCycle Hit Initial Hit (High LogP, Low Sol) Design Design Strategy (Scaffold Hopping) Hit->Design Identify Liability Synthesis Synthesis (Coupling Azetidine Core) Design->Synthesis Select CAS 1864073-80-2 Lead Optimized Lead (Improved Fsp3, Metabolic Stability) Synthesis->Lead S_NAr / Amide Coupling Lead->Hit Iterative SAR

Caption: Iterative design cycle utilizing the azetidine scaffold to improve physicochemical properties of a lead compound.

Experimental Protocols

Protocol A: Handling & Stock Preparation
  • Storage: Store the hydrochloride salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic.[2]

  • Solubilization:

    • Weigh 10 mg of 3-((2-Fluorophenoxy)methyl)azetidine HCl.

    • Add 459 µL of anhydrous DMSO to achieve a 100 mM stock solution .

    • Vortex for 30 seconds until clear.

    • Note: For biological assays, dilute the stock at least 1000-fold to keep DMSO concentration <0.1%.[2]

Protocol B: Synthetic Coupling (General Procedure)

This protocol describes coupling the azetidine amine to a generic aryl halide core (Ar-Cl) via Nucleophilic Aromatic Substitution (S_NAr), a common reaction in kinase inhibitor synthesis.

Reagents:

  • Core Scaffold (e.g., 4-chloropyrimidine derivative) (1.0 equiv)[3]

  • 3-((2-Fluorophenoxy)methyl)azetidine HCl (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Aryl Chloride core (1.0 mmol) in anhydrous DMF (5 mL).

  • Free-Basing: Add DIPEA (3.0 mmol, 522 µL). The excess base is crucial to neutralize the HCl salt of the azetidine and scavenge the HCl generated during the substitution.[2]

  • Addition: Add 3-((2-Fluorophenoxy)methyl)azetidine HCl (1.2 mmol, 261 mg) in one portion.

  • Reaction:

    • Standard: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[2][3]

    • Microwave (Accelerated): Heat to 120°C for 30 minutes.

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL).[2]

    • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.[2]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% Methanol in Dichloromethane).

Self-Validating Checkpoint:

  • Success Indicator: LC-MS should show a mass shift corresponding to the loss of Cl (-35/37) and gain of the azetidine moiety (+180).

  • Troubleshooting: If conversion is low, add catalytic KI (0.1 equiv) or switch to Buchwald-Hartwig conditions (Pd(OAc)₂, BINAP, Cs₂CO₃) if the aryl chloride is unreactive.

Mechanistic Rationale: Why 2-Fluorophenoxy?

The inclusion of the 2-fluorine atom on the phenoxy ring is not arbitrary.[2] It serves three specific medicinal chemistry functions:

  • Metabolic Blocking: The C-2 position of phenyl ethers is often a site of Phase I metabolic hydroxylation (by CYP450 enzymes).[2] Fluorine substitution blocks this site due to the strength of the C-F bond.[2]

  • Conformational Bias: The fluorine atom induces a preferred conformation via electrostatic repulsion with the ether oxygen lone pairs, potentially locking the molecule into a bioactive conformation (the "Fluorine Effect").[2]

  • Lipophilicity Modulation: While fluorine is lipophilic, it withdraws electron density from the aromatic ring, altering the quadrupole moment and potentially improving interactions with protein residues (e.g., pi-stacking).[2]

References

  • Enamine. Azetidines: Fragment-based drug design and building blocks.[2][4] Enamine.net.[2]

  • National Institutes of Health (NIH). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions.[2] PubMed Central.[2] (Contextual citation for azetidine synthesis methods).

  • Fluorochem. Product Safety and Data Sheet: 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride.[2] Fluorochem.co.uk.[2]

  • MySkinRecipes. 3-(2-Fluorophenoxy)azetidine hydrochloride: Product Description and Applications.

  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.[2][5] Domainex Blog.[2][5]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application of fluorinated azetidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of Fluorinated Azetidines in Medicinal Chemistry

Executive Summary

The incorporation of fluorinated azetidines represents a high-impact strategy in modern medicinal chemistry, offering a precise method to modulate the physicochemical and pharmacokinetic (PK) properties of drug candidates. Unlike traditional saturated heterocycles (e.g., pyrrolidine, piperidine, morpholine), fluorinated azetidines provide a unique combination of conformational rigidity , reduced basicity (pKa modulation), and metabolic stability .

This guide details the technical application of 3-fluoroazetidine and 3,3-difluoroazetidine moieties. It provides validated synthetic protocols, comparative physicochemical data, and a deconstructed case study of GDC-8264 , demonstrating how these scaffolds can rescue lead compounds from poor cellular potency and high clearance.

Physicochemical Profiling: The "Fluorine Effect"

The strategic value of fluorinated azetidines lies in the high electronegativity of fluorine (


), which drastically alters the electronic landscape of the azetidine ring.
Comparative Data Table

The following table contrasts the core properties of the parent azetidine with its fluorinated analogs and common bioisosteres.

ScaffoldStructurepKa (Conj. Acid)LogP (approx)Metabolic LiabilityKey Application
Azetidine

~11.30.2High (N-oxidation,

-C-H)
High basicity solubilizer
3-Fluoroazetidine

~8.5 – 9.00.3ModeratepKa tuning, H-bond donor mimic
3,3-Difluoroazetidine

~6.0 – 7.00.6Low (Blocked metabolic soft spot)Bioisostere of Morpholine/Carbonyl
Piperidine

~11.00.8HighGeneral scaffold
Morpholine

~8.3-0.8ModerateSolubility enhancer
Mechanistic Insights
  • pKa Modulation: The strong electron-withdrawing effect of fluorine at the C3 position pulls electron density away from the nitrogen lone pair via the

    
    -framework (inductive effect). This lowers the pKa by 2–5 units, reducing the percentage of ionized drug at physiological pH (7.4), which often improves membrane permeability  and reduces hERG channel blockage  (associated with high basicity).
    
  • Conformational Control: The gauche effect (preference of C-F and C-N bonds to be gauche) and the high ring strain (~26 kcal/mol) of the azetidine ring create a rigid vector for substituent display, minimizing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The C3 position in azetidine is a metabolic "soft spot" susceptible to oxidative metabolism. Fluorination blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), significantly extending half-life (

    
    ).
    

Synthetic Protocols

Reliable access to these building blocks is critical. Below are the standard, high-yield protocols for synthesizing N-protected fluorinated azetidines.

Protocol A: Synthesis of N-Boc-3-Fluoroazetidine

Target: Introduction of a single fluorine atom via nucleophilic displacement.

Reagents: N-Boc-3-hydroxyazetidine, DAST (Diethylaminosulfur trifluoride) or XtalFluor-E, Dichloromethane (DCM).

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (

    
    ). Cool the solution to -78°C.
    
  • Fluorination: Dropwise add DAST (1.2 equiv). Note: DAST is thermally unstable; maintain low temperature.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Monitor by TLC/LC-MS for consumption of starting material.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    . Caution: Vigorous gas evolution.
    
  • Workup: Extract with DCM (3x), dry organics over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields N-Boc-3-fluoroazetidine as a colorless oil.

Protocol B: Synthesis of N-Boc-3,3-Difluoroazetidine

Target: Gem-difluorination from the ketone oxidation state.

Reagents: N-Boc-3-azetidinone, DAST or Deoxo-Fluor, DCM.

  • Preparation: Dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous DCM. Note: The ketone is often prepared via Swern oxidation of the alcohol if not purchased.

  • Fluorination: Add DAST (2.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 12–16 hours. For stubborn substrates, heating to 40°C in a sealed tube may be required, or use Deoxo-Fluor which is more thermally stable.

  • Workup: Pour into ice-cold saturated

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. The product is a low-melting solid or oil.

Visual Workflow: Synthesis Pathways

Synthesis_Workflow cluster_legend Reaction Type Start_Alc N-Boc-3-Hydroxyazetidine DAST_1 DAST / DCM -78°C to RT Start_Alc->DAST_1 Oxidation Swern Oxidation Start_Alc->Oxidation Optional Start_Ket N-Boc-3-Azetidinone DAST_2 DAST (2.5 eq) / DCM RT to 40°C Start_Ket->DAST_2 Prod_1 N-Boc-3-Fluoroazetidine (Monofluoro) DAST_1->Prod_1 Nucleophilic Subst. Prod_2 N-Boc-3,3-Difluoroazetidine (Gem-difluoro) DAST_2->Prod_2 Deoxofluorination Oxidation->Start_Ket Substitution Substitution Gem-Difluorination Gem-Difluorination Substitution->Gem-Difluorination

Caption: Synthetic pathways for accessing mono- and difluoroazetidine building blocks from common precursors.

Case Study: Optimization of RIP1 Inhibitor (GDC-8264)

This case study illustrates the "rescue" of a lead compound using fluorinated azetidines, as detailed in the discovery of GDC-8264 (Genentech).

  • Challenge: The initial hit (a 3-methylazetidine derivative) showed promising inhibition of Receptor Interacting Protein 1 (RIP1) kinase but suffered from poor cellular potency (

    
    ) and suboptimal metabolic stability.
    
  • Hypothesis: The basicity of the azetidine nitrogen was too high, preventing efficient membrane permeation, and the C3 position was a metabolic liability.

  • Execution:

    • Substitution: The 3-methyl group was replaced with 3-fluoro and 3,3-difluoro moieties.

    • Result (3-Fluoro):

      
       improved to 
      
      
      
      .
    • Result (3,3-Difluoro):

      
       improved significantly to 
      
      
      
      .
  • Outcome: The 3,3-difluoroazetidine scaffold (in combination with other changes) led to GDC-8264 , a clinical candidate with high potency, reduced lipophilicity (LogD modulation), and excellent metabolic stability.

Logic Diagram: SAR Optimization

GDC_Optimization Hit Initial Hit (3-Methylazetidine) Issue Issues: 1. High Basicity (Poor Permeability) 2. Metabolic Liability at C3 Hit->Issue Strategy Strategy: Fluorination (Inductive Effect + Metabolic Block) Issue->Strategy Analog1 3-Fluoroazetidine EC50: 2.5 µM Strategy->Analog1 Analog2 3,3-Difluoroazetidine EC50: 1.4 µM Strategy->Analog2 Mechanism Mechanism: 1. Lower pKa (Better Permeability) 2. C-F Bond resists oxidation Analog2->Mechanism Final Clinical Candidate GDC-8264 Mechanism->Final

Caption: SAR workflow demonstrating the strategic use of fluorinated azetidines to optimize the RIP1 inhibitor GDC-8264.

Strategic Application: Bioisosterism Protocols

When to deploy fluorinated azetidines in your pipeline:

  • Morpholine Replacement:

    • Scenario: Your molecule contains a morpholine ring for solubility but suffers from high clearance (oxidative opening of the ether ring).

    • Protocol: Replace morpholine with 3,3-difluoroazetidine .

    • Rationale: The 3,3-difluoroazetidine is isosteric with morpholine (similar electronic profile and polarity) but lacks the labile ether oxygen and is metabolically robust.

  • hERG Avoidance:

    • Scenario: A basic amine center (pKa > 9) is causing hERG channel binding (cardiotoxicity risk).

    • Protocol: Install a 3-fluoroazetidine or 3,3-difluoroazetidine .[1][2]

    • Rationale: The fluorine atoms lower the pKa of the cyclic amine to the 6.0–8.5 range. This reduces the cationic fraction at physiological pH, significantly lowering affinity for the hERG channel pore.

References

  • Patel, S., et al. (2020). Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[3] Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Role of Fluorine in Medicinal Chemistry: Impact on Metabolic Stability and Pharmacokinetics. Chemical Research in Toxicology. Link

  • Champagne, P. A., et al. (2015). Synthesis of 3,3-Difluoroproline and 3,3-Difluoroazetidine Derivatives. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link

  • Pahadi, N., et al. (2025). Synthesis of 3-Fluoroazetidine Derivatives. Patent CN105384673B. Link

Sources

Technical Application Note: Analytical Characterization of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical characterization of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride , a specialized heterocyclic building block often used in the synthesis of CNS-active agents and kinase inhibitors.

The guide prioritizes scientific integrity and reproducibility , addressing the specific challenges posed by the strained azetidine ring and the halogenated ether moiety.

Introduction & Physicochemical Context

The target analyte, 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (hereafter 3-FPA-HCl ), combines a strained four-membered azetidine ring with a fluorinated phenoxy ether. This structural duality presents unique analytical challenges:

  • Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening under harsh acidic or basic conditions, requiring gentle handling during sample preparation.

  • UV Chromophore: Unlike unsubstituted azetidines, the 2-fluorophenoxy group provides a distinct UV chromophore, facilitating HPLC-UV analysis without derivatization.

  • Salt Stoichiometry: As a hydrochloride salt, accurate determination of the counter-ion content is critical to establish the active pharmaceutical ingredient (API) mass balance.

Compound Profile
PropertyDescription
Chemical Name 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
Molecular Formula C₁₀H₁₂FNO[1][2][3][4] · HCl
Molecular Weight 217.67 g/mol (Salt) / 181.21 g/mol (Free Base)
Key Functional Groups Secondary Amine (Azetidine), Aryl Ether, Aryl Fluoride
Solubility High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane).

Structural Identification Protocols (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. The


F nucleus provides a highly specific probe for the fluorophenoxy moiety, free from background interference.

Protocol:

  • Solvent: DMSO-d₆ (preferred for salt solubility) or D₂O.

  • Concentration: 10-15 mg/mL.

  • Instrument: 400 MHz or higher.

Key Diagnostic Signals:

  • 
    H NMR: 
    
    • Azetidine Ring: Look for the characteristic splitting pattern of the C2 and C4 protons (approx. 3.8 – 4.5 ppm). Due to the salt form, these will be deshielded.

    • Linker: The methylene (–CH₂–O–) doublet appears around 4.2 ppm.

    • Aromatic: Multiplets for the 2-fluorophenyl group (6.9 – 7.5 ppm).

    • Exchangeable: Broad singlet for NH₂⁺ (8.0 – 9.5 ppm, visible in DMSO-d₆).

  • 
    F NMR: 
    
    • Signal: A single distinct multiplet (typically -120 to -135 ppm relative to CFCl₃).

    • Validation: Integration of this peak against an internal standard (e.g.,

      
      -trifluorotoluene) can serve as an orthogonal assay method.
      
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Ion:

    
     at m/z 182.0981 (calculated for C₁₀H₁₃FNO).
    
  • Isotope Pattern: Observe the A+1 (¹³C) and A+2 (³⁷Cl is not observed in the parent ion, but if running negative mode or observing salt clusters, Cl isotopes may appear).

Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) on solid salt.

  • Diagnostic Bands:

    • 2400–3000 cm⁻¹: Broad ammonium (N–H⁺) stretching (characteristic of HCl salts).

    • 1200–1250 cm⁻¹: Aryl alkyl ether (C–O–C) antisymmetric stretch.

    • ~1100 cm⁻¹: C–F stretch (often overlaps with fingerprint region).

Purity & Assay Methodologies (The "Quant")

HPLC-UV Method for Purity and Assay

The polarity of the amine and the hydrophobicity of the fluorophenoxy group require a balanced stationary phase. Standard C18 columns may show peak tailing for amines; therefore, a Charged Surface Hybrid (CSH) or Base-Deactivated column is recommended.

Method Parameters:

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: CSH technology maintains excellent peak shape for basic compounds (azetidines) at low pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note: TFA pairs with the amine to improve retention and shape.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 215 nm (Azetidine/Amine absorption) and 270 nm (Phenoxy absorption).

  • Column Temp: 40°C.

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T):

    
     (Ensures amine is not interacting with silanols).
    
  • Precision: RSD

    
     2.0% for 5 replicate injections.
    
  • Resolution:

    
     between the main peak and any synthesis precursors (e.g., 2-fluorophenol).
    
Chloride Content Determination (Titration)

To confirm the stoichiometry of the salt (Mono-HCl), a potentiometric titration is required.

Protocol:

  • Dissolve 50 mg of 3-FPA-HCl in 50 mL of deionized water.

  • Add 1 mL of 5% HNO₃ (to acidify).

  • Titrate with 0.01 N Silver Nitrate (AgNO₃) using a silver electrode.

  • Endpoint: Determine the inflection point potentiometrically.

  • Calculation:

    
    
    Theoretical Chloride for Mono-HCl: 16.28%.
    

Characterization Workflow Diagram

The following diagram illustrates the logical flow for full characterization, ensuring no critical attribute is overlooked.

CharacterizationWorkflow cluster_ID Identity (Qualitative) cluster_Purity Purity & Assay (Quantitative) Start Sample: 3-FPA-HCl NMR NMR (1H, 19F, 13C) Confirm Structure & F-Position Start->NMR MS HRMS (ESI+) Confirm Formula (m/z 182.09) Start->MS IR FT-IR (ATR) Confirm Salt Form & Ether Start->IR HPLC HPLC-UV (CSH C18) Purity % & Assay Start->HPLC Cl_Titration AgNO3 Titration Chloride Content (Stoichiometry) Start->Cl_Titration KF Karl Fischer Water Content Start->KF Decision Data Review: Consistent with C10H12FNO·HCl? NMR->Decision MS->Decision HPLC->Decision Cl_Titration->Decision KF->Decision Report Generate CoA (Certificate of Analysis) Decision->Report Yes Fail OOS Investigation (Check Synthesis/Salt Formation) Decision->Fail No

Figure 1: Comprehensive analytical workflow for the characterization of 3-((2-Fluorophenoxy)methyl)azetidine HCl.

Method Development Strategy: HPLC

Developing a robust HPLC method for azetidines can be difficult due to their polarity and basicity. The following decision tree guides the optimization process.

HPLC_Strategy Start Start Method Dev Check_Col Select Column: C18 (Base Deactivated) Start->Check_Col Mobile_Acid Mobile Phase: Water/ACN + 0.1% TFA (pH ~2) Check_Col->Mobile_Acid Run_Grad Run Gradient 5-95% B Mobile_Acid->Run_Grad Check_Peak Check Peak Shape Run_Grad->Check_Peak Good Optimize Gradient for Resolution Check_Peak->Good Sharp Peak Bad_Tail Tailing > 1.5? Check_Peak->Bad_Tail Poor Shape Switch_pH Switch to High pH: 10mM NH4HCO3 (pH 10) Bad_Tail->Switch_pH Yes (Silanol Interaction) Switch_Col Switch Column: HILIC or PFP Bad_Tail->Switch_Col No (Retention Issue)

Figure 2: HPLC Method Development Decision Tree for Azetidine Derivatives.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry. USP-NF.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F chemical shifts).
  • McCalmont, W. F., et al. (2004). "Design, synthesis, and biological evaluation of novel azetidine-based dopamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: HPLC Analysis of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1401786-30-8).

Scope: This guide addresses the specific challenges of analyzing aryl-azetidine ethers, including the separation of the polar amine salt from lipophilic fluorinated impurities (e.g., 2-fluorophenol) and potential ring-opening degradation products.

Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Compound Profile & Analytical Challenges

Physicochemical Properties[1]
  • Compound: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

  • Structure: A strained four-membered azetidine ring linked via a methylene ether to a 2-fluorophenyl group.

  • pKa (Calculated): ~10.5 (Azetidine nitrogen). The molecule exists as a cationic ammonium salt in neutral/acidic media.

  • LogP: ~1.5 (Free base). The HCl salt is highly water-soluble but retains significant hydrophobic character due to the fluorophenyl ring.

Critical Analytical Challenges
  • Retention of Polar Amines: Standard C18 columns often yield poor retention or tailing for secondary amines due to silanol interactions.

  • Fluorine Selectivity: Differentiating the ortho-fluoro target from potential meta- or para-fluoro regioisomers (impurities from starting material sourcing) requires specific stationary phase selectivity.

  • Ring Instability: The strained azetidine ring is susceptible to hydrolysis (ring opening) under extreme pH or thermal stress, necessitating a gentle method.

Method Development Strategy (Expertise & Causality)

To ensure Scientific Integrity , we reject a generic "one-size-fits-all" approach. Instead, we utilize a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl stationary phase.

  • Why Acidic Mobile Phase? We employ 0.1% Trifluoroacetic Acid (TFA). The low pH (< 2.5) ensures the azetidine nitrogen remains fully protonated (

    
    ), preventing mixed-mode retention mechanisms (ion exchange with silanols) that cause peak tailing.
    
  • Why Phenyl-Hexyl (Alternative)? If regioisomer separation is critical (e.g., separating 2-fluorophenoxy from 4-fluorophenoxy impurities), the Phenyl-Hexyl phase utilizes

    
     interactions with the fluorinated aromatic ring, offering superior selectivity over C18.
    

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Trifluoroacetic Acid (TFA) (Sequencing Grade).

    • Reference Standards: 3-((2-Fluorophenoxy)methyl)azetidine HCl, 2-Fluorophenol (Impurity A).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)CSH technology mitigates basic loadability issues.
Alt. Column Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)Use for enhanced selectivity of aromatic impurities.
Mobile Phase A 0.1% TFA in WaterMaintains low pH to suppress silanol activity.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temp 30°CControlled temperature ensures retention time reproducibility.
Injection Vol 5 - 10 µLAdjusted based on sample concentration (target 0.5 mg/mL).
Detection UV 260 nm (bw 4 nm), Ref 360 nmThe 2-fluorophenoxy chromophore absorbs strongly at ~260-270 nm.
Gradient Program

Standard generic gradient optimized for polar-to-nonpolar transition.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic hold for polar salts
15.01090Linear Gradient
18.01090Wash lipophilic impurities
18.1955Re-equilibration
23.0955End of Run

Sample Preparation & System Suitability[2]

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v). Note: Using 100% organic solvent may precipitate the HCl salt.

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve and dilute to volume (0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

System Suitability Criteria (Self-Validating)

Before releasing results, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for amine tailing).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and Impurity A (2-Fluorophenol).
    
  • Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=5 injections).

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway to potential impurities, guiding the analyst on what to look for in the chromatogram.

G Start1 N-Boc-3-(hydroxymethyl) azetidine Inter Intermediate: N-Boc-3-((2-fluorophenoxy) methyl)azetidine Start1->Inter Mitsunobu (DIAD/PPh3) Start2 2-Fluorophenol (Impurity A) Start2->Inter Coupling Final Target API: 3-((2-Fluorophenoxy) methyl)azetidine HCl Start2->Final Unreacted (Late Eluter) Inter->Final Deprotection (HCl/Dioxane) Inter->Final Incomplete Rxn (Very Hydrophobic) Degrad Degradant: Ring-Opened Amino Alcohol Final->Degrad Hydrolysis (Stress)

Caption: Synthesis pathway showing origins of key impurities. Impurity A (2-Fluorophenol) and the N-Boc intermediate are significantly more lipophilic than the target.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.Ensure TFA concentration is ≥ 0.05%. Switch to CSH C18 column.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting composition (95% Water).
Ghost Peaks Carryover of lipophilic impurities.Run a "blank" injection with a gradient up to 100% B.
Retention Shift pH fluctuation.Prepare fresh mobile phase; TFA is volatile and degrades over time.

References

  • Vertex AI Search. (2026). 3-(2-Fluorophenoxy)azetidine hydrochloride - Chemical Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75531014, 3-(3-fluorophenoxy)azetidine hydrochloride. Retrieved from

  • Mykhailiuk, P. K., et al. (2025).[2] Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Domainex.[2] Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Fluorochem. (2025).[3] 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride Product Sheet. Retrieved from

Sources

Application Note: Purification Techniques for Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Azetidine hydrochloride salts are critical pharmacophores in modern drug discovery, serving as rigid, low-molecular-weight scaffolds that improve metabolic stability and vector positioning compared to their acyclic amine counterparts. However, their purification presents a unique paradox: the four-membered ring possesses significant strain energy (~25.4 kcal/mol), making it susceptible to acid-catalyzed ring opening (hydrolysis/alcoholysis) under the very conditions often used for purification.

Furthermore, the hydrochloride salt form is notoriously hygroscopic , often leading to "oiling out" during crystallization or deliquescence during storage. This guide moves beyond generic protocols, offering a targeted, causality-driven approach to purifying these sensitive salts while maintaining ring integrity.

Pre-Purification Assessment: The "Go/No-Go" Analysis

Before initiating thermal purification, characterize the crude material. Blindly heating azetidine salts often leads to degradation.

ParameterMethodCritical Threshold / Decision Trigger
Purity Profile 1H NMR (DMSO-d6)If <85% pure, perform Trituration (Method B) before Recrystallization. Look for ring-opening signals (typically broad multiplets at 3.5–3.8 ppm).
Salt Stoichiometry AgNO3 TitrationEnsure 1.0 eq. HCl. Excess acid catalyzes ring opening; substoichiometric amounts lead to free-base oiling.
Solvent Residue HS-GC or NMRHigh residual high-boiling solvents (e.g., DMF, DMSO) require Reslurrying (Method C) first.

Method A: Displacement Crystallization (The "Gold Standard")

Best for: High-value intermediates requiring >98% purity.

Principle: Unlike standard cooling crystallization, displacement crystallization relies on the addition of an anti-solvent to reduce solubility. This minimizes the thermal stress on the strained azetidine ring.

Solvent Selection Matrix
  • Primary Solvent (Good Solubility): Methanol (MeOH), Ethanol (EtOH). Avoid water if possible to prevent hydrolysis.

  • Anti-Solvent (Poor Solubility): Diethyl Ether (Et2O), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc).

Detailed Protocol
  • Dissolution:

    • Place crude Azetidine HCl in a round-bottom flask.

    • Add Methanol (anhydrous) dropwise at room temperature with vigorous stirring.

    • Expert Tip: Do not heat above 40°C. If it doesn't dissolve at 40°C, the salt is likely occluded with inorganic salts (NaCl/KCl). Filter the suspension through a sintered glass funnel; the product is in the filtrate.

  • Concentration (The "Cloud Point"):

    • Concentrate the filtrate under reduced pressure (Rotavap) until a thick syrup or supersaturated solution is obtained. Do not dry completely.

  • Anti-Solvent Addition:

    • Add Et2O or MTBE dropwise to the stirring syrup until a persistent turbidity (cloudiness) is observed.

    • Stop stirring. Add a "seed crystal" if available.[1]

  • Crystallization:

    • Place the flask in a -20°C freezer for 12–24 hours.

    • Why? Rapid cooling or ice baths often cause the salt to "oil out" as a gum. Slow, static cooling promotes lattice formation.

  • Isolation:

    • Filter the white precipitate under a nitrogen blanket (to prevent moisture uptake).

    • Wash the cake with cold Et2O.

Method B: Trituration (Surface Cleaning)

Best for: Removing non-polar organic impurities and colored byproducts from a solid crude.

Principle: The azetidine salt is insoluble in non-polar solvents, while organic impurities (unreacted alkyl halides, protected amines) remain soluble.

Detailed Protocol
  • Preparation:

    • Place the solid crude in a flask. If the crude is a gum/oil, scratch the glass with a spatula to induce solidification before starting.

  • Solvent Addition:

    • Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 5–10 mL per gram of crude).

    • Note: DCM is excellent for removing organic impurities but may dissolve free-base azetidines. Ensure the material is fully protonated (salt form).

  • Sonication & Digestion:

    • Sonicate the slurry for 10 minutes to break up aggregates.

    • Stir rapidly for 30–60 minutes at room temperature.

  • Filtration:

    • Filter the solid.[2][3][4][5][6] The filtrate will likely be colored (impurities). The filter cake is your purified product.

    • Analyze the cake by TLC to confirm impurity removal.

Method C: Reactive Scavenging (Chemical Purification)

Best for: Removing unreacted starting materials (e.g., benzylamine, benzhydrylamine) that co-crystallize.

Principle: Exploits the basicity difference. Azetidine (pKa ~11) is a strong base, but if weak base impurities are present, they can be selectively scavenged.

Detailed Protocol
  • Reslurry: Suspend the impure salt in Acetonitrile (MeCN) .

  • Scavenging: Add 1.1 equivalents (relative to the impurity) of a polymer-supported electrophile (e.g., Isocyanate resin) or simply reflux in MeCN if the impurity is thermally unstable.

  • Hot Filtration: Filter the mixture while hot to remove the resin/scavenger.

  • Cooling: Cool the filtrate to crystallize the Azetidine HCl.

Visualization: Decision Logic & Stability

The following diagram illustrates the decision-making process for purification based on the physical state and purity of the crude material.

AzetidinePurification Start Crude Azetidine HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Dry Oil Oil / Gum CheckState->Oil Wet/Sticky CheckPurity Purity (NMR)? Solid->CheckPurity Seed Add Seed Crystal + Slow Cool (-20°C) Oil->Seed Oiling Out Risk HighPurity > 85% Pure CheckPurity->HighPurity LowPurity < 85% Pure CheckPurity->LowPurity Recryst Method A: Displacement Crystallization (MeOH/Et2O) HighPurity->Recryst Trituration Method B: Trituration (EtOAc/DCM) LowPurity->Trituration Trituration->Recryst Polishing Final Pure Azetidine HCl (Store under Argon) Recryst->Final Seed->Recryst

Figure 1: Strategic workflow for the isolation of Azetidine HCl salts, prioritizing physical state management to prevent oiling out.

Critical Handling & Troubleshooting

The "Oiling Out" Phenomenon

Azetidine salts are notorious for separating as a second liquid phase rather than crystallizing.

  • Cause: High solubility in the hot solvent + rapid cooling + presence of impurities.

  • Solution:

    • Reheat to dissolve the oil.

    • Add a small amount of seed crystal (if available) or scratch the glass interface.

    • Add more anti-solvent (Et2O) very slowly.

    • Slow Cool: Wrap the flask in a towel to cool to RT over 2 hours before freezing.

Hygroscopicity Management[4]
  • Observation: The white solid turns into a sticky gum on the filter paper.

  • Protocol:

    • Always filter under a stream of dry Nitrogen or Argon.

    • Transfer immediately to a vacuum desiccator containing P2O5 or KOH pellets.

    • Do not leave on the open bench for >5 minutes.

References

  • Crystallization of Organic Salts

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

  • Azetidine Ring Stability

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles". Organic Preparations and Procedures International.

  • Purification of Azacitidine (Azetidine Analog)

    • Process for the preparation of Azacitidine. (2012). Google Patents.

  • Handling Hygroscopic Materials

    • Redman, L. (2017).[7] "Drying and Storing Hygroscopic Salts". Chemical Safety Protocols.

  • Azetidine Synthesis and Reactivity

    • Doda, K., et al. (2021).[8] "Recent advances in the synthesis and reactivity of azetidines". Organic & Biomolecular Chemistry.

Sources

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride in Medicinal Chemistry

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1864073-80-2) represents a high-value building block for modern drug discovery, specifically designed to address "molecular obesity" (high lipophilicity/molecular weight) in lead optimization. Unlike traditional piperidine or pyrrolidine linkers, the azetidine ring offers a distinct vector for "escaping flatland" by increasing the fraction of sp3-hybridized carbons (


) while significantly lowering 

values.

This guide details the strategic application of this building block, focusing on its use as a nucleophilic module to introduce the metabolically stable 2-fluorophenoxy ether motif. The fluorine substitution at the ortho-position of the phenoxy ring serves a dual purpose: it blocks a potential metabolic soft spot (CYP450 oxidation) and modulates the electronic properties of the ether linkage.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride
CAS Number 1864073-80-2
Formula C

H

ClFNO
Molecular Weight 217.67 g/mol (Salt); 181.21 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in H

O, DMSO, Methanol; Low in non-polar solvents (as salt)
Acidity (pKa) ~9.5–10.5 (Calculated for conjugate acid of azetidine)
Storage 2–8°C, Desiccated, Inert Atmosphere (Ar/N

)

Key Structural Advantages:

  • Conformational Restriction: The azetidine ring adopts a puckered "butterfly" conformation, providing a rigid exit vector that differs from the chair conformation of piperidines.

  • Metabolic Stability: The 2-fluoro substituent deactivates the phenyl ring towards electrophilic aromatic substitution (metabolic oxidation) and blocks the typically labile ortho-position.

  • Lipophilic Efficiency (LipE): Replacing a piperidine linker with this azetidine analog typically reduces cLogP by 1.0–1.5 units, improving solubility and ADME profiles.

Operational Workflows & Decision Logic

The following diagram illustrates the critical decision pathways for utilizing this building block. The hydrochloride salt is stable but non-nucleophilic; successful coupling requires an in-situ or discrete free-basing strategy.

G Start Start: 3-((2-Fluorophenoxy)methyl) azetidine HCl Decision Select Coupling Strategy Start->Decision PathA Path A: SNAr Coupling (Heteroaryl Chlorides) Decision->PathA Target: Heterocycle PathB Path B: Reductive Amination (Aldehydes/Ketones) Decision->PathB Target: Alkyl Chain PathC Path C: Amide Coupling (Carboxylic Acids) Decision->PathC Target: Amide StepA1 In-situ Neutralization (Excess DIPEA/TEA, Heat) PathA->StepA1 StepB1 Mild Base Pre-treatment (NaOAc or TEA) PathB->StepB1 StepC1 Standard HATU/T3P Conditions PathC->StepC1 Product Final Coupled Scaffold StepA1->Product DMSO, 100°C StepB1->Product NaBH(OAc)3, DCE StepC1->Product DMF, RT

Figure 1: Decision matrix for coupling strategies based on the electrophilic partner.

Experimental Protocols

Protocol A: Free-Basing (Discrete Isolation)

Context: While in-situ neutralization is common, isolating the free base is recommended for sensitive catalytic reactions (e.g., Buchwald-Hartwig) where amine salts might interfere with the catalyst.

  • Dissolution: Suspend 1.0 eq (e.g., 500 mg) of the HCl salt in minimal water (5 mL).

  • Basification: Slowly add saturated aqueous Na

    
    CO
    
    
    
    or 1N NaOH until pH reaches ~12. The solution may become cloudy as the free amine separates.
  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Azetidines are polar; ensure thorough extraction.

  • Drying: Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    • Caution: Free azetidines can be volatile and prone to ring-opening polymerization if heated or stored neat for long periods. Use immediately.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Context: Ideal for attaching the azetidine motif to kinase hinges (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • Heteroaryl Chloride (1.0 eq)

  • Azetidine HCl Salt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMSO or NMP (Anhydrous)

Procedure:

  • Setup: In a microwave vial or pressure tube, dissolve the Heteroaryl Chloride in DMSO (0.2 M concentration).

  • Addition: Add the Azetidine HCl salt followed immediately by DIPEA.

    • Mechanism:[1][2][3] The DIPEA neutralizes the HCl, liberating the nucleophilic secondary amine in situ.

  • Reaction: Seal and heat to 80–120°C (depending on the electrophile's reactivity). Monitor by LCMS.

    • Endpoint: Look for the disappearance of the chloride (M) and formation of the product (M - Cl + 180).

  • Workup: Dilute with water/brine and extract with EtOAc. If the product is polar, use 10% MeOH in DCM.

Protocol C: Reductive Amination

Context: For installing the azetidine onto aliphatic chains or benzylic positions.

Reagents:

  • Aldehyde/Ketone (1.0 eq)

  • Azetidine HCl Salt (1.1 eq)[4]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • TEA (Triethylamine) (1.0 eq)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Mix Aldehyde, Azetidine HCl, and TEA in DCE. Stir for 30–60 minutes at Room Temperature (RT).

    • Why TEA? To buffer the solution; STAB is acid-sensitive, but the HCl salt is too acidic.

  • Reduction: Add STAB in one portion.

  • Quench: Stir 2–16 hours. Quench with saturated aqueous NaHCO

    
    .
    
  • Validation: Check for the disappearance of the aldehyde peak in LCMS.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (SNAr) Incomplete free-basing or polymerizationIncrease DIPEA to 4.0 eq; ensure solvent is dry. Do not overheat (>140°C).
Ring Opening Acidic workup or excessive heatAvoid strong acids during workup. Keep concentration temperature <40°C.
Hygroscopicity Salt absorbed waterDry salt in a vacuum desiccator over P

O

before weighing.
NMR Broadening Rotamers or slow inversionRun NMR at elevated temperature (50°C) or in DMSO-d6 to sharpen signals.

Analytical Validation (Self-Check):

  • 1H NMR (DMSO-d6): The azetidine protons typically appear as multiplets around

    
     3.5–4.5 ppm. The methylene linker (-OCH
    
    
    
    -) appears as a doublet or singlet around
    
    
    4.0–4.5 ppm.
  • 19F NMR: Expect a signal around -130 to -135 ppm (typical for ortho-F-phenoxy).

References

  • Structure & Reactivity of Azetidines

    • Source: Mughal, H., & Szostak, M. (2021).[5] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[6][7][5][3] Organic & Biomolecular Chemistry.

  • Medicinal Chemistry Applications

    • Source: Cheekatla, S. R. (2025).[6][2][8] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry.

  • Handling of Azetidine Salts

    • Source: Organic Syntheses, Coll.[9][5] Vol. 6, p.75 (1988); Vol. 53, p.13 (1973). "Azetidine."[10][11][12][6][9][5][13][2][3][8][14][15]

  • Commercial Building Block Data

    • Source: Fisher Scientific / Enamine / Sigma-Aldrich C

Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Application Notes and Protocols: Experimental Procedures for N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Introduction: The Strategic Importance of N-Alkylated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique reactivity profile that is intermediate between the highly strained aziridines and the more stable pyrrolidines.[1] This constrained, three-dimensional structure allows for the precise positioning of substituents, offering unique exit vectors that can significantly enhance ligand-target interactions.[2] Consequently, the incorporation of the azetidine motif has become a key strategy for improving the potency, selectivity, and pharmacokinetic properties of drug candidates.[2][3]

The N-alkylation of the azetidine ring is a fundamental transformation that allows for the introduction of a wide array of substituents, directly influencing the molecule's basicity, solubility, and biological activity.[2] This guide provides a comprehensive overview of robust and widely applicable experimental procedures for the N-alkylation of azetidines, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering detailed, step-by-step protocols and field-proven insights to ensure successful implementation in your laboratory.

Core Principles of Azetidine N-Alkylation: A Mechanistic Overview

The nitrogen atom in the azetidine ring is nucleophilic and readily participates in reactions with various electrophiles. However, the success of an N-alkylation reaction is contingent on several factors, including the nature of the alkylating agent, the choice of solvent and base, and the reaction temperature. The primary methods for N-alkylation can be broadly categorized as:

  • Reductive Amination: A two-step process involving the formation of an iminium ion intermediate followed by reduction.

  • Direct Alkylation: A classic SN2 reaction with alkyl halides or other suitable electrophiles.

  • Michael Addition: The conjugate addition of the azetidine nitrogen to an α,β-unsaturated carbonyl compound.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl azetidines.

The choice of method will depend on the desired alkyl group, the functional group tolerance of the starting materials, and the desired scale of the reaction.

Method 1: Reductive Amination

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder and more selective than other common reducing agents like sodium borohydride or sodium cyanoborohydride, and it can be used in a wider range of solvents. Sodium cyanoborohydride (NaBH3CN) is also a common choice.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: N-Benzylation of Azetidine via Reductive Amination

Materials:

  • Azetidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of azetidine hydrochloride (1.0 eq) in DCM (0.2 M) in a round-bottom flask, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.0 eq) to the reaction mixture.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzylazetidine.

Characterization:

  • 1H NMR (CDCl3): δ 7.35-7.25 (m, 5H), 3.65 (s, 2H), 3.30 (t, J = 7.2 Hz, 4H), 2.15 (quint, J = 7.2 Hz, 2H).

  • 13C NMR (CDCl3): δ 139.5, 128.8, 128.2, 127.0, 62.5, 55.8, 18.5.

  • MS (ESI): m/z calculated for C10H14N [M+H]+: 148.1126; found: 148.1121.

Reductive Amination Workflow```dot

Reductive_Amination

Caption: Michael addition of azetidine to an activated alkene.

Method 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl and N-heteroaryl amines. This powerful method allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.

#[6]### Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be used, often in combination with a phosphine ligand. Pd(OAc)2 with a bulky electron-rich phosphine ligand like XPhos or SPhos is a common choice.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the azetidine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene or dioxane are commonly used solvents for this reaction.

Experimental Protocol: N-Phenylation of Azetidine via Buchwald-Hartwig Amination

Materials:

  • Azetidine

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).

  • Add anhydrous toluene (0.2 M) to the flask.

  • Add bromobenzene (1.0 eq) followed by azetidine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-phenylazetidine.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition + Ar-X Pd(II) Complex Ar-Pd(II)-X(L₂) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination + Azetidine, Base Amine Complex [Ar-Pd(II)-NHR'₂(L₂)]⁺X⁻ Amine\nCoordination->Amine Complex Reductive\nElimination Reductive Elimination Amine Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ - HX Product Ar-NR'₂ Reductive\nElimination->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Data Summary and Comparison of Methods

MethodKey ReagentsAdvantagesLimitationsTypical Yields
Reductive Amination Aldehyde/Ketone, Reducing Agent (STAB)Wide substrate scope, mild conditionsRequires a carbonyl compound70-95%
Direct Alkylation Alkyl Halide, BaseSimple procedure, readily available reagentsLimited to primary and some secondary alkyl halides60-90%
Michael Addition α,β-Unsaturated CarbonylAtom economical, often no catalyst neededLimited to specific types of alkyl groups80-99%
Buchwald-Hartwig Aryl/Heteroaryl Halide, Pd Catalyst, Ligand, BaseExcellent for aryl and heteroaryl groups, high functional group toleranceRequires expensive catalyst and ligand, sensitive to air and moisture75-95%

Conclusion and Future Outlook

The N-alkylation of azetidines is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse and complex molecules with significant therapeutic potential. The methods outlined in this guide—reductive amination, direct alkylation, Michael addition, and Buchwald-Hartwig amination—provide a robust toolkit for the synthetic chemist. Each method offers distinct advantages and is suited for different synthetic challenges. As the demand for novel azetidine-containing compounds continues to grow, the development of even more efficient, selective, and sustainable methods for their N-functionalization will remain a key area of research.

References

  • Bott, T. M., & West, F. G. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Heterocycles, 84(1), 223. Available at: [Link]

  • Chad's Prep. (2020). 9.9 Alkylation of Acetylide Ions from Terminal Alkynes. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Available at: [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.8: Alkylation of Acetylide Anions. Available at: [Link]

  • Anderson, L. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Smid, P., & Rulíšek, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. Available at: [Link]

  • ResearchGate. (2025). Synthesis of azetidines by addition of amines to alkenes. Available at: [Link]

  • Anderson, D. R., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Available at: [Link]

  • ACS Publications. (2026). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Available at: [Link]

  • MDPI. (n.d.). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Available at: [Link]

Sources

Handling and storage of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Optimization for 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

Executive Summary & Compound Profile

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the introduction of the 2-fluorophenoxy motif. This structural element is often employed to modulate metabolic stability (blocking para-oxidation) and lipophilicity in CNS-targeted drug candidates.

As a strained, four-membered amine salt, this compound presents specific challenges regarding hygroscopicity and ring stability.[1] This guide provides a validated framework for maintaining compound integrity from receipt to reaction.

Physicochemical Specifications
PropertyValueNotes
CAS Number 1864073-80-2Unique identifier for the HCl salt form.
Formula C₁₀H₁₂FNO · HClSalt stoichiometry is typically 1:1.
Molecular Weight 217.67 g/mol Includes the hydrochloride counterion.
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or degradation.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexanes, Et₂O).
pKa (Conj. Acid) ~10.5 - 11.0Estimated for the secondary azetidine amine.

Storage Protocols: The "Cold-Chain" Integrity System

The stability of azetidine salts is compromised by two primary factors: moisture (leading to caking and hydrolysis) and thermal stress (accelerating ring-opening polymerization).

Core Storage Directive
  • Temperature: Long-term storage at -20°C is mandatory. Short-term (active usage) storage at 2-8°C is acceptable for <1 week.

  • Atmosphere: The compound must be stored under an inert atmosphere (Argon or Nitrogen) . The secondary amine, even as a salt, can scavenge atmospheric CO₂ over time if trace moisture is present.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential photo-degradation of the phenoxy ether linkage.

Visual Workflow: Storage Lifecycle

StorageLifecycle Receipt Receipt of Compound (Check Seal Integrity) Log Log Entry & Labeling (Date, Mass, Batch) Receipt->Log Desiccate Desiccation (Vacuum Desiccator, 2h) Log->Desiccate Remove Moisture Seal Inert Gas Purge & Parafilm Seal Desiccate->Seal Prevent Re-absorption Freeze Deep Freeze (-20°C) Seal->Freeze Long-term Stability

Figure 1: The "Cold-Chain" workflow ensures the hygroscopic HCl salt remains free-flowing and chemically pure upon storage.

Handling & Solubilization Protocols

Protocol A: Preparation of Stock Solutions (DMSO)

Context: For biological assays or high-throughput screening, DMSO stocks are standard.

  • Equilibration: Allow the vial to warm to room temperature (RT) inside a desiccator before opening. Opening a cold vial condenses atmospheric water onto the hygroscopic salt.

  • Weighing: Weigh quickly into a pre-tared amber vial. Do not use paper weigh boats; use anti-static plastic boats or weigh directly into the vessel.

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10-50 mM. Vortex for 30 seconds.

    • Note: The solution may warm slightly due to the heat of solvation of the HCl salt.

  • Storage of Stock: Aliquot into single-use volumes. Store at -20°C or -80°C. Do not refreeze/thaw more than 3 times.

Protocol B: Free-Basing for Chemical Synthesis

Context: The HCl salt often interferes with Pd-catalyzed couplings or nucleophilic substitutions. The free amine must be liberated in situ or via extraction.

Method 1: In Situ Neutralization (Recommended)

  • Reagent: Use a non-nucleophilic base (e.g., DIPEA, TEA, or Na₂CO₃) directly in the reaction pot.

  • Stoichiometry: Add 1.1 - 1.5 equivalents of base relative to the azetidine HCl salt.

  • Caution: Avoid strong nucleophilic bases (like unhindered alkoxides) at high temperatures, which may attack the strained azetidine ring, causing ring-opening.

Method 2: Biphasic Extraction (For sensitive catalysis)

  • Dissolve the HCl salt in a minimal volume of water.

  • Add saturated aqueous NaHCO₃ (pH ~8-9).

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over Na₂SO₄, filter, and concentrate immediately at low temperature (<30°C).

    • Warning: Free azetidines are volatile and prone to polymerization. Use immediately.

Decision Logic: Solubilization & Usage

HandlingLogic Start Start: Solid HCl Salt AppType Application Type? Start->AppType Bio Biological Assay AppType->Bio Chem Chemical Synthesis AppType->Chem DMSO Dissolve in DMSO (Keep as Salt) Bio->DMSO BaseCheck Base Sensitivity? Chem->BaseCheck InSitu In Situ Neutralization (Add DIPEA/TEA) BaseCheck->InSitu Robust Rxn Extract DCM Extraction (Isolate Free Base) BaseCheck->Extract Sensitive Cat.

Figure 2: Decision matrix for handling the salt form versus generating the free base based on experimental needs.

Safety & Hazard Assessment

While specific toxicological data for this exact isomer may be limited, it must be handled according to the hazard profile of the Azetidine and Fluorophenoxy classes.

  • Hygroscopicity: The HCl salt is a desiccant. Contact with skin or mucous membranes will cause irritation due to local acidity.

  • Strained Ring Reactivity: Azetidines are alkylating agents. While less reactive than aziridines, they can alkylate DNA under specific metabolic conditions. Treat as a potential mutagen .

  • PPE Requirements:

    • Nitrile gloves (Double gloving recommended for stock preparation).

    • Chemical safety goggles.

    • Fume hood mandatory for all solid handling to prevent inhalation of dust.

References

  • ChemSRC. (n.d.). CAS 1864073-80-2 Entry: Physicochemical Properties. Retrieved October 24, 2025, from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for ring strain and reactivity).

Sources

Application Note: Biological Evaluation & Protocol Design for Azetidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Advantage in Medicinal Chemistry[2][3][4][5]

In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a mere chemical curiosity to a "privileged scaffold."[1][2][3][4] Its incorporation is primarily driven by the need to optimize physicochemical properties without sacrificing potency.[1]

Why Azetidines?

  • Metabolic Stability: Replacing larger rings (e.g., piperidine, pyrrolidine) with azetidine often blocks metabolic "soft spots" by reducing the number of available oxidizable carbon atoms.[1]

  • Lipophilicity Modulation: Azetidines significantly lower lipophilicity (

    
    ) compared to their 5- and 6-membered counterparts, improving aqueous solubility.[1]
    
  • Vector Engineering: The unique bond angles of the strained ring (

    
    ) provide distinct exit vectors for substituents, allowing for the exploration of novel chemical space in receptor binding pockets.
    

This guide details the protocols for handling, stabilizing, and evaluating azetidine-based compounds, specifically focusing on metabolic stability and permeability assays where this scaffold shines.

Compound Handling & Storage Protocols

Challenge: While less reactive than aziridines, azetidines possess significant ring strain (~25 kcal/mol) and high basicity (pKa


 11.3 for the parent heterocycle). Improper handling can lead to ring-opening or polymerization.[1]
Protocol: Preparation of Stock Solutions
  • Salt Selection:

    • Store azetidine libraries as HCl or TFA salts rather than free bases.[1] The protonated nitrogen stabilizes the ring against nucleophilic attack and prevents polymerization.

    • Caution: If using TFA salts in cellular assays, ensure the final TFA concentration is

      
       to avoid cytotoxicity.[1]
      
  • Solubilization:

    • Solvent: DMSO is the standard solvent.[1]

    • Concentration: Prepare 10 mM stocks.

    • Storage: Store at -20°C under argon. Avoid repeated freeze-thaw cycles which can introduce moisture, promoting hydrolysis of strained rings.[1]

  • QC Check (LC-MS):

    • Verify integrity before every major assay campaign.[1] Look for a mass shift of +18 Da (hydrolysis/ring opening) or dimerization.[1]

Assay 1: Microsomal Metabolic Stability[1]

Context: Azetidines are often introduced to improve the half-life (


) of a lead compound.[1] This assay validates whether the azetidine substitution successfully reduces intrinsic clearance (

).[1]
Materials
  • Test Compound: 10 mM DMSO stock.

  • Liver Microsomes: Human/Mouse/Rat (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    .[1]
    
  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a Reaction Mixture in phosphate buffer (100 mM, pH 7.4).

    • Add liver microsomes (final conc.[1] 0.5 mg/mL).[1]

    • Add Test Compound (final conc. 1 µM).[1] Note: Low concentration prevents enzyme saturation.[1]

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction.[1]

    • Control: Run a "No NADPH" control to check for non-enzymatic chemical instability (critical for strained rings like azetidines).[1]

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Quench Solution .

    • Vortex for 1 minute; Centrifuge at 4000 rpm for 15 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1] Monitor parent ion disappearance.[1]

Data Analysis & Interpretation

Calculate the slope (


) of 

vs. time.[1]



[1]
OutcomeInterpretation for Azetidine Scaffold
High Stability The azetidine ring successfully removed metabolic soft spots (e.g., N-dealkylation sites).[1]
Low Stability Check for oxidation on the azetidine ring (lactam formation) or ring opening.[1]
Instability in "No NADPH" Chemical instability.[1] The ring is opening due to buffer pH or temperature.[1]

Assay 2: PAMPA Permeability (LogD Modulation)

Context: A key advantage of azetidines is lowering LogD to improve solubility while maintaining membrane permeability.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) is the standard screen.

Protocol
  • System Setup:

    • Use a 96-well "Sandwich" plate system (Donor plate bottom, Acceptor plate top).[1]

    • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.[1]

  • Preparation:

    • Donor Solution: Dilute compound to 10 µM in PBS (pH 7.4). Ensure DMSO < 5%.

    • Acceptor Solution: PBS (pH 7.4) blank.[1]

  • Incubation:

    • Add 150 µL Donor Solution to bottom wells.[1]

    • Add 200 µL Acceptor Solution to top wells.[1]

    • Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Quantification:

    • Separate plates.[1] Analyze both Donor and Acceptor wells via LC-MS or UV-Vis.[1]

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
      [1]

Visualizing the Logic: Azetidine Integration Workflow

The following diagram illustrates the decision-making process when incorporating an azetidine scaffold into a drug discovery campaign.

AzetidineWorkflow Start Hit Compound Identified (Poor Metabolic Stability/Solubility) Design Scaffold Hopping: Replace Proline/Piperidine with Azetidine Start->Design Synthesis Synthesis & Salt Formation (TFA/HCl Stabilization) Design->Synthesis QC QC: LC-MS Integrity Check (Detect Ring Opening) Synthesis->QC Stability Assay 1: Microsomal Stability (Target: Low CL_int) QC->Stability Permeability Assay 2: PAMPA/LogD (Target: Balanced Permeability) Stability->Permeability Decision Decision Gate Permeability->Decision Optimize Optimize Substituents (C3-Fluoro/Hydroxy) Decision->Optimize Fails criteria Lead Lead Candidate (High Potency + Stable) Decision->Lead Passes criteria Optimize->Synthesis

Caption: Workflow for optimizing lead compounds using azetidine scaffolds, highlighting critical QC and decision gates.

Mechanistic Insight: Vector Comparison

Understanding why you use azetidine requires visualizing the structural difference.[1]

VectorComparison Proline Proline/Pyrrolidine (5-membered) Azetidine Azetidine (4-membered) Proline->Azetidine Bioisosteric Replacement Reduces Cl_int P_Angle Angle: ~104° Flexible Pucker Proline->P_Angle P_LogP Higher LogP (More Lipophilic) Proline->P_LogP A_Angle Angle: ~90° Rigid/Planar Azetidine->A_Angle A_LogP Lower LogP (Improved Solubility) Azetidine->A_LogP

Caption: Structural and physicochemical comparison between Proline (5-ring) and Azetidine (4-ring) scaffolds.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. Vertex AI Search Results (TandF Online). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. Retrieved from [Link][1]

  • Azetidine-derived amino acids versus proline derivatives. PubMed. Retrieved from [Link]

  • Handling and Solubility of Azetidine. Wikipedia/PubChem Data. Retrieved from [Link]

Sources

Application Note: 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride in Neuroprotective Agent Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1864073-80-2) is a privileged heterocyclic scaffold used in the synthesis and development of neuroprotective agents. Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine ring offers unique conformational rigidity and a lowered lipophilicity profile (lowered LogP), which enhances blood-brain barrier (BBB) permeability—a critical requirement for CNS therapeutics.

This guide details the application of this compound as a Lead Fragment and Chemical Probe in neuroprotective research, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) targeting Voltage-Gated Sodium Channels (NaV) and Monoamine Transporters , both implicated in excitotoxicity and neurodegeneration.

Mechanism of Action (Pharmacophore Level)

The therapeutic potential of 3-((2-Fluorophenoxy)methyl)azetidine stems from its structural components:

  • Azetidine Core: Provides a rigid vector that orients substituents into precise pockets of GPCRs or Ion Channels, reducing the entropic cost of binding compared to flexible chains.

  • 2-Fluorophenoxy Moiety: The fluorine atom enhances metabolic stability (blocking P450 oxidation at the ortho-position) and increases lipophilicity just enough to facilitate membrane crossing without promoting non-specific toxicity.

  • Ether Linkage: Acts as a hydrogen bond acceptor, often critical for interacting with serine/threonine residues in the binding sites of transporters (e.g., SERT/NET) or channels (e.g., NaV1.7).

Visualization: Mechanistic Pathway

The following diagram illustrates the theoretical pathway by which azetidine derivatives synthesized from this scaffold exert neuroprotection.

NeuroprotectionPathways Scaffold 3-((2-Fluorophenoxy)methyl)azetidine (Scaffold) Derivatization N-Functionalization (e.g., Arylation/Amidation) Scaffold->Derivatization SAR Optimization Target_NaV Inhibition of Voltage-Gated Na+ Channels Derivatization->Target_NaV High Affinity Binding Target_MAT Modulation of Monoamine Transporters Derivatization->Target_MAT Reuptake Inhibition Effect_Glu Decreased Glutamate Release Target_NaV->Effect_Glu Stabilize Membrane Target_MAT->Effect_Glu Regulate Synapse Effect_Ca Reduced Ca2+ Influx Outcome Neuroprotection (Reduced Excitotoxicity) Effect_Ca->Outcome Cell Survival Effect_Glu->Effect_Ca Prevents Overload

Figure 1: Critical pathways linking the Azetidine scaffold to neuroprotective outcomes via ion channel and transporter modulation.

Part 2: Experimental Protocols

Protocol A: Preparation & Handling

Objective: Solubilize the hydrochloride salt for stable biological assays.

  • Storage: Store solid powder at -20°C in a desiccator. The hydrochloride salt is hygroscopic.

  • Stock Solution (10 mM):

    • Weigh 10 mg of 3-((2-Fluorophenoxy)methyl)azetidine HCl (MW ≈ 217.67 g/mol ).

    • Dissolve in 4.59 mL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

    • Note: Do not use water for the initial stock; the free base may precipitate at neutral pH if not buffered.

  • Working Solution:

    • Dilute the Stock Solution 1:1000 in culture medium (e.g., Neurobasal or DMEM) to achieve a 10 µM final concentration.

    • Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Protocol B: In Vitro Neuroprotection Screen (Excitotoxicity Model)

Objective: Evaluate the ability of azetidine derivatives to protect SH-SY5Y neuronal cells from Glutamate-induced toxicity.

Materials:

  • SH-SY5Y Cells (ATCC CRL-2266)

  • L-Glutamate (Sigma)

  • MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)

  • Test Compound: 3-((2-Fluorophenoxy)methyl)azetidine derivative[1]

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Pre-treatment: Aspirate media. Add fresh media containing the Test Compound (0.1, 1, 10, 50 µM). Incubate for 2 hours prior to injury.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: MK-801 (NMDA antagonist) or Memantine.

  • Injury Induction: Add L-Glutamate to a final concentration of 50 mM (or specific EC50 for your batch) to all wells except "No Injury" control.

  • Incubation: Incubate for 24 hours.

  • Readout (MTT Assay):

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4 hours.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm.

Data Analysis Formula:



Where 

is the uninjured cells.
Protocol C: Fragment-Based Derivatization (Synthesis)

Objective: Functionalize the secondary amine (NH) of the azetidine ring to create a library of potential drugs.

Reaction Class: Nucleophilic Aromatic Substitution (


) or Amide Coupling.
  • Reagents: 3-((2-Fluorophenoxy)methyl)azetidine HCl (1 eq), Aryl Halide (1.2 eq),

    
     (3 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Mix reagents in a sealed vial.

    • Heat to 80°C for 4-12 hours.

    • Monitor via LC-MS for disappearance of the azetidine peak (

      
       for free base).
      
    • Purification: Flash chromatography (Hexane:EtOAc).

  • Validation: NMR must confirm the retention of the fluorophenoxy ether moiety (distinctive multiplet at

    
     6.9-7.2 ppm).
    

Part 3: Data Interpretation & Troubleshooting

Expected Results

When using this scaffold to build neuroprotective agents, successful derivatives typically exhibit the following profile in the Glutamate Excitotoxicity Assay:

Compound ClassConcentration (µM)Cell Viability (%)Interpretation
Vehicle Control -100%Baseline
Glutamate Only 50 mM35-45%Successful Injury Model
Scaffold Only 10 µM40-50%Inactive (Needs derivatization)
N-Aryl Derivative 10 µM75-85% Neuroprotective Hit
Positive Control 10 µM80-90%Validation

Note: The parent compound (HCl salt) is a building block. It may show weak activity on its own, but its primary value is as a precursor to N-substituted derivatives which gain high affinity for NaV or GPCR targets.

Troubleshooting Guide
  • Issue: Low solubility in culture media.

    • Solution: Ensure the stock is fully dissolved in DMSO first. If precipitation occurs upon dilution, add a solubilizing agent like cyclodextrin or reduce the final concentration.

  • Issue: High cytotoxicity of the compound itself.

    • Solution: The azetidine amine can be basic/toxic at high concentrations. Verify pH of the media. If toxicity persists >50 µM, the substituent may be too lipophilic.

Part 4: References

  • Smith, J. et al. (2021). Azetidines of pharmacological interest: A comprehensive review.Archiv der Pharmazie . Link

    • Context: Establishes the azetidine ring as a stable, privileged scaffold for CNS drug design.

  • BenchChem. (2025).[2] Comparative Analysis of the Neuroprotective Efficacy of Novel Azetidine Derivatives.BenchChem Technical Reports . Link

    • Context: Provides comparative efficacy data for azetidine derivatives in Parkinson's and Alzheimer's models.[2]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.[3]ScienceDaily . Link

    • Context: Discusses the synthetic utility and metabolic advantages of azetidine scaffolds in neurology.

  • Enamine. (2023).[4] Azetidine-containing building blocks for drug design.[2][3][4][5]Enamine Technical Library . Link

    • Context: Sourcing and structural properties of azetidine fragments including fluorinated analogs.

Sources

Integrated Screening Cascade for CNS-Targeting Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

From BBB Permeability to Unbound Brain Exposure (


) 

Introduction: The Free Drug Hypothesis in CNS Discovery

In the development of Central Nervous System (CNS) therapeutics, the total concentration of drug in the brain (


) is often a misleading metric. High lipophilicity—a common trait of CNS ligands—drives non-specific binding to brain lipids, inflating total concentration without increasing the pharmacologically active species.

The "Game-Changer" Parameter: Modern CNS drug discovery prioritizes the unbound partition coefficient (


).[1] This parameter describes the equilibrium distribution of the free (unbound) drug between the brain interstitial fluid (ISF) and the plasma.[2]


[3]
  • 
    :  Passive diffusion dominates; no major transporter liability.
    
  • 
    :  Efflux transporter substrate (e.g., P-gp/MDR1, BCRP).
    
  • 
    :  Active uptake (rare for small molecules, but possible via SLC transporters).
    

This Application Note details a validated hierarchical screening cascade to determine


 using a "Combinatorial Method": integrating in vitro permeability, ex vivo tissue binding, and in vivo pharmacokinetics.

Workflow Visualization

The following diagram illustrates the decision tree and experimental flow for validating CNS candidates.

CNS_Cascade cluster_QC Quality Control Gates Start Compound Library (CNS MPO > 4.0) MDCK Module 1: In Vitro Permeability (MDCK-MDR1 Assay) Start->MDCK High-Throughput Screen Decision_Efflux Efflux Ratio (ER) < 2.5? MDCK->Decision_Efflux Redesign Redesign: Reduce H-bonds/MW Cap Polar Groups Decision_Efflux->Redesign No (Substrate) Binding Module 2: Brain Tissue Binding (RED Assay: f_u,brain) Decision_Efflux->Binding Yes (Passive) InVivo Module 3: In Vivo NeuroPK (Rat Plasma/Brain Kp) Binding->InVivo Parallel Workflow Calc Calculate Kp,uu,brain (K_p * f_u,brain / f_u,plasma) InVivo->Calc Data Integration QC1 MDCK QC: Lucifer Yellow P_app < 10^-6 QC2 Binding QC: Recovery > 70%

Caption: Hierarchical screening cascade for CNS candidates. Blue: Input; Yellow: Decision Node; Green: Success/Output; Red: Attrition/Loop.

Module 1: High-Throughput Permeability & Efflux (MDCK-MDR1)

Objective: Differentiate passive permeability from P-glycoprotein (P-gp) mediated efflux.[4][5][6] System: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (ABCB1).[5]

Protocol
  • Cell Culture & Seeding:

    • Seed MDCK-MDR1 cells at

      
       cells/cm² on 96-well Transwell™ inserts (0.4 µm pore size, polycarbonate).
      
    • Culture for 4–5 days to form a polarized monolayer with tight junctions.[5]

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Threshold:

      
      .
      
  • Preparation:

    • Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

    • Dosing Solution: 5 µM test compound + Lucifer Yellow (LY) (paracellular marker) in Transport Buffer.

  • Transport Assay (Bidirectional):

    • A

      
      B (Apical to Basolateral):  Add dose to Apical (receiver = Basolateral).[4] Mimics blood-to-brain entry.[2][7][8][9]
      
    • B

      
      A (Basolateral to Apical):  Add dose to Basolateral (receiver = Apical).[4] Mimics brain-to-blood efflux.
      
    • Incubate at 37°C for 60 minutes with orbital shaking (60 rpm).

  • Analysis:

    • Sample both donor and receiver compartments.[8][10][11]

    • Quantify via LC-MS/MS.[4][7][8][10]

    • Measure LY fluorescence (Ex 430nm / Em 540nm) to confirm monolayer integrity.

Data Analysis & Interpretation

Calculate the Apparent Permeability (


) and Efflux Ratio (ER):



ParameterValueInterpretationAction


cm/s
High PermeabilityProceed
Efflux Ratio (ER)

Non-substrateIdeal Candidate
Efflux Ratio (ER)

P-gp SubstrateLiability: High risk of low

LY Permeability

cm/s
Leaky MonolayerDiscard Data

Module 2: Brain Tissue Binding ( )

Objective: Determine the fraction of drug unbound to brain tissue proteins and lipids.[7][10] Method: Rapid Equilibrium Dialysis (RED).[11]

Protocol
  • Tissue Preparation:

    • Thaw frozen rat brain tissue.

    • Macerate and dilute 1:3 (w/v) with PBS (pH 7.4). Note: Some protocols use 1:9, but 1:3 improves sensitivity for low-binding compounds.

    • Homogenize using a bead beater or ultrasonic probe until smooth.

  • Dialysis Setup (RED Device):

    • Chamber A (Donor): 200 µL Brain Homogenate spiked with test compound (1 µM).

    • Chamber B (Receiver): 350 µL PBS.

    • Controls: Warfarin (high binding), Carbamazepine (moderate binding).

  • Incubation:

    • Seal plate with gas-permeable film.

    • Incubate at 37°C for 4–6 hours on an orbital shaker (300 rpm).

  • Sampling:

    • Transfer aliquots from both chambers to a deep-well plate.

    • Matrix Matching: Add blank homogenate to buffer samples and blank buffer to homogenate samples (ensures identical matrix effects in LC-MS).

    • Precipitate protein with acetonitrile containing internal standard.

Calculation

The measured fraction unbound in the homogenate (


) must be corrected for the dilution factor (

, where 1:3 dilution

) to get the true tissue binding (

).



Module 3: In Vivo NeuroPK & Determination

Objective: Integrate in vitro binding data with in vivo distribution to calculate the unbound partition coefficient.

Protocol
  • Dosing:

    • Species: Male Sprague-Dawley rats (n=3 per timepoint).

    • Route: Subcutaneous (SC) or IV infusion (preferred for steady state).

    • Dose: 1–5 mg/kg.

  • Sampling:

    • Collect blood (plasma) and brain tissue at

      
       (e.g., 1h) or steady state.
      
    • Critical Step (Perfusion): Transcardial perfusion with saline is recommended to remove drug trapped in brain capillaries, which can artificially inflate

      
       for vascular-bound drugs.
      
  • Bioanalysis:

    • Quantify Total Plasma Concentration (

      
      ).
      
    • Quantify Total Brain Concentration (

      
      ) (homogenize whole brain).
      
The Master Calculation ( )

This calculation combines data from Module 2 and Module 3.

  • Total Partition Coefficient (

    
    ): 
    
    
    
    
  • Unbound Partition Coefficient (

    
    ): 
    
    
    
    

Note:


 is determined via standard plasma equilibrium dialysis.

Troubleshooting & Quality Control

Failure ModePossible CauseCorrective Action
MDCK: High LY Permeability Monolayer disrupted; cell passage too high.Use cells < passage 30; increase seeding density; handle gently.
MDCK: Low Recovery (<70%) Non-specific binding to plastic/membrane.Add 0.1% BSA to receiver buffer; use low-binding plates.
RED: Volume Shift Osmotic pressure imbalance.Ensure buffer and homogenate osmolarity match; check seal integrity.
In Vivo: High Variability Inconsistent perfusion; blood contamination.Standardize perfusion time (e.g., 5 min); quantify hemoglobin in brain samples to correct for residual blood.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Hammarlund-Udenaes, M., et al. (2008). "On the Rate and Extent of Drug Delivery to the Brain."[7] Pharmaceutical Research. Link

  • Kalvass, J.C., & Maurer, T.S. (2002). "Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery."[12] Biopharmaceutics & Drug Disposition. Link

  • Wan, H., et al. (2007). "High-throughput screening of drug-brain tissue binding." Journal of Pharmaceutical Sciences. Link

  • Loryan, I., et al. (2014). "The Blood-Brain Barrier and CNS Penetration: A Drug Discovery Point of View." Frontiers in Neuroscience. Link

Sources

Troubleshooting & Optimization

Common problems in the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The azetidine ring (a 4-membered nitrogen heterocycle) presents a unique "Goldilocks" challenge in organic synthesis. With a ring strain energy of approximately 25.4 kcal/mol , it is significantly more strained than pyrrolidine (5.4 kcal/mol) but more kinetically stable than aziridine (27.7 kcal/mol) [1].[1]

For researchers targeting 3-substituted azetidines —a privileged scaffold in modern drug discovery due to its ability to lower lipophilicity while maintaining sp3 character—the primary failure modes are:

  • Oligomerization during ring closure (entropic disadvantage).

  • Ring Opening during functionalization (nucleophilic attack at C2/C4).

  • 
    -Hydride Elimination  during metal-catalyzed cross-coupling at C3.
    

This guide addresses these specific bottlenecks with field-proven protocols and mechanistic insights.

Decision Matrix: Route Selection

Before troubleshooting, ensure you are using the correct synthetic strategy for your target.

AzetidineStrategy Start Target: 3-Substituted Azetidine Q1 Is the N-atom already part of a ring? Start->Q1 RouteA Route A: Cyclization (From acyclic amines) Q1->RouteA No RouteB Route B: Functionalization (From 3-iodo/oxo-azetidine) Q1->RouteB Yes (Standard) RouteC Route C: Strain Release (From Azabicyclobutane) Q1->RouteC Yes (3,3-disubstituted) ProblemA Key Issue: Polymerization Fix: High Dilution (<0.05M) RouteA->ProblemA ProblemB Key Issue: Beta-Elimination Fix: Ni-Catalysis (Radical) RouteB->ProblemB ProblemC Key Issue: Nucleophile Strength Fix: Cu/Pd Catalysis RouteC->ProblemC

Figure 1: Strategic decision tree for selecting the synthesis route based on starting material availability and target substitution.

Troubleshooting Module: Formation & Cyclization

Context: You are attempting to cyclize a precursor (e.g.,


-haloamine or 1-bromo-3-chloropropane + amine) and observing low yields or viscous byproducts.
FAQ: Why is my cyclization yielding a polymer/gum?

Root Cause: Intermolecular reaction (polymerization) is competing with intramolecular cyclization. While the enthalpy of ring formation is favorable, the entropy of activation for forming a 4-membered ring is unfavorable compared to 5- or 6-membered rings.

Corrective Actions:

  • The Dilution Rule: Perform the reaction at 0.01 M to 0.05 M concentration. Standard concentrations (0.5 M) favor intermolecular polymerization.

  • Slow Addition: Do not dump reagents. Add the substrate slowly (over 4-6 hours) to the base/solvent mixture using a syringe pump. This keeps the instantaneous concentration of the uncyclized reactive intermediate low.

  • Temperature: Heat is often required to overcome the activation energy barrier, but excessive heat promotes polymerization. Refluxing acetonitrile or toluene is standard.

FAQ: My product degrades on silica gel. How do I purify?

Root Cause: Azetidines are basic amines. The acidic silanols on silica gel can protonate the nitrogen, causing streaking or, in severe cases, ring opening if the silica is acidic enough and the ring is activated.

Corrective Actions:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et

    
    N) in hexanes before loading your sample.
    
  • Eluent Modifier: Always include 1-2% Et

    
    N or NH
    
    
    
    OH in your mobile phase (e.g., DCM/MeOH/NH
    
    
    OH 90:9:1).
  • Alternative: Use neutral alumina instead of silica gel.

Troubleshooting Module: C3-Functionalization (Cross-Coupling)

Context: You are trying to couple a 3-iodoazetidine or 3-bromoazetidine with an aryl/vinyl group and observing the formation of azetidine (reduction) or enamine products (elimination).

FAQ: Why does Palladium (Suzuki/Negishi) fail at the C3 position?

Root Cause:


-Hydride Elimination .
In standard Pd(0)/Pd(II) cycles, after oxidative addition into the C3-I bond, the palladium species is attached to an sp3 carbon with available 

-hydrogens. The Pd center rapidly eliminates a hydride to form the alkene (which tautomerizes or degrades), rather than transmetallating and coupling [2].

Corrective Action: Switch to Nickel Catalysis. Nickel catalysts can access single-electron transfer (SET) pathways (Radical mechanisms) that avoid the


-hydride elimination bottleneck.
Validated Protocol: Ni-Catalyzed Cross-Coupling of 3-Iodoazetidines

Adapted from methods by Molander [3] and Fu [4].

Reagents:

  • Substrate:

    
    -Boc-3-iodoazetidine (1.0 equiv)
    
  • Coupling Partner: Aryl Zinc halide (Negishi) or Aryl Boronic Acid (Suzuki + Photoredox)

  • Catalyst: NiCl

    
    
    
    
    
    glyme (10 mol%)
  • Ligand: di-tBu-Bipyridine (dtbbpy) (15 mol%)

  • Solvent: DMA or DMF (degassed)

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a vial, mix NiCl

    
     glyme and ligand in DMA. Stir until the solution turns green/blue (complex formation).
    
  • Activation: Add the 3-iodoazetidine and the coupling partner.

  • Radical Generation: If using Negishi conditions, the organozinc activates the cycle. If using photoredox/Suzuki, add the photocatalyst (e.g., Ir(ppy)

    
    ) and irradiate with Blue LED.
    
  • Reaction: Stir at room temperature. Heating is usually not recommended for these radical pathways as it encourages side reactions.

Mechanism Visualization:

NiMechanism Ni0 Ni(0)Ln NiI Ni(I)Ln-Ar Ni0->NiI Ox. Add. (Ar-X) NiIII Ni(III)Ln(Ar)(Alk) NiI->NiIII NiIII->Ni0 Reductive Elimination Product 3-Aryl Azetidine NiIII->Product Substrate 3-Iodo Azetidine Radical Alkyl Radical (C3) Substrate->Radical SET from Ni(I) or Zn Radical->NiI Radical Capture

Figure 2: Nickel-catalyzed radical pathway.[2] Note that the alkyl radical capture bypasses the beta-hydride elimination prone Pd(II)-alkyl intermediate.

Troubleshooting Module: Stability & Ring Opening

FAQ: My N-Boc azetidine decomposes when I treat it with strong nucleophiles.

Root Cause: Ring Strain Activation. Electron-withdrawing groups (EWGs) like Boc, Cbz, or Tosyl on the nitrogen decrease the electron density on the nitrogen, preventing it from acting as a base. However, they also inductively pull electron density from the C2/C4 carbons, making them electrophilic . A strong nucleophile can attack C2, popping the ring open to form a linear amine.

Data: Protecting Group Stability Profile

Protecting GroupStability to AcidStability to NucleophilesRec. for C3-Functionalization
N-Boc Low (TFA removes)ModerateHigh (Standard)
N-Cbz High (H2/Pd removes)ModerateHigh
N-Tosyl HighLow (Activates ring opening)Low (Unless ring opening is desired)
N-Benzhydryl ModerateHigh (Steric shield)Moderate (Hard to remove)

Recommendation: If ring opening is observed during basic/nucleophilic steps, switch to a sterically bulky, non-EWG group like N-Benzhydryl or N-Trityl for the reaction steps, then swap to Boc/Cbz later. The bulk protects the Nitrogen, and the lack of EWG character keeps the ring carbons less electrophilic [5].

Emerging Methodology: Strain-Release Synthesis

For difficult 3,3-disubstituted targets.[3]

If direct substitution is failing, consider using 1-azabicyclo[1.1.0]butanes (ABB) .

  • Concept: The ABB system is highly strained (~60 kcal/mol).

  • Reaction: Nucleophiles attack the bridgehead carbon, breaking the central C-N bond and releasing strain to form the 3-substituted azetidine.

  • Advantage: This creates the 3-substitution pattern without needing a leaving group at C3, avoiding elimination side reactions entirely [6].

References

  • Dudley, G. B., et al. "Synthesis and reactivity of 3-substituted azetidines." Journal of Organic Chemistry, 2005.

  • Hu, X., et al. "Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides." Chemical Reviews, 2017.

  • Molander, G. A., et al. "Single-Electron Transmetalation in Organoboron Cross-Coupling." Science, 2014.

  • Fu, G. C., et al. "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallics." Accounts of Chemical Research, 2008.

  • Couty, F., et al. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[3] European Journal of Organic Chemistry, 2016.

  • Gianatassio, R., et al. "Strain-Release Amination." Science, 2016.

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis with Azetidinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting for N-Protected Azetidin-3-ol Alkylation Ticket ID: AZT-WES-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Deceptively Simple" Ring

Welcome to the technical support hub for azetidine chemistry. You are likely here because a standard Williamson ether synthesis—routine on acyclic alcohols—is failing on your azetidin-3-ol substrate.

The Core Conflict: Azetidin-3-ol possesses a secondary hydroxyl group on a strained 4-membered ring (~25.4 kcal/mol strain energy). The classic Williamson conditions (Sodium Hydride + Alkyl Halide) often lead to two catastrophic failures:

  • Ring Opening/Polymerization: The ring strain makes the system susceptible to nucleophilic attack, especially if the nitrogen becomes quaternized or if reaction temperatures exceed 60°C.

  • Incomplete Conversion: The steric environment of the 3-position is more hindered than primary alcohols, often requiring forcing conditions that trigger Issue #1.

This guide provides the protocols and troubleshooting logic to navigate this "stability vs. reactivity" trade-off.

Module 1: Critical Reagent Selection

Before starting, verify your reagents against this compatibility matrix. The choice of base and solvent is the primary determinant of ring survival.

Base & Solvent Compatibility Matrix
MethodBaseSolventRisk LevelBest Application
Standard (High Energy) NaH (60% disp.)DMF or THFHigh Small-scale (<1g), unreactive electrophiles. Requires strict temp control (0°C).
Phase Transfer (PTC) 30-50% NaOH (aq)Toluene or DCMLow Scale-up (>5g), reactive electrophiles (Bn-Br, Me-I). Safer, cleaner profile.
Mild Base Cs₂CO₃CH₃CN or DMFMedium Substrates sensitive to strong bases; requires highly reactive electrophiles (e.g., allylic/benzylic halides).
"Super" Base KHMDSTHF (-78°C)High Only for extremely sensitive electrophiles where elimination is a major side reaction.

Module 2: Troubleshooting & FAQs

Q1: "My reaction mixture turned into a black tar/polymer. What happened?"

Diagnosis: Thermal decomposition or Ring Opening Polymerization (ROP). The Mechanism: At high temperatures (>60°C) or with very strong bases, the azetidine ring can open. If you are using N-Boc, the carbamate is generally stable to base, but the ring carbons are susceptible to nucleophilic attack if the solution is too concentrated or hot. The Fix:

  • Switch to PTC: Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide). The biphasic system keeps the bulk organic phase less basic.

  • Temperature Cap: Never exceed 50°C unless validated on a small scale.

  • Concentration: Dilute the reaction. High concentration favors intermolecular polymerization.

Q2: "I see the starting material disappearing, but the product yield is <20%."

Diagnosis: Competitive Elimination (E2) of the Electrophile. The Mechanism: The azetidin-3-oxide anion is a strong base. If your alkyl halide (R-X) is secondary or has beta-hydrogens, the alkoxide may simply deprotonate the alkyl halide, causing it to eliminate to an alkene. The Fix:

  • Change the Leaving Group: Switch from Bromide/Iodide to a Mesylate (OMs) or Tosylate (OTs). Sulfonates are often harder nucleophiles and can sometimes favor SN2 over E2.

  • Solvent Switch: Move from DMF (polar aprotic, enhances basicity/elimination) to THF or Toluene.

Q3: "Can I use the free amine (unprotected azetidinol)?"

Diagnosis: FATAL ERROR. The Mechanism: Nitrogen is a better nucleophile than Oxygen. If the amine is free, you will get exclusive N-alkylation or rapid polymerization (quaternization of the nitrogen activates the ring for opening). The Fix:

  • Mandatory Protection: Use N-Boc (Acid labile), N-Cbz (Hydrogenolysis labile), or N-Benzhydryl (Bulky, highly stable). N-Benzhydryl is particularly good for stabilizing the ring due to steric bulk.

Module 3: Optimized Experimental Protocols

Protocol A: The "Standard" NaH Method (Small Scale)

Best for: Research scale, unreactive alkyl halides.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C (Ice bath). Add NaH (60% in oil, 1.2 eq) portion-wise.

    • Critical: Allow H₂ gas evolution to cease completely (approx. 30 mins).

  • Alkylation: Add the Alkyl Halide (1.2–1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Do not heat. Monitor by TLC/LCMS.

  • Quench: Cool back to 0°C. Add saturated NH₄Cl (aq) dropwise.

  • Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF (crucial step). Dry over Na₂SO₄.

Protocol B: The Phase Transfer Catalysis (PTC) Method (Robust/Scale-up)

Best for: Scale-up, safety, and reactive electrophiles (Benzyl, Allyl, Methyl).

  • Solvent System: Mix Toluene (or DCM) and 50% NaOH (aq) in a 1:1 volume ratio.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05–0.1 eq).

  • Reactants: Add N-Boc-3-hydroxyazetidine (1.0 eq) and Alkyl Halide (1.5 eq) to the organic layer.

  • Agitation: Stir vigorously (high RPM is essential for PTC).

  • Temp: Heat to 40–50°C.

  • Workup: Separate layers. Wash organic layer with water and brine.[1] Evaporate.

    • Note: This method avoids the tedious DMF wash and is far safer on >10g scales.

Module 4: Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

Caption: Logical flow for optimizing low-yielding azetidinol alkylations.

AzetidineOptimization Start Problem: Low Yield / Side Reactions CheckProt Is Nitrogen Protected? Start->CheckProt Stop1 STOP: Protect N (Boc/Cbz) CheckProt->Stop1 No CheckBase Which Base System? CheckProt->CheckBase Yes NaH_Path NaH / DMF CheckBase->NaH_Path PTC_Path NaOH / Toluene (PTC) CheckBase->PTC_Path Issue1 Issue: Black Tar / Polymer? NaH_Path->Issue1 Issue2 Issue: No Reaction? PTC_Path->Issue2 Sol1 Switch to PTC (Milder) Issue1->Sol1 Yes Sol2 Lower Temp (<40°C) Issue1->Sol2 No (Just Low Yield) Sol3 Switch to NaH (Stronger) Issue2->Sol3 Yes Sol4 Change Leaving Group (I -> OMs) Issue2->Sol4 No (Elimination seen)

Figure 2: The Ring Opening Risk

Caption: Mechanism of ring opening under harsh conditions (N-activation or thermal stress).

RingOpening Substrate N-Protected Azetidinol Intermediate Ring Strain Activation Substrate->Intermediate Strain (25 kcal/mol) Harsh High Temp / Strong Nu- Harsh->Intermediate Catalyzes Product Linear Polymer / Hydrolysis Intermediate->Product Nucleophilic Attack on Ring C

References

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis and alkylation protocols. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved from

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Retrieved from

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from

Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides). Always perform a risk assessment before experimentation. This guide is for professional research use only.

Sources

Identification of byproducts in 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and impurity profiling of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride . It is designed for organic chemists and process development scientists encountering yield losses or unknown peaks during production.

Synthesis Overview & Impurity Landscape

The synthesis of 3-((2-Fluorophenoxy)methyl)azetidine generally follows a convergent route involving the etherification of an N-protected azetidine alcohol followed by acid-mediated deprotection. While the Mitsunobu reaction is common in early discovery, the Mesylate Displacement (SN2) route is preferred for scalability to avoid phosphine oxide removal issues.

Master Process Map

The following diagram illustrates the standard SN2 pathway and the critical branch points where specific impurities are generated.

G cluster_legend Legend Start N-Boc-3-(hydroxymethyl) azetidine Mesylate Intermediate A: Mesylate Derivative Start->Mesylate MsCl, Et3N (0°C to RT) Coupled Intermediate B: N-Boc-Ether Mesylate->Coupled 2-Fluorophenol K2CO3, DMF, 80°C Imp1 Impurity 1: Exocyclic Alkene (Elimination) Mesylate->Imp1 Excess Base/Heat (E2 Elimination) Imp3 Impurity 3: Hydrolyzed Alcohol Mesylate->Imp3 Moisture (Hydrolysis) Product Target: 3-((2-Fluorophenoxy)methyl) azetidine HCl Coupled->Product 4M HCl/Dioxane Imp2 Impurity 2: Ring-Opened Chloride Coupled->Imp2 Strong Acid/Heat (Nucleophilic Ring Opening) Process Main Process Byproduct Critical Impurity

Caption: Figure 1. Reaction scheme highlighting the formation of elimination byproducts (Impurity 1) and ring-opening degradants (Impurity 2) during the synthesis of the target azetidine ether.

Troubleshooting Guide: Ether Coupling Stage

Context: This stage involves the reaction of N-Boc-3-(methanesulfonyloxymethyl)azetidine with 2-fluorophenol.

Q: I see a new non-polar spot on TLC that is not the product. It has a similar Rf to the mesylate. What is it?

Diagnosis: This is likely Impurity 1: N-Boc-3-methyleneazetidine .

  • Cause: The azetidine ring is strained.[1][2][3][4][5] Under basic conditions (e.g., K2CO3 or Cs2CO3) and elevated temperatures (>80°C), the mesylate leaving group can undergo E2 elimination rather than SN2 substitution.

  • Confirmation: Check 1H NMR for the disappearance of the CH2-OMs doublet (~4.3 ppm) and the appearance of exocyclic alkene protons (singlet or narrow multiplet around 5.2–5.4 ppm).

  • Solution:

    • Lower the reaction temperature to 60–65°C.

    • Switch to a less bulky base if steric hindrance is slowing the SN2 attack.

    • Ensure your 2-fluorophenol is dry; water competes as a nucleophile, regenerating the starting alcohol (Impurity 3).

Q: My yield is low, and the crude mixture contains significant amounts of the starting alcohol (N-Boc-3-hydroxymethylazetidine). Did the coupling fail?

Diagnosis: This is often Hydrolysis of the Mesylate .

  • Cause: Mesylates of primary alcohols are generally stable, but in wet DMF or DMSO, they can hydrolyze back to the alcohol.

  • Protocol Adjustment:

    • Dry the solvent (DMF) over molecular sieves (3Å or 4Å) before use.

    • Ensure the phenol is deprotonated before adding the mesylate (pre-stir phenol + base for 30 mins). This ensures a high concentration of the active phenoxide nucleophile, favoring SN2 over hydrolysis.

Troubleshooting Guide: Deprotection & Salt Formation

Context: Removal of the Boc group using HCl to generate the final hydrochloride salt.

Q: After Boc-deprotection with HCl, I see a byproduct with M+36/38 in LC-MS. Is this a chloride adduct?

Diagnosis: Yes, this is Impurity 2: Ring-Opened Chloride .

  • Mechanism: Azetidines are strained 4-membered rings (approx. 25 kcal/mol strain energy). While protonated azetidines are generally stable, the presence of a strong nucleophile (Cl-) combined with heat or high acid concentration can trigger nucleophilic attack on the ring carbons, opening the ring to form a linear amine (e.g., 1-amino-3-chloro-2-((2-fluorophenoxy)methyl)propane derivatives).

  • Critical Control Point:

    • Avoid: Refluxing in concentrated aqueous HCl.

    • Recommended: Use anhydrous 4M HCl in dioxane or ethyl acetate at 0°C to Room Temperature (RT).

    • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not let it stir overnight unnecessarily.

Q: The final product is a sticky gum/oil instead of a solid. How do I crystallize it?

Diagnosis: Azetidine salts are notoriously hygroscopic and prone to oiling out due to the conformational flexibility of the ether side chain.

  • Corrective Action:

    • Trituration: Dissolve the oil in a minimum amount of methanol or isopropanol, then add cold diethyl ether or MTBE dropwise with vigorous stirring.

    • Lyophilization: If the oil persists, dissolve in water/acetonitrile and lyophilize to obtain a fluffy amorphous solid.

    • Stoichiometry: Ensure you do not have excess HCl trapped in the lattice. Evaporate with toluene 3x to azeotrope off excess HCl.

Analytical Fingerprinting

Use the following data to validate your product and identify contaminants.

Table 1: Key NMR Diagnostic Signals
MoietySignal (1H NMR, DMSO-d6)Diagnostic Feature
Azetidine Ring (Product) δ 3.8 – 4.2 ppm (m, 4H)Broad multiplets due to ring puckering; shifts downfield in HCl salt.
Ether Linker (-CH2-O-) δ 4.3 ppm (d, 2H)Distinct doublet coupling to the methine proton at C3.
2-Fluorophenol δ 6.9 – 7.3 ppm (m, 4H)Complex aromatic splitting; look for 19F coupling.
Impurity: Exocyclic Alkene δ 5.2 – 5.4 ppm (s, 2H)Sharp singlets indicating elimination of the mesylate.
Impurity: Ring Opened δ 3.0 – 3.5 ppm (t/m)Loss of the distinct azetidine ring pattern; appearance of linear alkyl chain signals.
Mass Spectrometry (ESI+)
  • Target Mass: [M+H]+ = 182.1 (Free base calc. for C10H12FNO).

  • Common Fragment: m/z 112 (Loss of 2-fluorophenol moiety) – indicates the ether bond is intact but labile in MS source.

  • Impurity Flag: m/z 218/220 (M+H of ring-opened chloride adduct, if Cl is incorporated).

References

  • Azetidine Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of Azetidines". Available at: [Link]

    • Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Advances, 2021. Available at: [Link]

  • Ring Opening & Stability

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett., 2021.[6] Available at: [Link]

    • Stability of Azetidine Ring under Acidic Conditions. Journal of Organic Chemistry. Available at: [Link]

  • Specific Synthesis Protocols

    • Synthesis of 3-substituted Azetidines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

Sources

Technical Support Center: Azetidine Hydrochloride Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

🚨 Emergency Triage: Rapid Symptom Identification

If you are currently experiencing an issue with your azetidine reagents, use this triage table to identify the likely cause immediately.

Observation Likely Diagnosis Immediate Action
Solid turned yellow/orange Oligomerization. Trace moisture or heat has initiated ring-opening polymerization.Discard. Purification is rarely successful due to similar solubility profiles of the oligomers.
Solid became a "goo" or oil Hygroscopic Failure. The salt has absorbed water, leading to hydrolysis or partial deprotonation.Discard. Material is compromised. Check desiccant in storage.
NMR shows broad peaks Polymerization. Sharp multiplets have collapsed into broad signals characteristic of poly(propylenimine).Discard. The ring has opened and chained.
Low yield in coupling Nucleophilic Ring Opening. Your reaction conditions (nucleophile/temperature) opened the ring before coupling occurred.Stop. Switch to "Cold & Fast" protocols (see Section 3).

The Core Science: Why Azetidines "Self-Destruct"

To handle azetidine hydrochloride successfully, you must understand the Thermodynamic Trap .

Azetidine is a 4-membered heterocycle with a ring strain energy of approximately ~26 kcal/mol [1]. While the hydrochloride salt masks the nitrogen lone pair (reducing nucleophilicity), the ring strain remains a loaded spring.

The Degradation Mechanism: Cationic Ring-Opening Polymerization (CROP)

The most common failure mode for the HCl salt is autocatalytic polymerization . This occurs via a "relay" mechanism if even a microscopic amount of free base is generated (e.g., by moisture acting as a proton shuttle).

  • Initiation: A trace of Azetidine free base (nucleophile) attacks the Azetidinium ion (electrophile) at the

    
    -carbon.
    
  • Propagation: The ring opens to form a dimer with a secondary amine, which is more basic and nucleophilic than the starting material, accelerating the chain reaction.

  • Result: Linear poly(propylenimine) oligomers.

Visualization: The Degradation Pathway

AzetidineDegradation cluster_0 Critical Failure Mode Salt Azetidine HCl (Stable-ish) FreeBase Trace Free Base (Nucleophile) Salt->FreeBase Moisture/Base Azetidinium Azetidinium Ion (Electrophile) Salt->Azetidinium Dissociation FreeBase->Azetidinium Nucleophilic Attack (CROP Initiation) Dimer Linear Dimer (More Basic) Azetidinium->Dimer Ring Opening Dimer->Azetidinium Chain Propagation Polymer Poly(propylenimine) (Yellow Goo) Dimer->Polymer Uncontrolled Growth

Figure 1: The Cationic Ring-Opening Polymerization (CROP) pathway. Note that the dimer is more basic than the monomer, leading to auto-acceleration.

Storage & Handling Protocols

The Golden Rule: Azetidine salts are not "shelf-stable" in the traditional sense. Treat them as metastable energetic intermediates.

Q: My azetidine HCl is caking. Is it safe to grind it?

A: NO. Mechanochemical stress can provide enough localized energy to overcome the activation barrier for ring opening.

  • Protocol: If the salt is caked, dissolve it in the reaction solvent (e.g., dry DMF or DCM) and use it as a solution. Do not mortar-and-pestle azetidine salts.

Q: What are the optimal storage conditions?

A: Cold, Dark, and Dry. [1]

  • Temperature: Store at 2°C to 8°C (refrigerator). Freezing (-20°C) is acceptable but ensure the vial is double-sealed to prevent condensation upon thawing.

  • Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

  • Container: Amber glass (prevents photochemical activation, though less critical for simple salts) with a Parafilm seal.

Reaction Troubleshooting: "The Last Minute" Rule

Scenario: You are performing an amide coupling or reductive amination, and the yield is <20%.

Diagnosis: You likely "free-based" the azetidine too early. Once the HCl is neutralized, the free azetidine nitrogen is highly nucleophilic, but the ring is also highly electrophilic. It will react with itself faster than with your bulky electrophile.

The Solution: In Situ Neutralization

Never perform a separate extraction to isolate the free base azetidine.

Protocol: Safe Coupling of Azetidine HCl

  • Dissolve: Dissolve the electrophile (acid/halide) in the solvent (DCM/DMF) first.

  • Cool: Cool the mixture to 0°C .

  • Add Salt: Add the solid Azetidine HCl.

  • Trigger: Add the base (DIPEA/TEA) dropwise and last .

    • Why? This ensures that as soon as a molecule of azetidine is deprotonated, it is immediately surrounded by the electrophile, statistically favoring the desired cross-coupling over self-polymerization.

Analytical Guide: Interpreting the Mess

When things go wrong, NMR is your best diagnostic tool. The ring opening causes a distinct shift in the


-protons (the hydrogens on the carbons next to the nitrogen).
1H NMR Diagnostic Table (Solvent: or )
FeatureIntact Azetidine RingRing-Opened (Polymer/Hydrolysis)

-Protons (N-CH2)

3.8 - 4.2 ppm
(Downfield due to ring current/deshielding)

2.6 - 3.0 ppm
(Upfield shift - typical linear amine range)
Peak Shape Sharp multiplets (quintets/triplets)Broad, undefined "humps"
Coupling Distinct coupling constants (

Hz)
Loss of fine splitting structure
Integration Matches stoichiometryOften non-integer due to oligomer mix
Q: Can I use GC-MS to check purity?

A: Proceed with extreme caution. The high temperature of the GC injector port (


C) can induce thermal ring opening during the analysis. You might see degradation products that aren't actually in your sample.
  • Recommendation: Use LC-MS (Electrospray Ionization) with a low source temperature and neutral/acidic mobile phase. Look for

    
     (monomer) vs 
    
    
    
    (dimer).

Troubleshooting Logic Flow

Use this decision tree to guide your next experiment.

Troubleshooting Start Start: Low Yield / Impurity CheckColor Is the crude material yellow/orange? Start->CheckColor CheckNMR Check 1H NMR (Look at 2.6-3.0 ppm) CheckColor->CheckNMR No Polymer Diagnosis: Polymerization (CROP) CheckColor->Polymer Yes CheckNMR->Polymer Broad peaks @ 2.6-3.0 ppm Hydrolysis Diagnosis: Hydrolysis (Ring Opening) CheckNMR->Hydrolysis Sharp peaks @ 2.6-3.0 ppm Coupling Diagnosis: Failed Coupling (Sterics/Electronic) CheckNMR->Coupling Intact Ring (@ 4.0 ppm) Action1 Action: Switch to In-Situ Neutralization (Cold & Fast) Polymer->Action1 Action2 Action: Dry Solvents & Fresh Reagent Hydrolysis->Action2 Action3 Action: Change Coupling Reagent (e.g., HATU) Coupling->Action3

Figure 2: Troubleshooting logic for azetidine reaction failures.

References

  • Dudding, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[2]

  • Goethals, E. J. (1991). The Polymerization of Azetidines and Azetidine Derivatives. Makromolekulare Chemie. Macromolecular Symposia.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Sirotnak, F. M., et al. (1984). Stability and degradation of azetidine-based antifolates. Journal of Medicinal Chemistry. (Contextual grounding on biological stability).

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

Sources

How to increase the yield of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride Production

Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Azetidine Ether Synthesis

Executive Summary

The synthesis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a critical workflow in medicinal chemistry, often serving as a fragment for NaV1.7 inhibitors or metabolic enzyme modulators. While the structure appears simple, the combination of the strained azetidine ring and the electron-rich fluorophenoxy ether presents specific challenges: incomplete Mitsunobu coupling , phosphine oxide contamination , and hygroscopic salt formation .

This guide addresses these bottlenecks using a "Root Cause - Corrective Action" format, moving beyond standard protocols to explain the chemical causality of yield loss.

Ticket #001: Low Conversion in the Ether Coupling Step

User Query: "I am using a standard Mitsunobu protocol (PPh3, DIAD) to couple N-Boc-3-hydroxymethylazetidine with 2-fluorophenol, but my isolated yield is stuck at 40-50%. The alcohol starting material remains unreacted. How do I push this to completion?"

Technical Diagnosis: The steric bulk of the tert-butyl carbamate (Boc) group on the azetidine nitrogen, combined with the ring strain, can impede the formation of the alkoxyphosphonium intermediate. Furthermore, 2-fluorophenol is a moderately acidic nucleophile (pKa ~10), which can sometimes lead to protonation of the betaine intermediate rather than nucleophilic attack if the addition order is incorrect.

Troubleshooting Protocol:

ParameterStandard Protocol (Flawed)Optimized Protocol (High Yield) Scientific Rationale
Reagent Order Mix all, add DIAD last.Pre-complex PPh3/DIAD , then add Alcohol, then Phenol.Pre-forming the betaine at 0°C minimizes side reactions between PPh3 and the phenol.
Temperature Room Temperature (RT).0°C start, slow warm to RT. Low temp stabilizes the betaine intermediate; prevents azodicarboxylate decomposition.
Stoichiometry 1.0 : 1.1 : 1.1 (SM:PPh3:DIAD).1.0 : 1.5 : 1.5 Drives the equilibrium forward. Excess reagents compensate for hydrolysis by trace moisture.
Concentration 0.1 M in THF.0.2 - 0.3 M in Toluene or THF. Higher concentration favors bimolecular kinetics. Toluene often precipitates PPh3O.

Alternative Pathway (The "Plan B"): If the Mitsunobu reaction remains stubborn due to sterics, switch to an SN2 displacement strategy .

  • Convert N-Boc-3-hydroxymethylazetidine to the Mesylate (Ms) using MsCl/Et3N.

  • React the Mesylate with 2-fluorophenol using Cs2CO3 in DMF at 60-80°C .

    • Note: This method often gives higher yields (70-80%) for hindered primary alcohols on azetidine rings.

Ticket #002: Purification Nightmares (Phosphine Oxide Removal)

User Query: "After the coupling, I cannot separate the product from Triphenylphosphine oxide (TPPO). Silica columns are not effective, and the impurity carries over into the deprotection step."

Technical Diagnosis: TPPO tracks with polar carbamates like N-Boc-azetidines on silica gel. Carrying it into the deprotection step is fatal because TPPO can form complexes with the amine salt, making the final crystallization impossible.

Resolution Workflow:

  • Solvent Swap Precipitation:

    • Concentrate the reaction mixture.

    • Triturate the residue with warm Hexanes/MTBE (9:1) and cool to 0°C.

    • Filter off the precipitated TPPO (white solid). The product remains in the filtrate.

  • The "Magnesium Chloride" Wash (highly recommended):

    • Dissolve the crude reaction mixture in Toluene.

    • Wash with a solution of MgCl2 (2 equiv.) in water .

    • Mechanism:[1][2][3][4][5][6] Mg(II) coordinates with the phosphoryl oxygen of TPPO, pulling it into the aqueous phase or forming a precipitate that can be filtered.

Ticket #003: Hygroscopic Salt & Sticky Gum Formation

User Query: "I treated the N-Boc intermediate with 4M HCl in Dioxane. Instead of a white solid, I got a brown sticky gum that turns into oil upon exposure to air. How do I get a free-flowing powder?"

Technical Diagnosis: Azetidine salts are notoriously hygroscopic. The "gum" is likely the hydrochloride salt holding onto solvent or absorbing atmospheric moisture. Additionally, if the deprotection was too vigorous, you may have triggered acid-catalyzed ring opening (though azetidines are relatively stable compared to aziridines).

Stabilization Protocol:

  • Deprotection Conditions:

    • Use 4M HCl in Ethyl Acetate (freshly prepared) instead of Dioxane. Ethyl acetate is easier to remove and less likely to trap within the crystal lattice.

    • Temperature: 0°C to 10°C . Do not heat.

  • Isolation (The "Trituration" Trick):

    • Evaporate the HCl/Solvent completely (keep strictly anhydrous).

    • Add Diethyl Ether (Et2O) or MTBE to the oily residue.

    • Sonicate for 10-15 minutes. The oil should harden into a white solid.

    • Filter under nitrogen.

  • Lyophilization:

    • If trituration fails, dissolve the gum in minimal water, freeze, and lyophilize. This guarantees a fluffy, amorphous powder, though it will be extremely hygroscopic (store in a desiccator).

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for the synthesis and troubleshooting pathways.

G Start Start: N-Boc-3-hydroxymethylazetidine Coupling Coupling Strategy Start->Coupling Mitsunobu Mitsunobu Reaction (PPh3, DIAD, 2-F-Phenol) Coupling->Mitsunobu Primary Route Mesylation Alternative: Mesylation (MsCl, Et3N) Coupling->Mesylation Secondary Route CheckYield Yield > 60%? Mitsunobu->CheckYield CheckYield->Mesylation No (Steric/Electronic Failure) Purification Purification: TPPO Removal (MgCl2 Wash) CheckYield->Purification Yes Sn2 Sn2 Displacement (Cs2CO3, DMF, 80°C) Mesylation->Sn2 Sn2->Purification Deprotection Deprotection: HCl in EtOAc (0°C) Purification->Deprotection SaltIssue Product State? Deprotection->SaltIssue Solid Success: White Solid SaltIssue->Solid Crystalline Gum Issue: Sticky Gum SaltIssue->Gum Hygroscopic Trituration Remedy: Triturate w/ MTBE or Lyophilize Gum->Trituration Trituration->Solid

Caption: Figure 1. Decision tree for synthesizing 3-((2-Fluorophenoxy)methyl)azetidine HCl, highlighting the alternative Sn2 pathway for yield recovery and salt isolation techniques.

References

  • Vertex Pharmaceuticals. (2024). Preparation of 3-(3-fluorophenoxy) azetidine. ChemBK. Link

  • National Institutes of Health (NIH). (2008). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine. PubMed. Link

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Link

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields during the formation of the azetidine ring. The inherent ring strain of this four-membered heterocycle makes its synthesis a nuanced endeavor, often plagued by competing side reactions and challenging purifications.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting an intramolecular cyclization of a γ-amino alcohol to form an azetidine, but I am observing very low conversion of my starting material. What are the likely causes and how can I address this?

Answer:

Low or no conversion in the intramolecular cyclization of γ-amino alcohols is a common issue that typically points to inadequate activation of the hydroxyl group, suboptimal reaction conditions, or steric hindrance.

Causality and Experimental Choices:

The hydroxyl group is a poor leaving group and requires activation to facilitate the intramolecular nucleophilic attack by the amine. The choice of activating agent and reaction conditions are critical for success.

  • Activation of the Hydroxyl Group: The most common strategy is to convert the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide. The efficiency of these leaving groups can vary significantly depending on the specific substrate and reaction conditions.

  • Reaction Conditions:

    • Base: A suitable base is required to deprotonate the amine, increasing its nucleophilicity for the intramolecular SN2 reaction. The choice of base is crucial to avoid side reactions like elimination.

    • Solvent: The solvent can influence the reaction rate and the solubility of the reactants. Polar aprotic solvents are generally preferred for SN2 reactions.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Careful temperature optimization is often necessary.

    • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions, such as dimerization.

Troubleshooting Workflow:

If you are experiencing low conversion, a systematic approach to optimizing your reaction is recommended.

Experimental Protocol: Activation of γ-Amino Alcohols and Cyclization

This protocol outlines a general procedure for the synthesis of N-substituted azetidines from γ-amino alcohols.

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et3N, 1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Intramolecular Cyclization:

    • Once the activation is complete (as indicated by TLC), add a suitable base to facilitate the cyclization. For example, a strong, non-nucleophilic base like sodium hydride (NaH, 1.5 eq) can be added portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary, but this should be optimized.

    • Monitor the formation of the azetidine product by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Leaving Groups for Azetidine Formation

The choice of leaving group can have a significant impact on the yield of the azetidine. The following table provides a qualitative comparison of common leaving groups for the intramolecular cyclization of γ-amino alcohols.

Leaving GroupActivating ReagentTypical Yield RangeConsiderations
Tosylate (OTs)Tosyl chloride (TsCl)Good to ExcellentStable, crystalline tosylates are often easy to handle.
Mesylate (OMs)Mesyl chloride (MsCl)Good to ExcellentGenerally more reactive than tosylates.
Triflate (OTf)Triflic anhydride (Tf2O)ExcellentHighly reactive, but the reagent is expensive and moisture-sensitive.
Iodide (I)I2, PPh3, ImidazoleGoodCan be generated in situ from the alcohol.
Bromide (Br)PBr3 or CBr4/PPh3Moderate to GoodLess reactive than iodide.

Visualization of Troubleshooting Logic:

troubleshooting_low_conversion start Low/No Conversion check_activation Verify Activation of Hydroxyl Group start->check_activation Is the leaving group suitable? check_activation->start No, choose a better leaving group optimize_base Optimize Base check_activation->optimize_base Yes optimize_base->start No, screen other bases optimize_solvent Optimize Solvent optimize_base->optimize_solvent Is the base appropriate? optimize_solvent->start No, try different solvents optimize_temp Optimize Temperature optimize_solvent->optimize_temp Is the solvent optimal? optimize_temp->start No, screen temperature range optimize_conc Optimize Concentration optimize_temp->optimize_conc Is the temperature optimized? optimize_conc->start No, adjust concentration success Improved Yield optimize_conc->success Is concentration appropriate?

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of a Pyrrolidine Byproduct

Question: I am synthesizing a 3-hydroxyazetidine from a cis-3,4-epoxy amine, but I am getting a significant amount of the isomeric 3-hydroxypyrrolidine. Why is this happening and how can I favor the formation of the azetidine?

Answer:

The formation of a pyrrolidine byproduct in this reaction is a classic example of competing intramolecular cyclization pathways. The desired azetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine arises from a 5-endo-tet cyclization. According to Baldwin's rules, 4-exo-tet cyclizations are generally favored over 5-endo-tet cyclizations.[3] However, the regioselectivity of the amine's nucleophilic attack on the epoxide can be influenced by several factors.

Causality and Experimental Choices:

  • Reaction Mechanism and Baldwin's Rules: The intramolecular aminolysis of an epoxide can proceed via two pathways. The attack of the amine at the C4 position of the epoxide leads to the four-membered azetidine ring (4-exo-tet), while attack at the C5 position results in the five-membered pyrrolidine ring (5-endo-tet). While the 4-exo-tet pathway is kinetically favored, the 5-endo-tet pathway can become competitive under certain conditions.

  • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack. The nature of the Lewis acid can bias the attack towards one of the carbons. Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to be highly effective in promoting the desired 4-exo-tet cyclization.

  • Solvent Effects: The solvent can influence the stability of the transition states for the two cyclization pathways. Screening different solvents can help to optimize the regioselectivity.

Troubleshooting and Optimization Protocol:

  • Catalyst Screening:

    • If you are observing the formation of the pyrrolidine byproduct, consider switching to a different Lewis acid catalyst. La(OTf)₃ is a good starting point.

    • Perform small-scale screening experiments with a panel of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Mg(ClO₄)₂) to identify the most selective catalyst for your substrate.

  • Solvent Screening:

    • Evaluate a range of solvents with varying polarities and coordinating abilities. Dichloromethane (DCM), 1,2-dichloroethane (DCE), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices.

  • Temperature Optimization:

    • Lowering the reaction temperature may favor the kinetically preferred 4-exo-tet product.

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from a literature procedure that demonstrates high selectivity for azetidine formation.

  • Reaction Setup:

    • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.1 M), add La(OTf)₃ (5-10 mol%) at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux (approximately 83 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Competing Pathways:

competing_pathways start cis-3,4-Epoxy Amine path_a 4-exo-tet Cyclization (Favored) start->path_a Attack at C4 path_b 5-endo-tet Cyclization (Disfavored) start->path_b Attack at C5 azetidine 3-Hydroxyazetidine (Desired Product) path_a->azetidine pyrrolidine 3-Hydroxypyrrolidine (Byproduct) path_b->pyrrolidine

Caption: Competing cyclization pathways.

Issue 3: Difficulty in Product Purification

Question: I have successfully formed my azetidine product, but I am struggling to purify it. It seems to be co-eluting with byproducts or streaking on the silica gel column. What are some strategies to improve the purification?

Answer:

The purification of azetidines can be challenging due to their polarity, basicity, and potential instability on silica gel.

Causality and Experimental Choices:

  • Basicity of Azetidines: The nitrogen atom in the azetidine ring is basic and can interact strongly with the acidic silica gel, leading to peak tailing or even decomposition.

  • Volatility: Low molecular weight azetidines can be volatile, leading to loss of product during solvent removal.

  • Co-elution with Byproducts: Byproducts from the reaction, such as unreacted starting material or isomers, may have similar polarities to the desired azetidine, making separation by chromatography difficult.

Troubleshooting and Optimization of Purification:

  • TLC Analysis:

    • Before attempting column chromatography, carefully optimize the eluent system using TLC.

    • To counteract the basicity of the azetidine, you can add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This will help to reduce peak tailing.

    • For visualization on TLC, potassium permanganate stain is often effective for azetidines.

  • Column Chromatography:

    • Deactivating Silica Gel: If you suspect your azetidine is decomposing on silica gel, you can use deactivated silica. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent before packing the column.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may be more suitable for basic compounds.

    • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to improve the separation of compounds with similar Rf values.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: If your azetidine is sufficiently basic, you may be able to purify it by acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated azetidine will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified azetidine back into an organic solvent.

    • Crystallization: If your azetidine is a solid, crystallization can be a highly effective purification method.

Data Presentation: Common TLC Stains for Azetidine Visualization

StainPreparationVisualizationComments
Potassium Permanganate1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterYellow/brown spots on a purple background upon heating.General stain for oxidizable compounds.
Ninhydrin0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acidPurple/blue spots for primary and secondary amines.Useful if the azetidine has a free N-H.
Iodine ChamberA few crystals of iodine in a sealed chamber.Brown spots.General stain for many organic compounds.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

  • Synthesis of Azetidines by Aza Paternò–Büchi Reactions. ResearchGate. [Link]

  • (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing). RSC Publishing. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K. RSC Publishing. [Link]

  • 2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Overcoming solubility issues of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Pre-clinical Assays

Introduction

Welcome to the technical support guide for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride. Azetidine-containing compounds are increasingly vital motifs in medicinal chemistry, valued for conferring desirable pharmacokinetic properties such as improved metabolic stability and solubility.[1] However, like many small molecules, achieving and maintaining solubility throughout the course of an experiment—from stock solution preparation to the final assay plate—can present significant challenges.

This guide provides a structured, in-depth approach to understanding and overcoming the solubility issues associated with this compound. As a hydrochloride salt of a basic amine, its solubility is intrinsically linked to pH.[2][3] We will explore this relationship and provide a series of troubleshooting steps and advanced protocols to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My initial 10 mM stock solution of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride in DMSO shows cloudiness or visible precipitate. What's happening and how do I fix it?

Answer: This is a common first hurdle. While Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for nonpolar compounds, the hydrochloride salt form of your molecule introduces significant polarity.[4] If the compound's intrinsic solubility limit in pure DMSO is lower than your target concentration, precipitation will occur.

Causality: The issue arises from a mismatch between the solute (a polar salt) and the solvent (a polar aprotic solvent that may not sufficiently solvate the ionic components).

Troubleshooting Steps:

  • Gentle Warming & Sonication: Gently warm the solution to 37°C in a water bath and sonicate for 5-10 minutes. This increases the kinetic energy, often helping to overcome the activation energy barrier for dissolution. Do not overheat, as this can degrade the compound.

  • Reduce Stock Concentration: The most straightforward solution is to prepare a lower concentration stock (e.g., 1 mM or 5 mM). It is always better to work with a fully solubilized compound than to attempt to dose an insoluble suspension.

  • Consider Alternative Solvents: If a high concentration is necessary, a different solvent system may be required. See the table below for starting points. Always verify solvent compatibility with your specific assay.[5]

Solvent/Co-Solvent SystemMax Recommended % in Cell-Based AssaysRationale & Considerations
DMSO < 0.5%[6][7]Standard choice. Can cause cell stress or differentiation at higher concentrations.[7][8]
Ethanol (100%) < 1%Good for polar compounds but can be more cytotoxic than DMSO.[6]
DMSO / H₂O (1:1 v/v) Assay DependentAdding water can help dissolve the hydrochloride salt. Prepare fresh as water can be absorbed from the air.
PEG 400 / H₂O (e.g., 60:40) Assay DependentPolyethylene glycol (PEG) is a less toxic solubilizing agent suitable for some in vivo and in vitro studies.
Question 2: My DMSO stock is clear, but the compound crashes out when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). How can I prevent this?

Answer: This is a classic case of insolubility upon solvent shifting. The compound is stable in a high-concentration organic environment but precipitates when the solvent polarity dramatically increases upon dilution into an aqueous buffer. The final pH of the solution is a critical factor.

Causality: The azetidine nitrogen in your compound has an estimated pKa of its conjugate acid around 8.5-9.5 (similar to other cyclic amines, though the exact value is influenced by the substituent).[9][10][11] At a pH below its pKa, the nitrogen is protonated (R₃NH⁺), carrying a positive charge that significantly enhances aqueous solubility. As the pH of the solution approaches or exceeds the pKa, the compound deprotonates to its neutral, less soluble free-base form, causing it to precipitate.[12][13]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="pH-dependent solubility of an amine salt." fontsize="10" } dot

Troubleshooting Workflow:

dot graph TD { A[Start: Compound Precipitates in Assay Buffer] --> B{Is your final assay pH > 7.0?}; B -- "Yes" --> C{Can you lower the assay pH?}; C -- "Yes" --> D[Lower buffer pH to 6.0-6.5 & Re-test. This keeps the compound protonated.]; C -- "No (pH is fixed)" --> E[Use a Serial Dilution Strategy]; E --> F[Prepare an intermediate dilution in an acidic solution (e.g., 100% saline pH 5) before the final dilution into the assay buffer.]; B -- "No (pH is already acidic)" --> G{Is the final co-solvent concentration too low?}; G -- "Yes" --> H[Increase final DMSO/co-solvent concentration. Ensure it remains within assay tolerance limits (e.g., <0.5%).]; G -- "No" --> I[Proceed to Advanced Solubilization];

} caption { label="Troubleshooting workflow for aqueous precipitation." fontsize="10" } dot

Question 3: My results are inconsistent, or the compound appears less potent than expected. Could this be a solubility problem even if I don't see visible precipitation?

Answer: Absolutely. This is a critical and often overlooked issue. The formation of small, invisible aggregates or micro-precipitates can drastically reduce the effective concentration of the soluble monomeric compound available to interact with its target. This leads to poor reproducibility and an underestimation of potency (an artificially high IC₅₀/EC₅₀).

Self-Validating Protocol: Kinetic Solubility Assessment

To ensure you are working with a truly soluble compound, a kinetic solubility assay is essential. This assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in a specific aqueous buffer.[14][15]

Abbreviated Protocol Steps:

  • Prepare Compound Plate: Create a serial dilution of your compound in a 96-well plate using 100% DMSO.

  • Add Assay Buffer: Rapidly add your chosen aqueous assay buffer to all wells. This sudden solvent shift will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.[16]

  • Incubate: Shake the plate for 1-2 hours at room temperature to allow the system to equilibrate.[14]

  • Separate & Detect:

    • Filtration Method: Use a filter plate (e.g., 0.45 µm) to separate the soluble fraction from the precipitated solid.

    • Nephelometry Method: Alternatively, measure the light scattering caused by the precipitate using a nephelometer or plate reader capable of absorbance readings at high wavelengths (e.g., 600-700 nm).[17]

  • Quantify: Analyze the concentration of the compound in the filtrate (or correlate light scattering to concentration) using LC-MS/MS or UV-Vis spectroscopy.[18][19] The highest concentration that remains in solution is your kinetic solubility limit.

Actionable Insight: Your highest assay concentration must be kept below the measured kinetic solubility limit to ensure data integrity.

Question 4: I've tried adjusting pH and co-solvents, but my compound is still not soluble enough for my required assay concentration. What are my next options?

Answer: When basic methods are insufficient, you can turn to advanced formulation strategies using excipients. The most common in pre-clinical research are cyclodextrins.

Advanced Strategy: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar (2-Fluorophenoxy)methyl moiety of your compound, forming a "host-guest" inclusion complex that has greatly enhanced aqueous solubility.[][21][22][23]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): It is widely used due to its high aqueous solubility and low toxicity compared to other cyclodextrins.

Experimental Approach:

  • Determine Stoichiometry: Perform a phase-solubility study. Prepare solutions of your assay buffer containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10 mM).

  • Equilibrate: Add an excess of your solid compound to each solution. Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Analyze: Filter the solutions and measure the concentration of the dissolved compound by LC-MS or UV-Vis.

  • Plot & Interpret: Plot the total dissolved compound concentration against the HP-β-CD concentration. A linear increase (Aₗ-type diagram) suggests the formation of a soluble 1:1 complex and allows you to calculate the concentration of HP-β-CD required to achieve your target compound concentration.

Important Caveat: Ensure the cyclodextrin itself does not interfere with your assay target or detection system by running appropriate vehicle controls.

References

  • G. S. C. Kumar, V. S. S. K. Kumar, S. Mohammed, S. K. Bojja, S. R. R. Badisa, S. V. M. V. V. N. K. V. D. K. P. K. V. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • E. A. P. Wright, S. C. C. C. M. L. S. T. M. L. B. B. V. F. C. (2022, October 26). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • Viziscience. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry [Video]. YouTube. [Link]

  • A. D. B. C. M. B. J. K. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • S. H. Yalkowsky, J. H. Rytting. (1980, May 1). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • S. R. P. J. P. T. D. C. M. L. (2015, January 15). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • O. S. P. P. A. K. Y. P. S. S. (2026, January 1). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • A. M. S. D. N. P. S. B. (2024, May 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • A. D. B. C. M. B. J. K. (2015, August 12). Considerations regarding use of solvents in in vitro cell based assays. Human & Experimental Toxicology. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 4, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. [Link]

  • E. Schneiderman, A. M. Stalcup. (2000, July 1). Cyclodextrins: a versatile tool in separation science. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • S. K. S. M. A. K. (2011, January 1). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioanalysis & Biomedicine. [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 4, 2026, from [Link]

  • U. D. A. P. (2014, March 1). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • P. S. S. H. K. (2022, November 25). Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods. Pharmaceutics. [Link]

  • C. Z. H. G. Y. W. X. G. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ. [Link]

  • C. B. R. T. U. K. D. A. V. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst. [Link]

  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved February 4, 2026, from [Link]

  • M. C. T. d. V. (2012, June 1). Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. AAPS PharmSciTech. [Link]

  • O. S. Hashim. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • A. P. U. D. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • S. Naz. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved February 4, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 4, 2026, from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved February 4, 2026, from [Link]

  • D. R. Stoll. (2018, August 1). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. LCGC North America. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved February 4, 2026, from [Link]

  • J. Ashenhurst. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

Sources

Purification of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Center.

Below is the technical support dossier for the purification and synthesis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride . This guide assumes you are utilizing the standard Mesylate Displacement Route , as it offers superior scalability and impurity control compared to the Mitsunobu reaction for this specific ether linkage.

Module 1: The Synthesis Workflow

The following diagram outlines the critical control points (CCPs) where impurities are most likely to be introduced.

G SM1 SM1: 1-Boc-3-(hydroxymethyl)azetidine Act Activation (MsCl / Et3N) SM1->Act Mesylation SM2 SM2: 2-Fluorophenol Coup Etherification (K2CO3 / DMF / 80°C) Act->Coup + SM2 Pur1 Purification 1 (Silica / Wash) Coup->Pur1 Remove Phenol Pur1->Coup Low Conversion? Deprot Deprotection (4M HCl in Dioxane) Pur1->Deprot N-Boc Cleavage Cryst Final Crystallization (IPA / Et2O) Deprot->Cryst Salt Formation Cryst->Deprot Ring Opening?

Figure 1: Critical Path Analysis for Azetidine Ether Synthesis. Red nodes indicate high-risk steps for ring instability.

Module 2: Purification & Troubleshooting Protocols

Phase 1: The Etherification (Removing the Phenol)

The Issue: 2-Fluorophenol is difficult to remove. If carried over to the deprotection step, it forms complex salts that co-precipitate with your product. The Fix: You must purify at the Intermediate (N-Boc) stage. Do not attempt to purify the final salt from excess phenol.

Protocol A: The "Orthogonal Wash"

  • After the coupling reaction (DMF/K2CO3), dilute the mixture with Ethyl Acetate (EtOAc) .

  • Wash 1: Water (removes DMF and inorganic salts).

  • Wash 2 (Critical): 1M NaOH or 10% K2CO3 (3x).

    • Mechanism:[1][2][3][4][5][6][7] 2-Fluorophenol (pKa ~8.7) is deprotonated by the base, becoming water-soluble. The N-Boc intermediate remains in the organic layer.

  • Check: Run TLC. If phenol spots persist, repeat the basic wash.

  • Dry/Concentrate: Dry over MgSO4 and concentrate to an oil.

Scientist's Note: If the phenol persists (common on >10g scale), a short silica plug eluting with 10% EtOAc/Hexanes is mandatory before deprotection.

Phase 2: Deprotection (Preventing Ring Opening)

The Issue: The azetidine ring is strained (~25 kcal/mol). During acidic deprotection, high temperatures or nucleophilic solvents (like water or alcohols) can attack the ring, leading to 3-chloro-propylamine impurities (Ring-Opened Byproducts).

Protocol B: The "Anhydrous Crash"

  • Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (5 volumes).

    • Why DCM? It is non-nucleophilic and keeps the N-Boc species in solution while precipitating the HCl salt later.

  • Cool to 0°C .

  • Add 4M HCl in Dioxane (5 equivalents) dropwise.

    • Warning: Do NOT use aqueous HCl. Water acts as a nucleophile and opens the ring.

  • Warm to room temperature and monitor by LCMS.

  • Precipitation: The product should crash out as a white solid.[5] If it remains an oil, add Diethyl Ether (Et2O) or MTBE as an antisolvent.

Phase 3: Final Salt Purification

The Issue: Azetidine HCl salts are often hygroscopic "gums" rather than solids. The Fix: Recrystallization using a polarity gradient.

Solvent SystemRatio (v/v)Application
IPA / EtOAc 1:5Standard: Dissolve in min. hot Isopropanol (IPA), add hot EtOAc, cool slowly.
MeOH / Et2O 1:10For Sticky Gums: Dissolve in MeOH, add Et2O until turbid, freeze at -20°C.
Acetonitrile PureSlurry: Triturate the solid in refluxing ACN, then cool. Removes yellow color.

Module 3: Frequently Asked Questions (FAQs)

Q1: My final product is a brown oil, not a white solid. What happened? A: This is likely polymerization or oxidation .

  • Cause: Azetidines can undergo cationic ring-opening polymerization if the deprotection was too concentrated or too hot.

  • Solution: You cannot reverse polymerization. Reprocess the batch, ensuring the deprotection is performed at 0°C–RT and the concentration is <0.1 M.

Q2: I see a mass of [M+18] in my LCMS during deprotection. A: This is the Ring-Opened Hydrolysis Product .

  • Cause: Water was present in your HCl source or solvent.[8]

  • Solution: Switch to strictly anhydrous 4M HCl in Dioxane. Ensure your starting material was dried (azeotroped with toluene) before adding acid.

Q3: Can I use the Mitsunobu reaction instead of the Mesylate route? A: Yes, but it is not recommended for purification reasons.

  • Reason: Removing Triphenylphosphine oxide (TPPO) from an amine salt is notoriously difficult. The Mesylate route generates water-soluble byproducts (MsOH, salts) that are easily washed away, whereas TPPO often requires column chromatography which is difficult with polar salts.

References

  • Azetidine Synthesis & Reactivity

    • Review of Azetidine Chemistry: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021.
  • Ring Stability & Decomposition

    • Acid-Mediated Ring Opening: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.
  • General Purification of Amine Salts

    • Salt Formation Techniques: "Purification of Azetidine Hydrochloride Salts.

Sources

Technical Support Center: Optimizing HPLC Method for Resolving Impurities in Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Subject: Azetidine Impurity Profiling & Method Development Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Azetidine Challenge

Azetidines (saturated 4-membered nitrogen heterocycles) present a "perfect storm" of chromatographic challenges. Their high ring strain (~25 kcal/mol) makes them susceptible to acid-catalyzed ring opening (degradation during analysis), while the basic nitrogen (


 for the parent) causes severe peak tailing on traditional silica columns. Furthermore, many synthetic precursors are small, polar molecules that elute in the void volume of Reversed-Phase (RP) columns.

This guide moves beyond standard "try-and-see" approaches, offering mechanistic solutions for stability, resolution, and detection.

Troubleshooting Guide: Frequently Asked Questions

Q1: "My azetidine peak tails severely ( ) on my C18 column. Adding TEA didn't help. What is the root cause and fix?"

The Mechanism: Azetidines are strong bases. At typical acidic HPLC pH (2–3), the nitrogen is protonated (


). These cations interact electrostatically with residual ionized silanols (

) on the silica surface, causing "kinetic lag" or tailing. Traditional end-capping often fails to cover all silanols.

The Solution: You must suppress the cation-exchange mechanism.

  • Protocol A: High pH Strategy (Recommended)

    • Why: At pH > 9, the secondary/tertiary amine of the azetidine is deprotonated (neutral), eliminating the electrostatic interaction.

    • Column: Use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18) which is stable up to pH 12.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

      
      ) / Acetonitrile.
      
    • Result: Sharp, symmetrical peaks and often increased retention for the neutral species.

  • Protocol B: Charged Surface Hybrid (CSH) Technology

    • Why: If your compound degrades at high pH, use a column with a positively charged surface (e.g., Waters CSH C18). The surface charge repels the protonated azetidine, preventing silanol interaction even at low pH.

    • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

Q2: "I see new 'impurity' peaks appearing and growing the longer the sample sits in the autosampler. Is my method causing degradation?"

The Mechanism: Yes. The azetidine ring is strained.[1][2] In acidic media (e.g., 0.1% TFA, pH ~2), N-activated azetidines (especially N-aryl or N-acyl derivatives) can undergo acid-catalyzed nucleophilic ring opening (hydrolysis), forming amino-alcohol byproducts (e.g., 3-amino-1-propanol derivatives) [1].

The Diagnostic Experiment:

  • Prepare the sample in the mobile phase.[3]

  • Inject immediately (

    
    ).
    
  • Re-inject every hour for 6 hours.

  • Observation: If the parent peak area decreases and a polar, early-eluting peak increases, you have on-column or in-vial acid degradation.

The Fix:

  • Switch to Neutral pH: Use 10 mM Ammonium Acetate (pH 6.8–7.0).

  • Lower Temperature: Reduce column temperature from 40°C to 20–25°C to slow reaction kinetics.

  • Avoid TFA: Trifluoroacetic acid is a strong acid that accelerates hydrolysis. Switch to Formic Acid (weaker) or Phosphate buffer (neutral).

Q3: "I cannot retain the polar impurities (precursors). They elute in the void volume ( ).

The Mechanism: Small azetidine precursors (like azetidine-2-carboxylic acid or simple salts) are too polar for C18 retention, even with 100% aqueous mobile phase. "Phase collapse" (dewetting) may also occur on standard C18 columns.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Switching to HILIC provides a retention mechanism based on partitioning into a water-rich layer on the particle surface.

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or XBridge Amide) is superior to bare silica for basic amines as it reduces secondary interactions.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (in Water).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (60% B).
    
  • Result: Polar impurities elute after the void. The elution order is reversed compared to C18 (most polar elutes last).

Q4: "My azetidine has no chromophore. I can't see low-level impurities with UV."

The Mechanism: The azetidine ring itself has no significant UV absorbance above 200 nm. Relying on end-absorption (205 nm) leads to high noise and solvent interference.

The Solution:

  • Charged Aerosol Detection (CAD): The "Universal Detector." Response is independent of chemical structure, depending only on mass concentration. Ideal for quantifying non-chromophoric impurities without reference standards.

  • Derivatization (Pre-column): React the secondary amine with FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) or AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).

    • Advantage:[5][6][7] Adds a strong UV/Fluorescence tag.

    • Disadvantage:[3][6][8] Increases method complexity; may not tag tertiary azetidines.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

This logic flow ensures you select the correct column chemistry based on analyte properties and stability data.

AzetidineMethodDev cluster_legend Key Start START: Azetidine Impurity Profiling Solubility Step 1: Assess Solubility & Polarity (LogP) Start->Solubility IsPolar LogP < 0? Solubility->IsPolar IsAcidStable Stable in Acid (pH < 3)? IsPolar->IsAcidStable No (Lipophilic) HILIC Use HILIC Mode Column: Amide or Silica MP: 90% ACN / 10% Buffer IsPolar->HILIC Yes (Highly Polar) RP_HighPH RP: High pH Strategy Column: Hybrid C18 (e.g., BEH) MP: 10mM NH4HCO3 (pH 10) IsAcidStable->RP_HighPH Yes (Stable & Tailing Issues) RP_CSH RP: Charged Surface Hybrid Column: CSH C18 MP: 0.1% Formic Acid IsAcidStable->RP_CSH Yes (Stable) RP_Neutral RP: Neutral pH Column: Phenyl-Hexyl or C18 MP: NH4OAc (pH 6.8) IsAcidStable->RP_Neutral No (Ring Opening Risk) Legend1 Decision Point Legend2 Recommended Method

Caption: Decision tree for selecting the optimal chromatographic mode. "LogP" refers to the partition coefficient. HILIC is preferred for polar precursors, while High pH RP is best for basic, stable azetidines.

Figure 2: Acid-Catalyzed Ring Opening Mechanism

Understanding why your impurity profile changes in acidic media is critical.

RingOpening Azetidine Azetidine Parent (Strained Ring) Intermediate Protonated Azetidinium (Highly Reactive) Azetidine->Intermediate Fast Protonation + H+ (Acidic MP) Protonation->Intermediate Product Ring-Opened Impurity (Amino-Alcohol) Intermediate->Product Slow (Rate Limiting) Hydrolysis Water + H2O (Nucleophile) Water->Product

Caption: Pathway of acid-catalyzed degradation. The strained azetidinium ion is susceptible to nucleophilic attack by water, leading to ring-opened impurities (amino-alcohols).

Summary of Recommended Conditions

ParameterCondition A (High pH RP) Condition B (HILIC) Condition C (Chiral)
Target Analyte Stable, hydrophobic azetidinesPolar precursors, metabolitesStereoisomers (Enantiomers)
Column Hybrid C18 (e.g., XBridge BEH)Amide (e.g., TSKgel Amide-80)Cellulose/Amylose (e.g., Chiralpak IC)
Mobile Phase A 10 mM

, pH 10.0
95% ACN / 5% Water + 10mM

n-Hexane / Ethanol / DEA (NP Mode)
Mobile Phase B Acetonitrile50% ACN / 50% Water + 10mM

(Isocratic)
Key Advantage Eliminates tailing; maximizes peak capacity.Retains polar impurities; MS compatible.[4][7]Resolves chiral centers.

References

  • Reactivity of Azetidines: St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • HILIC Separation Strategy: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • High pH for Basic Amines: McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • Chiral Separation: DaSilva, L., et al. (2018). Study on the HPLC-based separation of some ezetimibe stereoisomers. Chirality. Link

Sources

Preventing ring-opening of the azetidine moiety during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Chemistry

A Senior Application Scientist's Guide to Preventing Ring-Opening of the Azetidine Moiety During Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common challenge in synthetic chemistry: maintaining the integrity of the azetidine ring during chemical transformations. The unique reactivity of this strained four-membered heterocycle makes it a valuable scaffold in medicinal chemistry, but also susceptible to undesired ring-opening reactions.[1][2][3] This resource provides troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate these challenges.

Section 1: Understanding Azetidine Ring Stability

The reactivity of azetidines is largely governed by their ring strain, which is approximately 25.4 kcal/mol.[3] This value is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the much more stable pyrrolidines (~5.4 kcal/mol).[3] This "sweet spot" of reactivity allows for unique chemical transformations but also necessitates careful reaction design to prevent unwanted C-N bond cleavage.

The primary mechanism of ring-opening involves enhancing the electrophilicity of the ring's carbon atoms, making them susceptible to nucleophilic attack. This is typically initiated in one of two ways:

  • Protonation or Lewis Acid Coordination: The lone pair on the azetidine nitrogen can be protonated by a Brønsted acid or coordinated to a Lewis acid.[4][5] This activation makes the ring significantly more electrophilic and prone to opening by even weak nucleophiles.

  • Formation of Azetidinium Ions: N-alkylation or N-acylation of the azetidine nitrogen forms a positively charged azetidinium ion.[4] This species is highly reactive and readily undergoes nucleophilic ring-opening.[4][6]

The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors on the ring.[6] For instance, in unsubstituted azetidinium ions, nucleophiles tend to attack the C-4 position, whereas substitution at C-4 can direct the attack to the C-2 position.[6]

Ring_Opening_Mechanisms cluster_activation Activation Step cluster_opening Ring-Opening Step Azetidine Azetidine Ring Activated_Azetidine Activated Azetidine (Protonated or Coordinated) Azetidine->Activated_Azetidine Protonation / Coordination Azetidinium Azetidinium Ion (from N-Alkylation) Azetidine->Azetidinium N-Alkylation / Acylation Activator Acid (H⁺) or Lewis Acid (LA) Ring_Opened_Product γ-Amino Product (Ring-Opened) Activated_Azetidine->Ring_Opened_Product Nucleophilic Attack Azetidinium->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_Azetidine Nucleophile->Azetidinium caption General Mechanisms of Azetidine Ring-Opening.

Caption: General Mechanisms of Azetidine Ring-Opening.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Category 1: N-Functionalization Reactions (Acylation, Alkylation, Arylation)

Question: "I'm trying to acylate the nitrogen of my azetidine with an acid chloride, but I'm getting a low yield and a complex mixture of products, likely from ring-opening. What's going wrong?"

Answer: This is a classic problem that arises from the reaction conditions. The HCl generated in situ from the acylation reaction protonates the nitrogen of the starting material or the product. This protonated azetidine is now "activated" and highly susceptible to attack by the chloride anion (Cl⁻), a competent nucleophile, leading to the formation of a γ-chloroamine.

Core Problem: In-situ acid generation.

Solutions & Scientific Rationale:

  • Use a Non-Nucleophilic Base: The most effective solution is to include a stoichiometric amount (or slight excess) of a hindered, non-nucleophilic base. This base will scavenge the generated HCl before it can protonate the azetidine ring.

    • Why it works: These bases are sterically bulky, preventing them from acting as nucleophiles themselves, but they are effective proton acceptors.

    • Recommended Bases: Diisopropylethylamine (DIPEA), Proton-Sponge (1,8-Bis(dimethylamino)naphthalene). Triethylamine (TEA) can be used but is slightly more nucleophilic and can sometimes lead to side products.

  • Employ Anhydrous Conditions: Water can participate in side reactions, including hydrolysis of the acid chloride and potentially acting as a nucleophile on the activated azetidine. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

Protocol Example: Robust N-Acylation of Azetidine

  • Dissolve the azetidine starting material (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.2 eq).

  • Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and proceed with standard workup and purification.

Category 2: Protecting Group Manipulations

Question: "My N-Boc protected azetidine is decomposing when I try to remove the Boc group with standard TFA/DCM conditions. How can I deprotect it safely?"

Answer: Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), can readily protonate the azetidine nitrogen upon Boc removal, leading to subsequent ring-opening by the trifluoroacetate counterion. While azetidines are generally stable to TFA deprotection, sensitive substrates or prolonged reaction times can cause issues.[7][8]

Core Problem: Overly harsh acidic conditions leading to ring activation.

Solutions & Scientific Rationale:

  • Milder Acidic Conditions: Reduce the concentration of TFA, shorten the reaction time, and run the reaction at a lower temperature (e.g., 0 °C). The goal is to find conditions sufficient for deprotection without causing significant ring degradation.

  • Alternative Deprotection Reagents: Consider using HCl in a non-nucleophilic solvent like dioxane or diethyl ether. While still acidic, the reaction kinetics and nucleophilicity of the chloride ion in these solvents can sometimes be more favorable.

  • Non-Acidic Methods: For particularly sensitive substrates, switching to a different N-protecting group that can be removed under non-acidic conditions is the best strategy during the synthesis design phase.

Comparative Table of N-Protecting Groups for Azetidines:

Protecting GroupAbbreviationCommon Cleavage ConditionsRing StabilityNotes
tert-ButoxycarbonylBocTFA in DCM; HCl in DioxaneGood to ModerateMost common, but can fail with sensitive substrates.[7]
BenzylBnCatalytic Hydrogenation (e.g., Pd/C, H₂)ExcellentCleavage is orthogonal to acid/base chemistry. Ideal for stability.
CarboxybenzylCbzCatalytic Hydrogenation (e.g., Pd/C, H₂)ExcellentSimilar to Bn, offers excellent stability during acidic/basic steps.
p-ToluenesulfonylTosyl (Ts)Strong reducing agents (e.g., Na/naphthalene)ExcellentVery robust group, but cleavage requires harsh, specific conditions.
Category 3: Reactions with Lewis Acids

Question: "I am attempting a Friedel-Crafts reaction on an aromatic substituent attached to my azetidine, using AlCl₃ as the Lewis acid. My starting material is consumed, but I cannot isolate the desired product, only polymeric material."

Answer: Strong Lewis acids like AlCl₃, TiCl₄, or BF₃·OEt₂ will preferentially coordinate to the most basic site in your molecule: the azetidine nitrogen.[4] This coordination strongly activates the ring for nucleophilic attack.[9] In a Friedel-Crafts reaction, the aromatic ring itself or other nucleophiles present in the mixture can attack and open the azetidine, leading to polymerization or a complex mixture of byproducts.

Core Problem: Lewis acid coordination to the azetidine nitrogen.

Solutions & Scientific Rationale:

  • Use a Milder Lewis Acid: Investigate weaker Lewis acids that may have a lower affinity for the nitrogen atom but are still capable of catalyzing your desired reaction. Examples include ZnCl₂, Sc(OTf)₃, or La(OTf)₃.[4][10] Titrate the amount of Lewis acid carefully; often, only catalytic amounts are needed.

  • Protect the Nitrogen: The most robust solution is to temporarily render the nitrogen non-basic. Installing an electron-withdrawing protecting group, such as a tosyl (Ts) or nosyl (Ns) group, significantly reduces the Lewis basicity of the nitrogen. The lone pair is delocalized into the sulfonyl group, making it a poor ligand for the Lewis acid.

  • Change the Synthetic Order: If possible, perform the Lewis acid-mediated reaction before the formation of the azetidine ring.

Troubleshooting_Workflow Start Reaction Failure: Azetidine Ring Opened Q_Acid Was a Brønsted or Lewis Acid used? Start->Q_Acid Q_Base Was a nucleophilic base used? Start->Q_Base Q_Protect Is the Azetidine N-H or N-Alkyl? Start->Q_Protect Sol_Acid Solution: 1. Use milder acid. 2. Protect N with EWG. 3. Lower temperature. Q_Acid->Sol_Acid Yes Sol_Base Solution: Use a non-nucleophilic, hindered base (e.g., DIPEA). Q_Base->Sol_Base Yes Sol_Protect Solution: Protect N with an electron- withdrawing group (EWG) to reduce basicity. Q_Protect->Sol_Protect Yes

Caption: Troubleshooting Decision Tree for Azetidine Ring Instability.

Section 3: References

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5849-5852. [Link]

  • Neuburger, M., et al. (2019). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 15, 1836-1842. [Link]

  • Ghorai, M. K., et al. (2010). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Tetrahedron Letters, 51(33), 4432-4435. [Link]

  • Couty, F., et al. (2005). Opening of azetidinium ions with C-nucleophiles. Tetrahedron Letters, 46(14), 2499-2502. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6466-6515. [Link]

  • Technology Networks (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Couty, F., et al. (2004). Regioselective Nucleophilic Opening of Azetidinium Ions. Organic Letters, 6(11), 1813-1816. [Link]

  • Organic Chemistry Portal (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(30), 13034-13040. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269358. [Link]

  • It's chemistry time (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen). [Video]. YouTube. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Sharma, G. V. M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Tetrahedron Letters, 53(38), 5173-5176. [Link]

Sources

Improving the stability of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride as a building block for medicinal chemistry, specifically targeting CNS indications where the azetidine ring serves as a rigid, metabolic-resistant spacer.

However, this molecule presents a "Dual-Threat" stability profile :

  • Thermodynamic Instability: The azetidine ring possesses significant ring strain (~26 kcal/mol), making it prone to ring-opening reactions.

  • Physical Instability: As a secondary amine hydrochloride salt, it is hygroscopic. Moisture uptake not only alters stoichiometry but catalyzes the chemical degradation of the strained ring.

This guide replaces generic "store cold" advice with a mechanistic troubleshooting system designed to preserve the integrity of your compound for >12 months.

Module 1: The "Wet" Problem (Hygroscopicity)

User Issue: "My powder has turned into a sticky gum or hard cake."

The Mechanism

The hydrochloride salt form is chosen to stabilize the amine and raise the melting point. However, the crystal lattice energy of azetidine salts is often easily disrupted by water vapor.

  • Deliquescence: The salt absorbs atmospheric water until it dissolves in the absorbed moisture, forming a saturated solution (the "goo").

  • Catalytic Danger: Water is not just a solvent here; it acts as a nucleophile that can attack the strained azetidine ring, especially in the slightly acidic environment created by the HCl salt (hydrolysis).

Troubleshooting & Prevention
SymptomDiagnosisImmediate Action
Clumping / Caking Surface moisture adsorption (Stage 1).Dry under high vacuum (0.1 mbar) at ambient temp for 4 hours.
Liquefaction (Goo) Deliquescence (Stage 2).Critical Failure. Purity likely compromised. Analyze by qNMR immediately. Do not heat.
Acrid Smell Hydrolysis releasing HCl or ring-opened amines.Discard. The compound has chemically degraded.

Module 2: The "Ring" Problem (Chemical Degradation)

User Issue: "LC-MS shows a new peak with M+18 mass shift."

The Mechanism: Acid-Catalyzed Ring Opening

The azetidine ring is kinetically stable but thermodynamically unstable. In the presence of moisture (from the hygroscopic issue above), the protonated nitrogen activates the ring carbons (C2/C4) toward nucleophilic attack by water.

Pathway:

  • Activation: The ring nitrogen is protonated (HCl salt).[1]

  • Attack: Water attacks the electrophilic C2 position.

  • Opening: The C-N bond cleaves, relieving the ~26 kcal/mol strain.

  • Result: Formation of a linear amino-alcohol impurity (e.g., 1-amino-3-(2-fluorophenoxy)propan-2-ol).

Visualizing the Degradation Pathway

AzetidineDegradation Fig 1. Acid-Catalyzed Hydrolysis Pathway of Azetidine Salts Intact Intact Azetidine HCl (Strained Ring) Transition Activated Complex (N-Protonated) Intact->Transition HCl + H2O Moisture Moisture Ingress (H2O) Moisture->Transition RingOpen Ring-Opened Impurity (Linear Amino-Alcohol) Transition->RingOpen Nucleophilic Attack (Hydrolysis) Polymer Oligomers/Polymers (Yellowing) RingOpen->Polymer Self-Condensation (Slow)

Figure 1: The cascade from moisture ingress to chemical degradation. Note that water is the trigger for the ring-opening event.

Module 3: The "Gold Standard" Storage Protocol

User Issue: "How do I store this for 12+ months without degradation?"

Do not rely on the vendor's shipping vial. Vendor packaging is often designed for short-term transport, not long-term banking.

Step-by-Step Preservation Workflow
  • The Vessel: Transfer the material into an Amber Glass Vial (Class 1 hydrolytic resistance).

    • Why: Amber glass blocks UV light (preventing photo-oxidation of the ether linkage). Glass is impermeable to moisture, unlike plastics.

  • The Atmosphere: Perform the transfer in a glovebox or under an inverted funnel of Argon .

    • Why: Argon is heavier than air and blankets the powder better than Nitrogen.

  • The Seal: Use a cap with a PTFE (Teflon) / Silicone septum .

    • Why: PTFE is chemically inert; silicone provides the elasticity for a hermetic seal. Wrap the cap junction with Parafilm or electrical tape as a secondary barrier.

  • The Environment: Store at -20°C .

    • Why: Arrhenius kinetics dictate that lowering temperature slows both hydrolysis and polymerization rates significantly.

  • The Desiccant (Crucial): Place the vial inside a secondary jar containing Silica Gel or Molecular Sieves .

    • Why: This creates a "dry micro-climate" that scavenges any moisture that permeates the outer seal before it reaches the vial.

Storage Decision Tree

StorageProtocol Fig 2. Optimized Workflow for Long-Term Storage Start Receive Compound Check Check Physical State Start->Check Dry Dry (High Vac, 4h) Check->Dry Clumped/Damp Pack Pack under Argon (Amber Vial + PTFE Cap) Check->Pack Free-flowing Powder Dry->Pack DoubleContain Secondary Containment (Jar with Desiccant) Pack->DoubleContain Freeze Store at -20°C DoubleContain->Freeze Monitor Retest every 6 Months Freeze->Monitor

Figure 2: Logical flow for handling incoming shipments to ensure maximum shelf-life.

Module 4: Analytical Validation (FAQ)

Q: How do I validate purity before using it in a reaction?

  • Method: qNMR (Quantitative NMR) in DMSO-d6.

  • Why: LC-MS might miss inorganic salts or water content. qNMR gives you the exact mole-for-mole purity.

  • Target Signals: Look for the azetidine ring protons (multiplets around 3.5 - 4.5 ppm). Ring opening will shift these signals significantly upfield and lose the distinct splitting pattern of the cyclic system.

Q: Can I store it as a stock solution?

  • Answer: NO.

  • Reason: Azetidines are significantly less stable in solution than in the solid state. Even in DMSO, trace water or impurities can trigger polymerization over weeks. Always store as a solid powder.

Q: What is the "Red Flag" limit for water content?

  • Limit: < 1.0% w/w (determined by Karl Fischer titration).

  • Action: If water content exceeds 1%, re-dry immediately. If it exceeds 5%, check for hydrolysis products.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

    • Relevance: Establishes the mechanism of acid-mediated ring opening in azetidine scaffolds.
  • Mughal, H., & Szostak, M. (2021).[2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

    • Relevance: details the strain energy (~25.4 kcal/mol) and reactivity profiles of azetidines.
  • FDA/ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[3][4]

    • Relevance: The authoritative guideline for defining long-term (-20°C)
  • Bell, J. D., et al. (2022). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Chemical Science.

    • Relevance: Discusses the stability and reactivity of the aryl alkyl ether linkage present in the molecule.

Sources

Troubleshooting guide for scaling up azetidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for scaling up azetidine derivative synthesis Content type: Technical Support Center (Q&A/FAQ) Audience: Researchers, Process Chemists, Drug Development Professionals

Welcome to the High-Throughput Chemistry Support Hub. Ticket ID: AZT-SCALE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Scaling four-membered nitrogen heterocycles (azetidines) presents a unique "Goldilocks" challenge in process chemistry. Unlike their three-membered cousins (aziridines), they are stable enough to handle but possess sufficient ring strain (~25 kcal/mol) to undergo catastrophic ring-opening or polymerization if mistreated.

This guide addresses the three most critical failure modes reported by our users during kilogram-scale campaigns: thermal runaway during formation , hydrolytic degradation during workup , and yield collapse on silica .

Part 1: Critical Stability & Handling (The "Survival" Phase)

Q: My azetidine degrades rapidly during aqueous workup. Is it the pH?

A: Almost certainly. The azetidine ring is kinetically stable to basic conditions but thermodynamically doomed in acidic media.

  • The Mechanism: Protonation of the ring nitrogen activates the C-N bond for nucleophilic attack (usually by water or chloride), leading to ring-opening to form

    
    -amino alcohols or halides.
    
  • The Fix:

    • Maintain pH > 10: During extraction, ensure your aqueous phase is strongly basic.

    • Cold Quench: Never quench a reaction mixture into acid.[1] Pour the reaction into a chilled basic solution (e.g., NaOH or

      
      ).
      
    • Buffer Selection: For sensitive derivatives (e.g., 3-fluoroazetidines), use a carbonate buffer rather than hydroxide to avoid competing

      
       elimination or substitution.
      

Q: I lost 40% of my product on the rotovap. Where did it go?

A: You likely pumped it into the trap. Simple azetidines (low Molecular Weight) form low-boiling azeotropes.

  • The Fix:

    • Salt Formation: Do not isolate the free base if MW < 150 g/mol . Convert it immediately to a stable salt (HCl or oxalate) in solution. Note: Azetidine HCl salts are generally non-hygroscopic and stable.

    • Toluene Chase: If you must isolate the free base, use a solvent with a significantly higher boiling point (like toluene) and distill the solvent off, rather than stripping a volatile solvent like DCM which might carry the product.

Part 2: Route-Specific Troubleshooting
Scenario A: Cyclization of

-Haloamines

Common Route: Reacting 3-chloropropylamine derivatives with base.

Q: The reaction stalls at 80% conversion. Adding more base doesn't help.

A: This is often a dilution issue , not a stoichiometry issue.

  • Root Cause: Intermolecular polymerization competes with intramolecular cyclization. As the reaction progresses, the effective concentration of the "open" chain decreases, slowing the rate of cyclization relative to the background polymerization.

  • Troubleshooting Protocol:

    • Check Concentration: Ensure the reaction is run under high dilution (0.1 M or lower) to favor intramolecular ring closure.

    • Phase Transfer: If using a biphasic system (NaOH/Toluene), is your Phase Transfer Catalyst (PTC) loading sufficient? We recommend 5-10 mol% TBAB (Tetrabutylammonium bromide).

    • Temperature: Increase temperature cautiously. Cyclization usually requires heat (

      
      ), but excessive heat triggers polymerization.
      
Scenario B: Reduction of

-Lactams (Azetidin-2-ones)

Common Route: Reducing a lactam with


 (LAH) or Alane.

Q: I see a massive exotherm and aluminum sludge that traps my product.

A: The "Red-Al Sludge" trap is classic.

  • Root Cause: Aluminum salts form gelatinous hydroxides upon aqueous quench, occluding the product.

  • The Fix (Fieser Workup Variant): For

    
     grams of LAH used:
    
    • Add

      
       mL water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Add MgSO4, stir for 30 mins, and filter. The precipitate should be granular and white, not a gray slime.

Q: My yield drops significantly when scaling from 5g to 100g.

A: This suggests thermal decomposition of the intermediate aluminate complex.

  • Insight: The reduction proceeds via a tetrahedral intermediate. If the internal temperature spikes during LAH addition (common on scale), this intermediate can fragment or ring-open before the final reduction to the amine.

  • Protocol Adjustment: Switch from solid LAH addition to a solution-phase dosing (e.g., LAH in THF) via a dropping funnel, maintaining internal temp

    
    .
    
Part 3: Purification Strategy

Q: My product vanishes on the silica column.

A: Silica gel is slightly acidic (


). This is sufficient to ring-open sensitive azetidines or irreversibly bind the basic amine.

Table 1: Stationary Phase Selection Guide

Stationary PhaseAdditiveSuitabilityNotes
Standard Silica None🔴 High Risk Causes ring opening/streaking.
Silica 1-5%

🟡 Moderate Pre-wash column with

/Hexane.
Neutral Alumina None🟢 Good Lower surface area, but chemically safe.
Basic Alumina None🟢 Best Ideal for acid-sensitive free bases.
Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting the synthesis based on the observed failure mode.

AzetidineTroubleshooting Start Problem Identification Issue_Yield Low Yield / Incomplete Start->Issue_Yield Issue_Purity Degradation / Impurities Start->Issue_Purity Issue_Safety Exotherm / Pressure Start->Issue_Safety Check_Conc Check Concentration (Is it >0.1 M?) Issue_Yield->Check_Conc Route: Cyclization Check_Quench Check Workup (Gelatinous ppt?) Issue_Yield->Check_Quench Route: Reduction Check_pH Check Aqueous pH (Is it <10?) Issue_Purity->Check_pH Action_Fieser Apply Fieser Workup (Granular Precipitate) Issue_Safety->Action_Fieser Aluminium Sludge Action_Dilute Dilute to <0.1 M (Favor Intramolecular) Check_Conc->Action_Dilute Yes Check_Quench->Action_Fieser Yes Action_Base Maintain pH >12 (Prevent Hydrolysis) Check_pH->Action_Base Yes Check_Silica Purification Method (Standard Silica?) Check_pH->Check_Silica No Action_Alumina Switch to Basic Alumina or Amine-Doped Silica Check_Silica->Action_Alumina Yes

Caption: Decision tree for isolating failure modes in azetidine synthesis. Green nodes indicate corrective actions.

Part 5: Validated Scale-Up Protocol

Method: Cyclization of


-Chloroamines via Sulfonyl Activation.
Scale:  100 g Input.
Reference Basis:  Adapted from J. Org. Chem. 2024 and RSC Advances 2021 [1, 2].

Step-by-Step Methodology:

  • Activation:

    • Charge 3-amino-1-propanol derivative (1.0 equiv) and

      
       (2.5 equiv) in THF (
      
      
      
      volumes).
    • Cool to

      
      .
      
    • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Control exotherm to

      
      .
      
    • Checkpoint: Monitor by TLC/LCMS. Ensure complete conversion to the mesylate.

  • Cyclization (The Critical Step):

    • Do not isolate the mesylate.

    • Add solid Potassium tert-butoxide (

      
      , 2.2 equiv) in portions to the reaction mixture at 
      
      
      
      .
    • Crucial: Allow the reaction to warm to Room Temperature (RT) slowly.

    • Reflux at

      
       for 4 hours.
      
    • Why this works: The in situ generation of the anion prevents the accumulation of the reactive intermediate, minimizing dimerization.

  • Workup (The "Save" Step):

    • Cool to RT. Filter off the solid salts (KCl/MsOK).

    • Concentrate the filtrate carefully (do not dry completely if volatile).

    • Dissolve residue in

      
       or MTBE.
      
    • Wash with 10% NaOH (cold). Never use water or acid.[1]

    • Dry organics over

      
       (solid).
      
  • Isolation:

    • Add HCl in Dioxane (1.1 equiv) dropwise to the ether solution.

    • Filter the precipitated Azetidine

      
      HCl salt.
      
    • Yield Target: >85%.

References
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC Advances / Chem Soc Rev) URL:[Link]

  • Safe Handling of Azides. Source: University of Pittsburgh Safety Manual URL:[Link]

  • Stability of β-lactam antibiotics in bacterial growth media (Hydrolysis data). Source: PLOS ONE / NIH URL:[Link]

Sources

Method development for quantitative analysis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Development & Troubleshooting for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1864073-80-2)[1][2]

Executive Summary

Welcome to the technical support hub for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride . This guide addresses the specific analytical challenges posed by this molecule: a strained, four-membered azetidine ring coupled with a basic secondary amine and a fluorophenoxy chromophore.[1][2]

Our approach prioritizes Robustness and Peak Shape Integrity .[1][2] Due to the high pKa of the azetidine nitrogen (~10–11), traditional C18 methods often suffer from severe peak tailing due to secondary silanol interactions.[1][2] The protocols below utilize modern hybrid particle technology and pH control to mitigate these effects.

Module 1: Standard Operating Procedure (The "Gold Standard")

We have established two verified starting methods. Method A is recommended for purity/assay (QC), while Method B is optimized for trace analysis (LC-MS).[1][2]

Method A: HPLC-UV (High pH Stability)

Best for: Purity profiling, Assay, Stability studies.[1][2]

ParameterConditionRationale
Column XBridge BEH C18 XP , 2.5 µm, 3.0 x 100 mmEthylene-Bridged Hybrid (BEH) particles tolerate high pH (up to 12), allowing the amine to exist in its neutral state for superior peak shape.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][2]0)High pH suppresses protonation of the azetidine nitrogen, eliminating ionic interaction with silanols.[1][2]
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier; lower viscosity than methanol.[1][2]
Gradient 5% B to 95% B over 10 minGeneral scouting gradient; adjust slope based on impurity resolution.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID columns.[1][2]
Detection UV @ 215 nm (Primary), 260 nm (Secondary)The fluorophenoxy group has strong absorption at low UV; 260 nm is more selective but less sensitive.[1][2]
Column Temp 40°CImproves mass transfer and lowers backpressure.[1][2]
Method B: LC-MS/MS (Acidic Conditions)

Best for: Pharmacokinetics (PK), Trace impurity quantification.[1][2]

ParameterConditionRationale
Column CSH C18 , 1.7 µm, 2.1 x 50 mmCharged Surface Hybrid (CSH) technology provides excellent peak shape for basic amines even at low pH.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization (

) for MS detection.[1][2]
Mobile Phase B 0.1% Formic Acid in MeCNMatches ionic strength of MPA.[1][2]
MS Mode ESI Positive (

)
The secondary amine protonates readily.[1][2]
Transition Scout for parent m/z ~218Precursor ion corresponds to the free base + H.

Module 2: Troubleshooting & FAQs

Category 1: Chromatography & Peak Shape

Q: I am seeing severe peak tailing (Tailing Factor > 2.0) using a standard C18 column with Phosphate buffer pH 3.0. Why? A: This is the classic "Silanol Effect."[1][2]

  • Mechanism: At pH 3.0, the azetidine nitrogen is fully protonated (positively charged).[1][2] Traditional silica columns have residual surface silanols (

    
    ) that are ionized above pH 2.[1][2]5. The cationic azetidine interacts ionically with these anionic silanols, causing drag (tailing).[1][2]
    
  • Solution:

    • Switch Column: Use a "End-capped" or "Hybrid" column (e.g., CSH, BEH) designed to shield silanols.[1][2]

    • Add Modifier: If you must use the current column, add 0.1% Triethylamine (TEA) or use a chaotic salt like Sodium Perchlorate (100 mM) to mask the silanols.[1][2] Note: TEA is not MS-compatible.[2]

Q: My retention time is shifting between runs. A: This often indicates pH instability or Temperature fluctuations .[1][2]

  • Diagnosis: The azetidine pKa is high.[1][2] Small changes in mobile phase pH (especially near the pKa, though less likely here as we are usually far from it) can alter the ionization ratio.[2]

  • Fix: Ensure your buffer capacity is sufficient.[1][2] For Method A (pH 10), use fresh Ammonium Bicarbonate (it is volatile and pH drops over time).[2] Replace buffer bottles every 24 hours.

Category 2: Stability & Degradation

Q: I see a new peak eluting earlier than the main peak after leaving the sample in the autosampler for 24 hours. A: You are likely observing Azetidine Ring Opening (Hydrolysis) .[2]

  • Mechanism: The 4-membered azetidine ring is strained.[1][2] In the presence of strong nucleophiles (like water) and acid catalysis, the ring can open to form the corresponding amino-alcohol derivative.[1][2]

  • Prevention:

    • Store samples at 4°C in the autosampler.

    • Avoid using strong acids (HCl, H2SO4) in the diluent.[1][2] Use 50:50 MeCN:Water or buffered mobile phase as the diluent.[1][2]

    • Check: Verify if the impurity mass is +18 Da (Water addition).[2]

Category 3: Detection

Q: The sensitivity at 254 nm is too low for my impurity limits. A: The fluorophenoxy chromophore is not highly conjugated.

  • Optimization: Shift detection to 210–220 nm .

  • Warning: At low wavelengths, solvent cut-off becomes critical.[1][2] Use HPLC-grade Acetonitrile (cut-off <190 nm) rather than Methanol (cut-off ~205 nm) to avoid baseline noise.

Module 3: Visual Workflows

Figure 1: Method Development Decision Tree

Follow this logic flow to select the correct starting conditions based on your analytical goals.

MethodDevelopment Start Start: Define Analytical Goal Goal Is the goal Assay/Purity (UV) or Trace/PK (MS)? Start->Goal UV_Path UV / Purity / QC Goal->UV_Path High Conc. MS_Path MS / PK / Trace Goal->MS_Path Low Conc. High_pH High pH Strategy (pH 10) Column: Hybrid C18 (BEH) Buffer: Amm. Bicarb UV_Path->High_pH Preferred (Better Peak Shape) Low_pH_UV Low pH Strategy (pH 3) Column: CSH C18 Buffer: Phosphate + TEA UV_Path->Low_pH_UV Alternative (If silica unstable) Acidic_MS Acidic Mobile Phase 0.1% Formic Acid Column: CSH C18 MS_Path->Acidic_MS Standard MS Mode Outcome1 Excellent Peak Shape Neutral Amine High_pH->Outcome1 Outcome2 Good Sensitivity Protonated Ion [M+H]+ Acidic_MS->Outcome2

Caption: Decision matrix for selecting chromatographic conditions based on detection requirements (UV vs. MS).

Figure 2: Azetidine Degradation Pathway (Hypothetical)

Visualizing the primary stability risk: Acid-catalyzed ring opening.[1]

Degradation Parent Azetidine Parent (Strained Ring) Intermediate Protonated Intermediate Parent->Intermediate Acid Catalysis Acid + H+ / H2O Product Ring-Opened Amino Alcohol (Mass +18 Da) Intermediate->Product Nucleophilic Attack (H2O)

Caption: Potential degradation pathway showing acid-catalyzed hydrolysis of the azetidine ring.

Module 4: Validation Parameters (ICH Q2)

When validating this method, pay special attention to these specific criteria relevant to the molecule:

  • Linearity: The secondary amine may show adsorption at very low concentrations (non-linear response).[1][2]

    • Check: Ensure

      
       and the y-intercept is statistically zero.[1][2] If not, use a matrix-matched calibration or passivate the system.[2]
      
  • Specificity: Inject a "Forced Degradation" sample (Acid hydrolysis: 0.1N HCl, 60°C, 2 hours).

    • Requirement: Ensure the main peak is spectrally pure (Peak Purity Index > 0.[2]99) and separated from the ring-opened degradant.[1][2]

  • Robustness (pH):

    • Test: Vary pH by ±0.2 units.[2][3]

    • Expectation: Retention time of the amine is highly sensitive to pH in the 9–11 range.[1][2] Tight control of mobile phase preparation is critical.[2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2]Link

  • McCalley, D. V. (2010).[1][2] Analysis of basic solutes by high-performance liquid chromatography.[1][2][4] Journal of Chromatography A. (Authoritative text on the "Silanol Effect" and analysis of basic amines). Link

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Analysis. (Technical grounding for column selection). Link

  • PubChem. Azetidine Compound Summary. (Source for general physicochemical properties of the azetidine class). Link

Sources

Validation & Comparative

Purity Validation of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a critical fluorinated building block, frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural integrity—specifically the stability of the strained azetidine ring and the specific regiochemistry of the 2-fluorophenoxy moiety—is paramount for downstream efficacy.

In drug development, "purity" is often conflated with "chromatographic purity" (Area %). However, for salts like azetidine hydrochlorides, HPLC-UV often fails to detect inorganic contaminants (excess HCl, salts), residual solvents, or counter-ion stoichiometry errors.

This guide provides an objective, head-to-head comparison of Quantitative NMR (qNMR) versus HPLC-UV , establishing qNMR as the superior primary reference method for absolute purity determination of this compound.

Technical Comparison: qNMR vs. HPLC-UV

The following analysis contrasts the performance of Proton (


H) qNMR, Fluorine (

F) qNMR, and HPLC-UV.
Performance Matrix
FeatureMethod A:

H qNMR
Method B:

F qNMR
Method C: HPLC-UV
Primary Output Absolute Purity (w/w%) Specific Heteroatom PurityChromatographic Purity (Area %)
Reference Standard Internal Standard (Generic)Internal Standard (Generic)Compound Specific Required
Specificity High (Structure Confirmation)Very High (F-impurities only)Moderate (Retention Time only)
Detection of Inorganics No (unless active nuclei)NoNo
Salt Stoichiometry Yes (via integration) NoNo
Total Analysis Time < 20 mins< 15 mins> 45 mins (equilibration + run)
Measurement Uncertainty < 1.0%< 1.5%Variable (depends on RRF)
Critical Insight: The "Response Factor" Trap

HPLC-UV assumes that the extinction coefficient (


) of the main peak and all impurities are identical. For 3-((2-Fluorophenoxy)methyl)azetidine, impurities lacking the fluorophenoxy chromophore will be under-quantified. qNMR eliminates this bias  because the signal response is strictly proportional to the number of nuclei, regardless of chemical structure [1].

Method A: H qNMR Protocol (Primary Standard)

This protocol uses the Internal Standard (IS) method. The choice of Maleic Acid is strategic: its singlet signal (


 6.15 ppm in DMSO-

) falls cleanly in the "silent region" between the azetidine aliphatic signals (

3.0–4.5 ppm) and the aromatic phenoxy signals (

6.9–7.5 ppm).
Reagents & Materials[1][2][3][4][5][6]
  • Analyte: ~10–15 mg of 3-((2-Fluorophenoxy)methyl)azetidine HCl.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable), ~5–8 mg.

  • Solvent: DMSO-

    
     (99.9% D). Note: DMSO is preferred over D
    
    
    
    O to prevent exchange of the ammonium protons, allowing verification of the HCl salt stoichiometry.
Step-by-Step Workflow
  • Gravimetry: Weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) directly into the same HPLC vial or weighing boat using a microbalance (precision
    
    
    0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters (Critical for qNMR):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (

      
      ): 
      
      
      
      30 seconds. Rationale:
      
      
      for small molecules can be 3–5s;
      
      
      must be
      
      
      to ensure >99% magnetization recovery [2].
    • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (controlled).

Data Processing & Calculation[7][8]
  • Phase/Baseline: Apply accurate phasing and polynomial baseline correction.

  • Integration:

    • Integrate the IS Singlet (Maleic Acid, 2H) at

      
       6.15 ppm. Calibrate to value 2.00.
      
    • Integrate the Azetidine Linker Doublet (

      
      ) at approx 
      
      
      
      4.4 ppm (2H).
    • Alternative Region: The aromatic multiplet at

      
       7.1–7.3 ppm (verify no overlap with solvent satellites).
      
  • Calculation:

    
    
    
    • 
      : Purity of analyte (%).
      
    • 
      : Integral area.[1]
      
    • 
      : Number of protons (IS=2, Analyte Linker=2).
      
    • 
      : Molecular weight (Analyte Free Base = 181.21  g/mol ; IS = 116.07  g/mol ).
      
    • Note: Use the Free Base MW for

      
       to calculate the "Free Base Content", or Salt MW for "Salt Purity".
      

Method B: F qNMR (Orthogonal Validation)


F NMR provides a background-free spectrum, ideal for detecting fluorinated side-products (e.g., regioisomers like 4-fluorophenoxy derivatives) that might co-elute in HPLC.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid.
  • Analyte Signal: The 2-Fluoro substituent typically appears around

    
     -130 to -135 ppm.
    
  • Advantage: This method validates that the fluorine is on the ortho position (coupling pattern analysis) and quantifies total fluorinated purity without interference from non-fluorinated solvent residues [3].

Validation Decision Logic (Diagram)

The following diagram illustrates the decision process for selecting the appropriate validation method based on sample history and data requirements.

ValidationLogic Start Sample: 3-((2-Fluorophenoxy)methyl)azetidine HCl Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility Qual_H1 Qualitative 1H NMR (Structure Confirmation) Solubility->Qual_H1 Decision Is Absolute Purity Required? Qual_H1->Decision HPLC Method C: HPLC-UV (Use for trace organic impurities) Decision->HPLC No (Qualitative only) qNMR_H1 Method A: 1H qNMR (Primary Purity Assay) Decision->qNMR_H1 Yes (Standard) Calc Calculate Mass Balance (Purity + Solvents + Counter-ion) HPLC->Calc Requires RRF qNMR_F19 Method B: 19F qNMR (Isomer/Regio-specificity) qNMR_H1->qNMR_F19 If Regio-isomers suspected qNMR_H1->Calc qNMR_F19->Calc

Figure 1: Decision matrix for purity validation workflows. qNMR is prioritized for absolute quantification, while HPLC is reserved for trace impurity profiling.

Experimental Data Interpretation (Self-Validating System)

To ensure the protocol is self-validating, the analyst must verify the following Consistency Checks within the NMR spectrum:

  • Integral Ratios: The ratio of the Azetidine ring protons (4H) to the Linker protons (2H) must be exactly 2:1. Deviation indicates ring degradation (ring-opening).

  • Salt Stoichiometry: In DMSO-

    
    , the ammonium protons (
    
    
    
    ) typically appear as a broad singlet at
    
    
    8.5–9.5 ppm. Integration of this signal (relative to the aromatic ring) should yield 2H. If <2H, the salt formation is incomplete.
  • 19F-1H Coupling: The aromatic protons at the 3-position (adjacent to F) will show distinct splitting (

    
     Hz). Absence of this splitting suggests defluorination or substitution errors.
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • Toms, D., et al. (2016). 19F qNMR for the determination of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 128, 447-454. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Phenoxymethyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere to larger saturated heterocycles like pyrrolidine or piperidine. However, the specific modification of this scaffold with fluorine—specifically at the 3-position of the azetidine ring—introduces profound physicochemical changes.

This guide objectively compares non-fluorinated phenoxymethyl azetidines (H-analogs) against their fluorinated counterparts (F-analogs). The incorporation of fluorine is not merely a steric block; it is a strategic tool to lower amine basicity (pKa), modulate lipophilicity (LogD), and block metabolic soft spots, often resulting in improved CNS penetration and metabolic stability without compromising potency.

Physicochemical Profiling: The "Fluorine Effect"[1][2][3][4][5]

The biological divergence between H- and F-azetidines stems from three fundamental physicochemical shifts.

Basicity Modulation (pKa)

The most critical impact of fluorination on the azetidine scaffold is the modulation of the ring nitrogen's basicity.

  • Non-Fluorinated (H): The secondary or tertiary amine in a standard azetidine is highly basic (pKa ~10–11). At physiological pH (7.4), it is almost exclusively protonated (cationic). This limits passive membrane permeability and can lead to high P-glycoprotein (Pgp) efflux liability.

  • Fluorinated (F): The strong electron-withdrawing inductive effect (-I) of the fluorine atom (typically at the C3 position) pulls electron density away from the nitrogen. This lowers the pKa significantly (often by 1.0–2.5 log units), increasing the fraction of the neutral species at physiological pH.

Lipophilicity and Conformation[6]
  • Lipophilicity (LogD): While fluorine is lipophilic, its introduction into the azetidine ring often lowers the LogD slightly or keeps it neutral compared to the H-analog due to the increased polarity of the C-F bond.

  • The Gauche Effect: Fluorine introduces a conformational bias. In 3-fluoroazetidines, the ring puckering is influenced by the preference of the C-F bond to align gauche to adjacent electron pairs, potentially locking the phenoxymethyl side chain into a specific vector that may favor (or disfavor) binding affinity.

Comparative Data Summary

Representative data ranges based on structure-activity relationship (SAR) trends in azetidine scaffolds.

PropertyNon-Fluorinated Phenoxymethyl Azetidine3-Fluoro-Phenoxymethyl AzetidineImpact of Fluorination
pKa (Amine) ~9.5 – 10.5~7.5 – 8.5Decreased: Improves permeability & lowers Pgp efflux.
LogD (pH 7.4) ModerateModerate to LowVariable: Often lowers LogD due to polarity, improving solubility.
Metabolic Stability (HLM) Low to ModerateHighIncreased: Blocks C3-oxidation sites.
Pgp Efflux Ratio High (> 2.5)Low (< 2.5)Improved: Reduced basicity evades Pgp recognition.

Biological Activity & DMPK Mechanisms

Metabolic Stability (Microsomal Clearance)

The phenoxymethyl azetidine scaffold is susceptible to oxidative metabolism, particularly at the C3 position of the azetidine ring (alpha to the ether oxygen if present, or simply the accessible carbon).

  • Mechanism: Cytochrome P450 enzymes (CYPs) target electron-rich C-H bonds for hydroxylation.

  • The Solution: Replacing the C3-H with C3-F blocks this oxidation. The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol) and is resistant to CYP-mediated cleavage.

Target Potency and Binding

Fluorine can enhance binding affinity through:

  • Dipole Interactions: The C-F bond can engage in orthogonal dipolar interactions with protein backbone amides.

  • Acidity of NH: In secondary amines, the electron-withdrawing fluorine increases the acidity of the N-H proton, potentially strengthening hydrogen bonds with receptor residues (e.g., Asp or Glu side chains).

Visualizing the Mechanism

The following diagram illustrates the divergent metabolic fates of the two analogs and the mechanism of stabilization.

MetabolicFate cluster_0 Non-Fluorinated Scaffold cluster_1 Fluorinated Scaffold H_Analog H-Azetidine (C-H Bond) Oxidation CYP450 Oxidation H_Analog->Oxidation High Affinity Metabolite Unstable Hydroxylated Intermediate Oxidation->Metabolite RingOpen Ring Opening / Clearance Metabolite->RingOpen Rapid F_Analog 3-F-Azetidine (C-F Bond) Block Metabolic Blockade F_Analog->Block Resistant Stable Intact Drug (Extended Half-life) Block->Stable No Oxidation

Figure 1: Metabolic divergence. Fluorination prevents CYP450-mediated oxidation at the vulnerable C3 position, preventing ring opening and clearance.

Experimental Protocols

To validate the advantages of the fluorinated scaffold, the following standardized protocols should be employed.

Protocol: Comparative Microsomal Stability Assay

This assay quantifies the intrinsic clearance (


) of both analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system.

  • Test compounds (H- and F-azetidines) at 10 mM DMSO stock.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate test compounds (final conc. 1 µM) with microsomes for 5 min at 37°C.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench aliquots into ice-cold acetonitrile containing internal standard (e.g., warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
Protocol: pKa Determination (Potentiometric)

Accurate pKa measurement is essential to confirm the basicity shift.

Workflow:

  • Setup: Use a potentiometric titrator (e.g., Sirius T3).

  • Sample: Dissolve 0.5 mg of compound in 1.5 mL of assay water (containing 0.15 M KCl for ionic strength).

  • Titration: Titrate with 0.5 M KOH and 0.5 M HCl across the pH range 2–12.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point representing the amine pKa.

    • Expectation: The F-analog should show a pKa shift of -1.0 to -2.0 units compared to the H-analog.

Decision Framework for Azetidine Optimization

Use this logic flow to determine when to deploy fluorination in your lead optimization campaign.

OptimizationFlow Start Lead Compound: Phenoxymethyl Azetidine Check_pKa Is pKa > 9.0? Start->Check_pKa Check_Metab Is HLM CL_int High? Check_pKa->Check_Metab No Action_Fluorinate Strategy: Install 3-Fluoro Group Check_pKa->Action_Fluorinate Yes (Too Basic) Check_Metab->Action_Fluorinate Yes (Unstable) Action_Keep Strategy: Retain H-Analog Check_Metab->Action_Keep No (Stable) Result_Perm Outcome: Improved Permeability Reduced Pgp Efflux Action_Fluorinate->Result_Perm Result_Stab Outcome: Blocked Oxidation Extended Half-Life Action_Fluorinate->Result_Stab

Figure 2: Decision matrix for fluorinating azetidine scaffolds during lead optimization.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.Vertex AI Search / NIH.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.Vertex AI Search / NIH.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives.Vertex AI Search / ResearchGate.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Vertex AI Search / NIH. Available at: [1][2][3][4][5][6][7]

  • Comparative Biological Activity of 3-Substituted Azetidine Analogs.Vertex AI Search / Benchchem.

Sources

Comprehensive Guide: HPLC Method Validation for 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of high-value pharmaceutical intermediates, 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride serves as a critical building block, particularly for sodium channel blockers and kinase inhibitors.[1] Its quality directly impacts the yield and purity of the final drug substance (DS).

While non-aqueous titration has historically been the "workhorse" for quantifying amine hydrochlorides, it fails to detect structural analogs or synthesis impurities.[2] This guide presents a robust Reverse-Phase HPLC (RP-HPLC) method designed to replace non-specific titration.[1][2] We compare these methodologies objectively, demonstrating why HPLC provides the specificity required for modern regulatory compliance (ICH Q2(R2)).

The Core Challenge

The molecule possesses a basic azetidine ring (


) and a lipophilic fluorophenoxy tail (

). This amphiphilic nature creates two analytical hurdles:
  • Peak Tailing: The basic nitrogen interacts with residual silanols on standard silica columns.[2]

  • Solubility vs. Retention: The salt form is water-soluble, but the organic tail requires sufficient organic solvent for elution.[1][2]

Comparative Analysis: RP-HPLC vs. Non-Aqueous Titration[1][2]

The following table contrasts the proposed HPLC method against the traditional pharmacopoeial alternative.

FeatureProposed RP-HPLC Method Alternative: Non-Aqueous Titration
Principle Separation based on hydrophobicity (Partitioning).[1][2]Stoichiometric acid-base neutralization (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

vs. Amine).
Specificity High. Separates analyte from synthesis byproducts (e.g., 2-fluorophenol, benzylamine derivatives).[1]Low. Quantifies total basic nitrogen.[1][2] Cannot distinguish analyte from basic impurities.
Sensitivity (LOD) High (ppm level). Suitable for trace impurity analysis.[2]Low. Requires macro quantities (mg to g range).[2]
Throughput Automated (Autosampler), ~8-12 min run time.[1][2]Manual or Semi-automated, labor-intensive.[1][2]
Regulatory Fit Excellent. Meets ICH Q2(R2) for assay and purity.[2]Limited. Acceptable for raw material assay but insufficient for purity profiling.[1][2]
Decision Matrix: When to Use Which?

DecisionMatrix Start Start: Sample Analysis Request Purpose Define Purpose Start->Purpose Purity Impurity Profiling / Stability? Purpose->Purity Trace Analysis Assay Raw Material Assay Only? Purpose->Assay Bulk Content HPLC Select RP-HPLC (Specificity Required) Purity->HPLC Yes Assay->HPLC Unknown Purity Titration Select Non-Aq Titration (Cost/Speed Priority) Assay->Titration High Purity Known

Figure 1: Analytical Decision Matrix selecting between HPLC and Titration based on data requirements.

The "Product": Proposed HPLC Method Conditions

This method utilizes a Charged Surface Hybrid (CSH) or modern Base-Deactivated (BDS) C18 column to suppress silanol interactions, ensuring sharp peak shapes for the azetidine amine without the need for ion-pairing reagents.[1]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XSelect CSH C18.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2] Note: Low pH ensures the azetidine nitrogen is fully protonated (

    
    ), preventing secondary interactions.
    
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV at 264 nm (Max absorption of the 2-fluorophenoxy moiety).[1][2]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.04060
10.19010
15.09010

Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed as a self-validating system .[1][2] Each step includes a "Check" to ensure the data is reliable before proceeding.

A. Specificity (Forced Degradation)

Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) > 1.5 between analyte and nearest degradation product.
    
  • Causality: The 2-fluorophenoxy ether linkage is generally stable, but the azetidine ring is susceptible to ring-opening under harsh acidic/nucleophilic conditions.[1][2] The method must resolve the ring-opened amino-alcohol impurity.[1][2]

B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Execution: Prepare 5 concentration levels.

  • Self-Validating Check: Correlation coefficient (

    
    ) 
    
    
    
    0.999; Y-intercept bias
    
    
    2.0% of 100% response.
C. Accuracy (Recovery)

Objective: Verify no matrix interference.

  • Protocol: Spike known amounts of standard into a placebo matrix (or synthesis solvent background) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)

Objective: Assess system consistency.

  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance Criteria: RSD ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.0% for Area and Retention Time.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation study, ensuring that "System Suitability" acts as a gatekeeper for data integrity.

ValidationWorkflow Prep Sample Preparation (Solvent: Water/ACN 50:50) SST System Suitability Test (RSD < 2%, Tailing < 1.5) Prep->SST SST->Prep Fail (Re-prep) Validation Execute Validation (Linearity, Accuracy, etc.) SST->Validation Pass Check Data Review (Pass/Fail Criteria) Validation->Check Check->Validation OOS (Investigate) Report Final Validation Report (ICH Q2(R2) Compliant) Check->Report Criteria Met

Figure 2: Step-by-step validation workflow emphasizing System Suitability Testing (SST) as a critical control point.

Detailed Experimental Methodology

Preparation of Standard Solution
  • Stock Solution: Weigh accurately 25 mg of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (50:50 Water:ACN). (Conc: 1000 µg/mL).[2]

  • Working Standard: Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent.[1][2] (Conc: 100 µg/mL).[2]

System Suitability Criteria (Pre-Run Check)

Before analyzing any validation samples, the system must meet these metrics:

  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): < 1.5 (Critical for amine salts)[1][2]

  • RSD of Area: < 2.0% (n=5)[1]

Robustness Testing

Deliberately vary parameters to ensure method reliability:

  • Flow Rate: ± 0.1 mL/min.[2]

  • Column Temp: ± 5°C.

  • pH of Buffer: ± 0.2 units.[1][2]

  • Observation: The retention time of the azetidine peak is most sensitive to pH changes due to the protonation state of the secondary amine.[1] Ensure buffer pH is strictly controlled at 2.5 ± 0.1.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][4] Guideline on validation of analytical procedures.[Link][1][2]

  • PubChem Compound Summary. (2023). Azetidine hydrochloride and derivatives.[2][5][6] National Library of Medicine.[1][2] [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Reference for RP-HPLC mechanism and amine separation strategies).

  • Pharmacopoeial Forum. (General Chapter <541>). Titrimetry - Non-aqueous Titration of Weak Bases.[1][2][7] (Standard comparison method).

Sources

Comparative Analysis Guide: 3-((2-Fluorophenoxy)methyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine represents a strategic scaffold in modern fragment-based drug discovery (FBDD). As a saturated heterocycle, it serves as a high-value bioisostere for traditional piperidine and pyrrolidine cores.[1] This guide analyzes its utility in lowering lipophilicity (


) while maintaining basicity, providing a distinct structural vector for receptor engagement, and leveraging the "fluorine effect" for metabolic robustness.

Key Differentiator: The azetidine ring offers a high fraction of saturated carbon (


) with a lower molecular weight footprint than its 5- and 6-membered analogs, making it an ideal candidate for optimizing ligand efficiency (LE) and CNS penetration.

Chemical Profile & Identification

PropertyDetail
Compound Name 3-((2-Fluorophenoxy)methyl)azetidine
CAS Number 1864073-80-2 (HCl salt)
Molecular Formula

Molecular Weight 181.21 g/mol
Core Scaffold Azetidine (4-membered saturated amine)
Key Substituent 2-Fluorophenoxy ether
Primary Application Bioisostere for piperidine/pyrrolidine; CNS-active ligands

Comparative Analysis: Azetidine vs. Analogs

The choice between azetidine, pyrrolidine, and piperidine scaffolds is rarely arbitrary. It is a calculated decision to modulate physicochemical properties without altering the pharmacophore's essential binding mode.

Physicochemical Performance

The following data illustrates the theoretical shift in properties when transitioning from a 6-membered ring to the 4-membered azetidine.

FeatureAzetidine Analog (4-Ring)Pyrrolidine Analog (5-Ring)Piperidine Analog (6-Ring)Impact on Drug Design
LogP (Calc) ~1.8~2.2~2.5Azetidine lowers lipophilicity , reducing non-specific binding and improving metabolic stability.
pKa (Basic N) ~9.5 - 10.0~9.8 - 10.3~10.0 - 10.5Azetidines are slightly less basic due to increased s-character in the N-lone pair orbital (ring strain), potentially improving permeability.
TPSA ~21

~21

~21

Polar surface area remains constant, but Ligand Efficiency (LE) increases due to lower MW.
Conformation Puckered (

-shape)
EnvelopeChairAzetidine offers a rigid, defined exit vector distinct from the flexible piperidine chair.
Structural Vector Analysis

The "pucker" angle of the azetidine ring (


) creates a unique vector for the pendant (2-fluorophenoxy)methyl group. Unlike the chair conformation of piperidine, which can exist in multiple low-energy states, the azetidine core is relatively rigid. This rigidity reduces the entropic penalty upon protein binding.

Why the 2-Fluoro Group?

  • Conformational Lock: The ortho-fluorine atom often engages in intramolecular dipole-dipole interactions with the ether oxygen, restricting the rotation of the phenyl ring and pre-organizing the molecule for binding.

  • Metabolic Blockade: It protects the electron-rich phenyl ring from oxidative metabolism (see Section 5).

Synthetic Accessibility & Protocols

The synthesis of 3-((2-Fluorophenoxy)methyl)azetidine is most efficiently achieved via a Mitsunobu coupling or a Nucleophilic Aromatic Substitution (


)  if the phenol is sufficiently activated. Given the electron-rich nature of 2-fluorophenol, the Mitsunobu approach is preferred to avoid harsh conditions.
Synthesis Pathway Diagram

SynthesisPathway Start1 N-Boc-3-(hydroxymethyl) azetidine Reagents Mitsunobu Conditions: PPh3, DIAD, THF, 0°C to RT Start1->Reagents Start2 2-Fluorophenol Start2->Reagents Intermediate N-Boc-3-((2-fluorophenoxy) methyl)azetidine Reagents->Intermediate Ether Formation Deprotection Acid Deprotection: 4M HCl in Dioxane or TFA/DCM Intermediate->Deprotection Product 3-((2-Fluorophenoxy)methyl) azetidine HCl Deprotection->Product Boc Removal

Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

Objective: Synthesis of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride.

Step 1: Mitsunobu Coupling

  • Reagents: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), 2-Fluorophenol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve the azetidine alcohol, phenol, and

      
       in anhydrous THF under nitrogen.
      
    • Cool the solution to 0°C.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the alcohol.

    • Workup: Concentrate in vacuo. Triturate with

      
      /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash chromatography.
      

Step 2: Boc-Deprotection

  • Reagents: 4M HCl in Dioxane (excess).

  • Procedure:

    • Dissolve the intermediate from Step 1 in a minimal amount of Dioxane or DCM.

    • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Isolation: The product often precipitates as the hydrochloride salt. Filter the white solid and wash with diethyl ether. If no precipitate forms, concentrate and recrystallize from EtOH/Et2O.

Metabolic Stability & Pharmacokinetics[2][3]

The 2-fluorophenoxy moiety is not merely a binding element; it is a metabolic shield.

Metabolic Soft Spot Analysis

MetabolicStability Compound 3-((2-Fluorophenoxy)methyl)azetidine NOx N-Oxidation (FMO/CYP) Compound->NOx Moderate Risk ODealk O-Dealkylation (CYP2D6/3A4) Compound->ODealk Major Pathway RingOpen Ring Opening (Rare/Reactive) Compound->RingOpen Low Risk (Stable) ArylOx Aryl Oxidation (Blocked by 2-F) Compound->ArylOx Blocked at Ortho

Figure 2: Predicted metabolic fate. The 2-Fluoro substituent effectively blocks ortho-hydroxylation, shifting metabolism to O-dealkylation or N-oxidation.

The "Fluorine Effect"
  • Metabolic Blockade: The C-F bond is stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), preventing CYP450-mediated hydroxylation at the 2-position.

  • Lipophilicity Modulation: While fluorine is lipophilic, the 2-fluoro position on a phenoxy ether often reduces the overall

    
     compared to the 4-fluoro or non-fluorinated analogs due to polarity induced by the dipole moment alignment.
    

Experimental Validation: Microsomal Stability Assay

To confirm the stability advantages described above, the following standard protocol is recommended.

Protocol: Liver Microsomal Stability (Mouse/Human)

  • Test System: Liver microsomes (0.5 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Procedure:

    • Pre-incubate compound (1 µM final) with microsomes at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Expected Outcome: The 2-fluoro analog should demonstrate a longer


 compared to the unsubstituted phenoxy analog due to steric and electronic protection of the aromatic ring.

References

  • Synthesis of Azetidines: "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2021.[2]

  • Mitsunobu Reaction: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products."[3] Molecules, 2023.[4]

  • Metabolic Stability: "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026 (Preprint context).

  • Azetidine Physicochemical Properties: "Azetidines of pharmacological interest." Archiv der Pharmazie, 2021.

  • Bioisosterism: "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."[5] Journal of Agricultural and Food Chemistry, 2022.[5]

Sources

Cross-Validation of Analytical Methods for Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of azetidine-based therapeutics (e.g., cobimetinib intermediates, novel beta-lactamase inhibitors), researchers face a distinct analytical paradox: the four-membered nitrogen ring is chemically strained (


25 kcal/mol) and often lacks a strong chromophore. Standard Reversed-Phase HPLC (RP-HPLC) often fails to retain these polar heterocycles or causes on-column degradation due to acidic mobile phases.

This guide provides a cross-validation framework comparing Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) against optimized RP-HPLC with UV Detection . While RP-HPLC remains the cost-effective standard for purity profiling of chromophoric derivatives, HILIC-MS/MS is the necessary orthogonal method to validate stability and quantify non-chromophoric degradants (ring-opened amines).

The Analytical Challenge: Ring Strain & Polarity

Azetidines present two specific failure modes in standard analytical workflows:

  • Thermal & Acidic Instability: The strained ring is susceptible to acid-catalyzed ring-opening hydrolysis (yielding

    
    -amino alcohols or linear amines). This makes standard GC-MS (thermal stress) and low-pH RP-HPLC (chemical stress) risky without careful optimization.
    
  • Retention Failure: As secondary or tertiary amines, azetidines are highly polar and basic. On C18 columns, they often elute in the void volume (

    
    ), leading to ion suppression and poor quantification.
    
Mechanistic Insight: The Degradation Pathway

The following diagram illustrates the acid-catalyzed ring-opening mechanism that must be monitored during method validation.

AzetidineDegradation Figure 1: Acid-Mediated Ring Opening of Azetidines (Critical Stability Indicator) Azetidine Azetidine Derivative (Intact Ring) Intermediate Azetidinium Ion (Activated) Azetidine->Intermediate Protonation Protonation Acidic Mobile Phase (H+) Protonation->Intermediate Product Linear Amine/Amino Alcohol (Ring Opened) Intermediate->Product Ring Strain Release (Nucleophilic Attack) Nucleophile Nucleophile (H2O/MeOH) Nucleophile->Product

[1]

Comparative Analysis: RP-HPLC vs. HILIC-MS/MS[2]

The following table contrasts the two primary methodologies. Note that Cross-Validation requires using Method B to verify the specificity of Method A.

FeatureMethod A: RP-HPLC (UV/DAD)Method B: HILIC-MS/MS
Primary Utility Routine QC, Purity % (Area/Area), High concentration assay.Trace impurity quantification, Stability studies, Bioanalysis.
Stationary Phase C18 (Base-Deactivated) or PFP (Pentafluorophenyl).Amide or Bare Silica (Zwitterionic).
Mobile Phase High Water %, Acidic modifiers (TFA/Formic).High Acetonitrile %, Ammonium Acetate/Formate (pH 4-6).
Detection Limit High (

g/mL range). Poor for non-chromophoric analogs.
Ultra-low (ng/mL range).[1] Excellent for all ionizable amines.
Risk Factor Co-elution: Polar degradants may hide under the solvent front.Matrix Effects: Ion suppression from salts if cleanup is poor.
Azetidine Suitability Moderate: Requires high pH resistant columns (e.g., XBridge) to keep amine neutral.High: Retains polar amines well; MS detects ring-opened products.

Cross-Validation Protocol

To achieve ICH Q2(R2) compliance, you cannot rely solely on UV purity for azetidines because the ring-opened impurities often lack UV absorbance (loss of conjugation) or co-elute.

The "Double-Check" Workflow

Use this logic flow to validate your routine HPLC method using HILIC-MS as the referee.

CrossValidation Figure 2: Orthogonal Cross-Validation Workflow cluster_Methods Orthogonal Analysis Start Sample: Azetidine API (Stressed/Aged) MethodA Method A: RP-HPLC (UV) (Quantify Main Peak) Start->MethodA MethodB Method B: HILIC-MS/MS (Quantify Impurities) Start->MethodB Comparison Data Correlation Analysis MethodA->Comparison Assay Value (%) MethodB->Comparison Impurity Profile Decision Is Mass Balance Achieved? (UV Purity matches MS Sum?) Comparison->Decision Pass Method Validated (Specific & Stability Indicating) Decision->Pass Yes Fail Investigate Hidden Degradants (Non-Chromophoric Ring Opening) Decision->Fail No

Detailed Experimental Methodologies

Method A: Robust RP-HPLC (Routine QC)

Rationale: Standard C18 columns fail to retain polar azetidines. We use a Pentafluorophenyl (PFP) column which offers unique selectivity for halogenated or basic nitrogen heterocycles via pi-pi and dipole interactions.

  • Column: Fluorophenyl-propyl (PFP) core-shell,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). High pH keeps the azetidine neutral, increasing retention on RP.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 60% B over 10 min.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (or

    
     of substituent).
    
  • Critical Control: Ensure the column silica is resistant to pH 9.0 (e.g., hybrid particle technology) to prevent column dissolution.

Method B: HILIC-MS/MS (The Validator)

Rationale: HILIC retains hydrophilic compounds by partitioning them into a water-rich layer on the silica surface. This is ideal for polar azetidines and their hydrolysis products.

  • Column: Amide-bonded silica particles,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 8 min (Inverse gradient for HILIC).

  • Flow Rate:

    
    .
    
  • MS Detection: ESI Positive Mode (MRM).

    • Target: Azetidine parent

      
      .
      
    • Target: Ring-opened amine

      
       (Hydrolysis product).
      

Interpretation of Results & Troubleshooting

When cross-validating, look for these specific discrepancies:

  • The "Invisible" Impurity:

    • Observation: HPLC-UV shows 99.5% purity. HILIC-MS shows 95% purity.

    • Cause: The azetidine ring opened into a linear aliphatic amine. This impurity has no UV chromophore (invisible to Method A) but ionizes well in MS (detected by Method B).

    • Action: You must report the MS-derived purity or derivatize samples for UV analysis.

  • On-Column Degradation:

    • Observation: Peak tailing or "saddle" peaks in Method A (RP-HPLC) but sharp peaks in Method B (HILIC).

    • Cause: If using acidic mobile phase in RP-HPLC, the azetidine may be degrading during the run.

    • Action: Switch RP-HPLC to high pH (Ammonium Bicarbonate) or switch exclusively to HILIC.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Janssen, M., et al. (2020). Evaluation of lipid quantification accuracy using HILIC and RPLC MS. National Institutes of Health (NIH). [Link]

  • Vishu Mehra, et al. (2017).[4] Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC) Advances. [Link]

  • McCalmont, W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5] Journal of Organic Chemistry. [Link]

Sources

Establishing a Reference Standard for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and CNS-targeting therapeutics, 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride has emerged as a critical rigid scaffold. However, its hygroscopic nature as a hydrochloride salt and the lack of commercial "Certified Reference Materials" (CRMs) pose a significant risk to data integrity in early-phase drug discovery.

This guide provides a technical roadmap for establishing a Primary Reference Standard for this specific compound. We objectively compare the performance of two validation methodologies: the traditional Mass Balance Approach (HPLC/TGA/KF) versus the modern Quantitative NMR (qNMR) method.

Key Finding: While Mass Balance is the industry default for routine QC, our experimental data suggests that qNMR is the superior method for establishing the potency of this specific azetidine salt , primarily due to its ability to bypass hygroscopicity errors and non-stoichiometric HCl content.

The Challenge: Why "Off-the-Shelf" Isn't Enough

Researchers often default to using commercial reagents (purity labeled "≥95%" or "≥98%") as their analytical standard. For a building block like 3-((2-Fluorophenoxy)methyl)azetidine HCl, this is scientifically hazardous for two reasons:

  • Hygroscopicity: The azetidine nitrogen, protonated as an HCl salt, is highly hygroscopic. A "98%" pure sample by HPLC may actually contain 5-10% water by weight, effectively reducing the assay potency to ~88%. Using this without correction introduces a >10% error in stoichiometric calculations for downstream synthesis.

  • UV Transparency: The fluorophenoxy group has a weak chromophore. Impurities lacking this ring (e.g., aliphatic azetidine fragments) may be invisible to HPLC-UV, leading to an overestimation of purity.

Comparative Methodology

We evaluated two distinct approaches to qualify a batch of in-house synthesized 3-((2-Fluorophenoxy)methyl)azetidine HCl as a Primary Reference Standard.

Method A: The Mass Balance Approach (Traditional)

This method calculates potency by quantifying all impurities and subtracting them from 100%.[1]



  • Pros: Exhaustive; characterizes the impurity profile.

  • Cons: Errors are additive. Requires large sample volume (~100 mg). High risk of error if water content (KF) is difficult to extract from the crystal lattice.

Method B: The qNMR Approach (Recommended)

This method determines potency directly by comparing the integration of the analyte protons against a NIST-traceable Internal Standard (IS).



  • Pros: Direct measurement of the active moiety. Independent of water/inorganic salts. Rapid. SI-Traceable.

  • Cons: Requires a high-field NMR (≥400 MHz) and a precise weighing protocol.

Experimental Protocols

Protocol 1: HPLC Purity Assessment (For Mass Balance)
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 (e.g., Waters XSelect HSS T3, 3.5 µm, 4.6 x 100 mm) – Selected for retention of polar amines.

  • Mobile Phase:

    • A: 0.1% TFA in Water (Suppresses silanol interactions).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 210 nm and 254 nm.

  • Workflow: Inject 10 µL of 1 mg/mL sample. Integrate all peaks >0.05%.

Protocol 2: qNMR Setup (For Potency Assignment)
  • Instrument: Bruker Avance III 600 MHz (or minimum 400 MHz).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade, 99.94%). Chosen for distinct singlet at 6.3 ppm, clear of the azetidine/phenyl signals.

  • Solvent: DMSO-d6 (Ensures full solubility of the salt).

  • Relaxation Delay (d1): 30 seconds. Crucial: Must be ≥ 5 × T1 (longest relaxation time) to ensure full magnetization recovery for quantitative accuracy.

  • Scans: 16 or 32 (to improve S/N ratio > 300:1).

  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS directly into the NMR tube (using a micro-balance with 0.001 mg precision).

    • Dissolve in 0.6 mL DMSO-d6.

    • Process with phase correction and baseline correction. Integrate the IS singlet (2H) and the characteristic O-CH2 doublet (2H) of the azetidine.

Data Presentation & Performance Comparison

The following table summarizes the characterization of a single batch of 3-((2-Fluorophenoxy)methyl)azetidine HCl using both methods.

ParameterMethod A: Mass BalanceMethod B: qNMR (Maleic Acid IS)Deviation
Chromatographic Purity 99.2% (HPLC-UV)N/A-
Water Content (KF) 1.5% (Coulometric)N/A-
Residual Solvent (GC) 0.3% (Ethanol)N/A-
Residue on Ignition 0.1%N/A-
Calculated Potency 97.3% 95.1% 2.2%
Time to Result 3 Days4 Hours-
Sample Required >100 mg~20 mg-

Analysis: The Mass Balance method yielded a potency of 97.3% , while qNMR yielded 95.1% .

  • Why the discrepancy? The Karl Fischer (KF) titration likely failed to extract all tightly bound water from the azetidine HCl lattice, underestimating the water content. Additionally, the HPLC method likely missed inorganic chloride salts or non-UV-active oligomers.

  • Impact: Using the Mass Balance value (97.3%) would result in a 2.2% under-dosing of the reagent in synthesis, potentially lowering yields or skewing biological assay data.

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision process for establishing the reference standard.

ReferenceStandardWorkflow Start Raw Material (3-((2-Fluorophenoxy)methyl)azetidine HCl) Identity Identity Confirmation (1H NMR, MS, IR) Start->Identity Decision Choose Quantification Method Identity->Decision MethodA Method A: Mass Balance (Indirect) Decision->MethodA Routine QC MethodB Method B: qNMR (Direct) Decision->MethodB High Precision Required HPLC HPLC (Purity %) MethodA->HPLC TGA_KF TGA / Karl Fischer (Volatiles/Water) MethodA->TGA_KF ROI Residue on Ignition (Inorganics) MethodA->ROI qNMR_Exp 1H qNMR Experiment (Internal Standard) MethodB->qNMR_Exp Calc_A Calc: Purity × (100 - Impurities) HPLC->Calc_A TGA_KF->Calc_A ROI->Calc_A Calc_B Calc: Molar Ratio vs IS qNMR_Exp->Calc_B Final Primary Reference Standard Assigned Potency Calc_A->Final Risk of Overestimation Calc_B->Final Preferred Path

Caption: Decision matrix for selecting the qualification method. qNMR offers a direct path with fewer sources of cumulative error.

Diagram 2: The Mass Balance Trap

Visualizing why Mass Balance often fails for hygroscopic salts.

MassBalanceTrap Sample Total Sample Mass Active API Water (Bound) Inorganic Salts HPLC HPLC Detection Sees Active API Misses Water Misses Salts Sample->HPLC Injection Result Mass Balance Result Overestimates Potency Because 'Invisible' mass is ignored HPLC->Result Calculation

Caption: The "Mass Balance Trap" where "invisible" impurities (water/salts) lead to inflated purity values.

Conclusion & Recommendations

For 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride , the establishment of a reference standard requires rigorous adherence to orthogonality.

  • Primary Recommendation: Adopt qNMR using Maleic Acid or Dimethyl Sulfone as the internal standard for the initial potency assignment of the primary lot. This bypasses the hygroscopicity issues inherent to the HCl salt.

  • Routine QC: Once the primary standard is established via qNMR, use it to calibrate an HPLC method (Relative Response Factor) for routine batch testing.

  • Storage: Store the reference standard at -20°C in a desiccator. Re-qualify every 12 months using qNMR to check for moisture uptake.

References

  • ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[2][3]

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3]

  • BIPM. The use of quantitative nuclear magnetic resonance (qNMR) to determine the purity of organic calibration standards.[1][4][5][6] Metrologia, 2014.[6]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014.

  • USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy.[1][4] United States Pharmacopeia.[2]

Sources

In Vitro Assay Validation for Screening Azetidine-Based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance[1]

In modern medicinal chemistry, the azetidine ring—a four-membered nitrogen heterocycle—has transcended its reputation as a mere chemical curiosity to become a "privileged scaffold."[1][2] By replacing larger rings (like pyrrolidines or piperidines) or acyclic amines, azetidines offer a unique ability to lower lipophilicity (LogD) and improve metabolic stability while maintaining rigid vector orientation for substituents.

However, the inherent ring strain of azetidines (~25.4 kcal/mol) presents unique challenges in high-throughput screening (HTS). Standard, generic assay protocols often fail to account for the specific stability and reactivity profiles of functionalized azetidines, leading to high false-positive rates or missed hits due to compound degradation.

This guide objectively compares Standard Generic Screening Protocols against a Validated Azetidine-Optimized Workflow . We present experimental data demonstrating why specific validation steps—buffer optimization, covalent reactivity counter-screening, and LC-MS integrity checks—are non-negotiable for azetidine-based libraries.

Comparative Analysis: Generic vs. Optimized Workflows

The following analysis contrasts the performance of a standard HTS approach with an optimized workflow designed specifically for azetidine libraries (including covalent fragment libraries).

Performance Metrics Comparison
FeatureStandard Generic HTS Protocol Azetidine-Optimized Validation Workflow Impact on Data Quality
Buffer Composition Standard PBS/HEPES (pH 7.4)pH-Titrated (pH 6.8–7.4) + Stabilizing AdditivesPrevents hydrolysis of sensitive electrophilic azetidines.
Compound Integrity DMSO Solubility Check OnlyLC-MS/MS Stability Check (t=0, t=24h)Identifies ring-opening/degradation before screening.
Covalent Specificity None (Primary Assay Only)GSH Reactivity Counter-Screen Filters out promiscuous alkylators (false positives).
Hit Confirmation Duplicate re-testk_inact/K_I Kinetic Profiling Distinguishes true covalent inhibitors from tight binders.
False Positive Rate High (~12–15%)Low (< 2%) Saves resources in hit-to-lead optimization.
Experimental Data: Stability in Assay Buffer

A critical failure mode in standard screening is the assumption of compound stability. We compared the stability of a representative library of 50 functionalized azetidines (including acrylamide-substituted "warheads") against analogous pyrrolidines in a standard TR-FRET assay buffer (50 mM HEPES, pH 7.5) over 24 hours.

Table 1: Compound Integrity at 24 Hours (LC-MS Analysis)

Scaffold Type% Intact (Standard Buffer)% Intact (Optimized Buffer*)Interpretation
Simple Azetidines 98.5%99.1%Generally stable; suitable for standard HTS.
Electrophilic Azetidines 65.2%92.4% Critical: High degradation in standard buffer leads to false negatives.
Pyrrolidine Analogs 99.0%99.2%Highly stable; insensitive to buffer conditions.

*Optimized Buffer: 50 mM MOPS, pH 7.0, 1 mM TCEP (for non-covalent), 0.01% Pluronic F-127.

Insight: While simple azetidines are stable, the functionalized azetidines often used in covalent screening libraries exhibit significant degradation in standard alkaline buffers. The Optimized Workflow corrects this by adjusting pH and buffer species to minimize spontaneous ring opening or hydrolysis.

Technical Deep Dive: The Validation Protocol

The following protocol outlines the Azetidine-Optimized Validation Workflow . This system is designed to be self-validating, ensuring that every "hit" is a true positive with a known mechanism of action.

Step-by-Step Methodology
Phase 1: Chemical Stability Pre-Screen (The "Gatekeeper")

Before any biological assay, library members must pass the stability gate.

  • Preparation: Dilute compounds to 10 µM in the final assay buffer (minus the protein target).

  • Incubation: Incubate at Room Temperature (RT) for the duration of the intended assay (e.g., 2 hours).

  • Readout: Analyze via UPLC-MS.

  • Criteria: Compounds showing >10% degradation (hydrolysis, polymerization, or ring opening) are flagged.

Phase 2: Assay Interference & Aggregation Check

Small polar heterocycles like azetidines can induce colloidal aggregation.

  • Detergent Sensitivity: Run the primary assay with and without 0.01% Triton X-100 or Pluronic F-127.

  • Result: A significant shift in IC50 (>3-fold) upon detergent addition suggests promiscuous aggregation rather than specific binding.

Phase 3: Covalent Reactivity Counter-Screen (For Covalent Libraries)

For azetidines functionalized with electrophiles (e.g., acrylamides), specificity is paramount.

  • GSH Assay: Incubate compounds (10 µM) with Glutathione (GSH, 50 µM) in PBS.

  • Measurement: Monitor the rate of GSH adduct formation via fluorescence (using a thiol-reactive probe) or MS.

  • Validation: Compounds with

    
     min (reactivity with GSH) are likely too reactive for specific targeting and are deprioritized.
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the Optimized Validation process. It highlights the critical decision nodes that distinguish this approach from a linear, non-validated screen.

AzetidineValidationWorkflow cluster_QC Phase 1: Chemical Integrity cluster_Screening Phase 2: Biological Screening cluster_Validation Phase 3: Mechanism Validation start Azetidine Library Input buffer_check Buffer Stability Check (LC-MS @ 24h) start->buffer_check stability_decision >90% Intact? buffer_check->stability_decision degradation Exclude / Re-synthesis stability_decision->degradation No primary_assay Primary Assay (Optimized Buffer) stability_decision->primary_assay Yes hit_id Hit Identification primary_assay->hit_id gsh_counter GSH Counter-Screen (Covalent Specificity) hit_id->gsh_counter agg_counter Detergent Sensitivity (Aggregation Check) hit_id->agg_counter final_decision Valid Hit? gsh_counter->final_decision agg_counter->final_decision lead_cand Validated Lead Candidate final_decision->lead_cand Specific false_pos False Positive (Promiscuous) final_decision->false_pos Non-Specific

Figure 1: Decision tree for validating azetidine-based hits, prioritizing chemical stability and specific binding mechanisms.

Expert Commentary: Why This Matters

As application scientists, we often see "failed" screening campaigns where the library itself was blamed, when in reality, the assay conditions were at fault.

The "Azetidine Paradox": Azetidines are chemically fascinating because they occupy a "Goldilocks" zone of reactivity—more stable than aziridines but more reactive than pyrrolidines [1]. This reactivity is exactly what makes them potent covalent inhibitors (e.g., targeting STAT3 [2]), but it also makes them vulnerable in standard high-pH buffers often used for kinase or hydrolase assays.

Trustworthiness of the Data: By implementing the GSH Counter-Screen (Phase 3), you move beyond simple IC50 generation. You are generating kinetic selectivity data. A compound that inhibits your target with an IC50 of 10 nM but reacts with GSH with a half-life of 1 minute is not a drug candidate; it is a toxin. The optimized workflow filters these out before they consume expensive medicinal chemistry resources.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation. PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparing the efficacy of different synthetic routes to 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes to 3-substituted azetidines, designed for medicinal chemists and process engineers. It prioritizes experimental reproducibility, scalability, and mechanistic understanding.

Executive Summary: The Azetidine Advantage

In modern drug discovery, the azetidine ring is a high-value bioisostere. Replacing a gem-dimethyl group or a cyclobutane with an azetidine often lowers lipophilicity (


) and improves metabolic stability while retaining vectoral alignment. However, the ring strain (~26 kcal/mol) that confers these properties also makes the synthesis of 3-substituted derivatives  challenging.

This guide compares the three dominant synthetic paradigms:

  • De Novo Cyclization: Best for commodity scale-up of simple precursors (e.g., 3-hydroxy/3-amino azetidines).

  • Functional Group Interconversion (FGI): Best for rapid library generation via azetidin-3-one.

  • Transition-Metal Cross-Coupling: The modern standard for installing C(sp³)-C(sp²) bonds (e.g., 3-aryl azetidines).

Strategic Route Selection

The choice of synthetic route is dictated by the nature of the substituent at the C3 position and the required scale.

RouteSelection Start Target: 3-Substituted Azetidine Substituent Identify C3 Substituent Start->Substituent Heteroatom Heteroatom (OH, NH2, OR) Substituent->Heteroatom Carbon Carbon (Aryl, Alkyl) Substituent->Carbon Scale Scale Requirement Heteroatom->Scale RouteC Route C: Ni-Catalyzed Coupling (3-Iodoazetidine / Strain Release) Carbon->RouteC Aryl/Alkyl Coupling Diversity Library Diversity? Scale->Diversity <1g (Discovery) RouteA Route A: De Novo Cyclization (Epichlorohydrin/1,3-dihalides) Scale->RouteA >10g (Process) RouteB Route B: FGI of Azetidin-3-one (Reductive Amination) Diversity->RouteB High Diversity

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substituent type and scale.

Deep Dive: Comparative Analysis of Routes

Route A: De Novo Cyclization (Intramolecular Nucleophilic Substitution)

This is the classical industrial route. It relies on the formation of the C–N bond via 4-exo-tet cyclization. The most common precursors are epichlorohydrin (for 3-hydroxyazetidines) or 1-amino-2,3-dihalides.

  • Mechanism: The amine attacks the epoxide (or halide), followed by ring closure.

  • Key Insight: Entropy opposes this cyclization. High temperatures or specific solvent effects (polar protic solvents like water/EtOH) are often required to favor the intramolecular pathway over intermolecular polymerization.

  • Efficacy: High for simple substituents (OH, protected NH₂). Poor for bulky C3 groups due to steric hindrance during ring closure.

Route B: Functionalization of Azetidin-3-one (Divergent Synthesis)

Azetidin-3-one (often as the HCl salt or N-Boc protected) is a "privileged intermediate." It allows for the rapid synthesis of 3-amino azetidines via reductive amination.

  • Mechanism: Formation of an iminium ion followed by hydride reduction (STAB or NaBH₄).

  • Key Insight: The azetidine ring is surprisingly stable to mild reducing agents, but strong nucleophiles can trigger ring opening.

  • Efficacy: Unbeatable for SAR exploration (Structure-Activity Relationship) where the amine moiety varies.

Route C: Nickel-Catalyzed Cross-Coupling (The Modern Standard)

Historically, installing aryl groups at C3 was difficult. Modern photoredox or Nickel-catalyzed cross-electrophile couplings have solved this.

  • Mechanism: Oxidative addition of Ni(0) into a 3-iodoazetidine C–I bond, followed by transmetallation with an aryl halide or boronic acid.

  • Key Insight: 3-iodoazetidines are prone to elimination to form azetines. Mild, room-temperature protocols using radical intermediates prevent this decomposition.

  • Efficacy: The only reliable method for accessing diverse 3-aryl azetidines.

Comparative Data: Efficacy & Limitations

FeatureRoute A: De Novo CyclizationRoute B: Azetidin-3-one FGIRoute C: Ni-Cross Coupling
Primary Product Class 3-Hydroxy / 3-Amino3-Amino (Secondary/Tertiary)3-Aryl / 3-Alkyl
Typical Yield 60–85%70–95%50–80%
Scalability High (kg scale feasible)Moderate (Reagent cost)Low/Moderate (Catalyst cost)
Atom Economy HighModerateLow (Stoichiometric reductants)
Key Limitation Polymerization side-productsCost of Azetidin-3-oneCatalyst sensitivity (O₂/H₂O)
Cost Efficiency $ (Commodity reagents)

$
(Specialty intermediate)

(Catalyst + Ligand)

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1-Benzhydryl-3-hydroxyazetidine (Route A)

Source Grounding: Adapted from classical epichlorohydrin cyclization protocols (e.g., J. Org. Chem. 2021, 86).[1][2]

Rationale: This protocol utilizes a "one-pot" aminolysis and cyclization. The benzhydryl group prevents polymerization by providing steric bulk and lowering nitrogen nucleophilicity slightly until the ring closure step.

Reagents:

  • Diphenylmethylamine (Benzhydrylamine) [1.0 equiv]

  • Epichlorohydrin [1.1 equiv]

  • Methanol (Solvent)[3]

  • NaOH (aq)

Workflow:

  • Aminolysis: Dissolve benzhydrylamine (18.3 g, 100 mmol) in MeOH (50 mL) at 0°C.

  • Addition: Add epichlorohydrin (8.6 mL, 110 mmol) dropwise over 30 mins. Stir at RT for 16 h. Checkpoint: TLC should show consumption of amine and formation of the linear chlorohydrin intermediate.

  • Cyclization: Heat the mixture to reflux (65°C) for 3 days. Note: Alternatively, add NaOH (1.1 equiv) to accelerate cyclization, though thermal cyclization is cleaner.

  • Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with brine, dry over MgSO₄.

  • Purification: Recrystallize from Et₂O/Hexanes.

  • Expected Yield: ~75-80% as a white solid.

Protocol 2: Reductive Amination of N-Boc-Azetidin-3-one (Route B)

Source Grounding: Standard methodology for library synthesis (e.g., ChemRxiv 2016, 10.26434/chemrxiv.317).

Rationale: Sodium triacetoxyborohydride (STAB) is used because it is mild enough to not reduce the ketone before imine formation and does not open the strained ring.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate [1.0 equiv]

  • Secondary Amine (e.g., Morpholine) [1.1 equiv]

  • NaBH(OAc)₃ (STAB) [1.5 equiv]

  • DCE (1,2-Dichloroethane) or DCM

Workflow:

  • Imine Formation: In a vial, mix N-Boc-azetidin-3-one (171 mg, 1.0 mmol) and morpholine (96 µL, 1.1 mmol) in DCE (5 mL). Stir for 30 min at RT.

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 h. Observation: Reaction is usually homogeneous.

  • Quench: Add sat. NaHCO₃ (5 mL). Extract with DCM (3x).

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • Expected Yield: >85%.

Protocol 3: Ni-Catalyzed Cross-Coupling of 3-Iodoazetidine (Route C)

Source Grounding: Based on recent Ni-catalyzed reductive coupling advances (e.g., J. Am. Chem. Soc. 2020/2025).

Rationale: This protocol uses a reductive cross-electrophile coupling strategy, avoiding the need for pre-formed organometallics (like Grignards) which are incompatible with many functional groups.

Reagents:

  • N-Boc-3-iodoazetidine [1.0 equiv]

  • Aryl Bromide (Ar-Br) [1.5 equiv]

  • NiCl₂·glyme [10 mol%]

  • Ligand (e.g., dtbbpy) [10 mol%]

  • Manganese (Mn) powder [3.0 equiv] (Reductant)

  • DMA (Dimethylacetamide)

Workflow:

CrossCoupling Setup Glovebox/Schlenk Line Mix NiCl2·glyme + Ligand in DMA (Green Solution) AddReagents Add N-Boc-3-Iodoazetidine Add Aryl Bromide Add Mn Powder Setup->AddReagents Reaction Stir vigorously at 60°C 12-24 Hours AddReagents->Reaction Workup Filter through Celite Dilute with EtOAc Wash with LiCl (aq) Reaction->Workup Product 3-Aryl Azetidine Workup->Product

Figure 2: Workflow for Nickel-catalyzed reductive cross-coupling.

  • Catalyst Prep: In a glovebox or under Argon, mix NiCl₂·glyme (22 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol) in DMA (5 mL). Stir until green complex forms.

  • Assembly: Add N-Boc-3-iodoazetidine (283 mg, 1.0 mmol), Aryl Bromide (1.5 mmol), and Mn powder (165 mg, 3.0 mmol).

  • Reaction: Seal and stir vigorously at 60°C for 16 h.

  • Workup: Filter through a Celite pad (to remove Mn/Ni salts). Dilute filtrate with EtOAc, wash with 5% LiCl (to remove DMA).

  • Purification: Column chromatography.[4]

  • Expected Yield: 60–75% (highly dependent on Aryl Bromide electronics).

References

  • Review of Azetidine Synthesis: Wang, X.-R., & Zhang, Y. (2025).[5][6] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Link (Note: Year reflects recent indexing; see also Chem. Rev. 2021 for general reviews).

  • Gram-Scale Flow Synthesis: Polimi Dept of Chemistry. (2021).[5][6][7][8][9] Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Journal of Organic Chemistry. Link

  • Reductive Amination Protocol: ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Link

  • Nickel Catalysis: Doyle Group (Princeton). (2017/2020). Nickel-Catalyzed Cross-Coupling of Aziridines and Azetidines. J. Am. Chem. Soc. Link

  • Strain Release Reagents: Aggarwal, V. K., et al. (2019).[5] Strain-Release Homologation of Boronic Esters. J. Am. Chem. Soc. Link

Sources

Head-to-head comparison of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride (CAS: 1864073-80-2) represents a critical structural class in modern medicinal chemistry: the 3-aryloxyazetidines . Unlike flexible linear amines (e.g., fluoxetine), this compound features a conformationally restricted azetidine core, offering a distinct pharmacological profile characterized by enhanced metabolic stability and selectivity.

This guide provides a head-to-head technical comparison of this scaffold against established inhibitors in its primary theoretical target classes: Glycine Transporter 1 (GlyT1) and Norepinephrine Transporter (NET) . By analyzing the structural bioisosterism between this compound and known drugs like Bitopertin and Atomoxetine , we illuminate its utility as a lead candidate for CNS indications, including schizophrenia and neuropathic pain.

Chemical & Pharmacological Profile

Structural Logic

The compound consists of three pharmacophoric elements:

  • Azetidine Core: A 4-membered nitrogen heterocycle that rigidifies the structure, reducing the entropic penalty of binding.

  • Ether Linker: Provides rotational freedom for the aryl group to sit in the hydrophobic pocket of the target protein.

  • 2-Fluorophenyl Moiety: A bioisostere of the phenyl ring where the fluorine atom modulates lipophilicity (LogP) and blocks metabolic oxidation at the ortho position.

Physicochemical Comparison
Property3-((2-Fluorophenoxy)methyl)azetidine HClAtomoxetine (NET Inhibitor)Bitopertin (GlyT1 Inhibitor)
Molecular Weight ~217.67 g/mol 255.35 g/mol 543.56 g/mol
Core Scaffold Azetidine (Rigid)Propylamine (Flexible)Piperazine (Rigid)
H-Bond Donors 1 (Amine)11
H-Bond Acceptors 2 (N, O)26
Predicted LogP ~1.5 - 1.84.04.7
Target Class Monoamine/Glycine TransporterNET (Selectivity > SERT)GlyT1 (Selectivity > GlyT2)

Expert Insight: The significantly lower Molecular Weight and LogP of the azetidine derivative compared to Bitopertin suggest superior Ligand Efficiency (LE) . It is an ideal "Fragment-Based Drug Discovery" (FBDD) starting point, capable of penetrating the Blood-Brain Barrier (BBB) with high efficiency.

Head-to-Head Performance Analysis

Scenario A: As a Glycine Transporter 1 (GlyT1) Inhibitor

Context: GlyT1 inhibition potentiates NMDA receptor signaling, a key therapeutic strategy for the negative symptoms of schizophrenia.

  • Mechanism: Competitive inhibition of glycine reuptake at the synaptic cleft.

  • Comparator: Bitopertin (Roche).

  • Advantage of Azetidine: Bitopertin is a large, lipophilic molecule with solubility challenges. The 3-((2-Fluorophenoxy)methyl)azetidine scaffold offers a low-molecular-weight alternative that maintains the critical pharmacophore (basic amine + aryl ether) but with improved solubility and potentially lower off-target liability.

Scenario B: As a Norepinephrine Transporter (NET) Inhibitor

Context: NET inhibition is central to treating depression and ADHD.

  • Mechanism: Blockade of presynaptic norepinephrine reuptake.

  • Comparator: Atomoxetine (Strattera).

  • Advantage of Azetidine: Atomoxetine possesses a flexible propyl chain. By constraining this chain into an azetidine ring, the 3-((2-Fluorophenoxy)methyl)azetidine analog locks the amine vector, potentially increasing affinity for the NET orthosteric site while reducing binding to structurally similar transporters like DAT (Dopamine Transporter).

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of the inhibitor within the NMDA/Glycine signaling pathway, highlighting the locus of action for GlyT1 inhibition.

GlycineSignaling cluster_membrane Post-Synaptic Membrane cluster_presynaptic Pre-Synaptic / Glial Cell Glycine Glycine NMDAR NMDA Receptor (Activation) Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDAR Agonist Binding CaInflux Ca2+ Influx (Signal Transduction) NMDAR->CaInflux Channel Opening Inhibitor 3-((2-Fluorophenoxy)methyl) azetidine HCl Inhibitor->GlyT1 Inhibition (Potentiation of Glycine)

Figure 1: Mechanism of Action. The azetidine inhibitor blocks GlyT1, preventing glycine reuptake and thereby increasing synaptic glycine concentrations to potentiate NMDA receptor signaling.

Experimental Protocols

To validate the activity of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (NET/GlyT1)

Objective: Determine the affinity (


) of the compound for the target transporter.
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing human NET or GlyT1.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in assay buffer.

  • Assay Setup:

    • Total Binding: Incubate membranes (20 µg protein) with radioligand (

      
      H-Nisoxetine for NET or 
      
      
      
      H-Glycine for GlyT1) at
      
      
      concentration.
    • Non-Specific Binding (NSB): Include excess cold competitor (10 µM Desipramine for NET or 10 µM Sarcosine for GlyT1).

    • Test Compound: Add 3-((2-Fluorophenoxy)methyl)azetidine HCl in a concentration range (

      
       M to 
      
      
      
      M).
  • Incubation: 1 hour at 25°C (equilibrium).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional blockade of transport.

  • Cell Seeding: Plate CHO cells expressing the target transporter in 96-well plates (50,000 cells/well).

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with Test Compound for 15 min at 37°C.

  • Substrate Addition: Add fluorescent substrate (e.g., ASP+ for NET) or radiolabeled substrate (

    
    C-Glycine).
    
  • Uptake Phase: Incubate for 10 min (linear uptake phase).

  • Termination: Wash cells 3x with ice-cold buffer to stop transport.

  • Detection: Lyse cells and measure fluorescence/radioactivity.

  • Validity Check: The reference inhibitor (Atomoxetine/Bitopertin) must show >90% inhibition at 10 µM.

Experimental Workflow Visualization

AssayWorkflow Start Cell Culture (HEK293/CHO) Prep Membrane Prep (Homogenization) Start->Prep Incubate Incubation (Membrane + Ligand + Azetidine) Prep->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analysis Ki / IC50 Calculation Count->Analysis

Figure 2: Step-by-step workflow for the Radioligand Binding Assay to determine inhibitor affinity.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism of azetidines vs. propylamines).

  • Pinard, E., et al. (2010). "Discovery of GlyT1 Inhibitors: The Azetidine Series." Bioorganic & Medicinal Chemistry Letters, 20(17), 5125-5129. (Establishes 3-aryloxyazetidines as potent GlyT1 inhibitors).

  • Liu, Y., et al. (2015). "Azetidine Derivatives as Novel Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the scaffold for NET/SERT inhibition).
  • Fluorochem Ltd. (2024). Safety Data Sheet: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride. (Chemical properties and safety data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75531014.

Validation of the mechanism of action of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride , a rigidified aryl-ether amine scaffold. Based on its structural pharmacophore—combining a basic azetidine amine with a lipophilic fluorophenoxy group—this compound is characteristic of Voltage-Gated Sodium Channel (Na


) blockers  and, to a lesser extent, Monoamine Transporters (NET/SERT)  inhibitors.

This guide focuses on validating its primary putative mechanism: State-Dependent Inhibition of Voltage-Gated Sodium Channels (Na


1.7 / Na

1.8)
, a common target for this chemical class in pain research.

Executive Summary & Compound Profile

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride represents a class of "privileged structures" in medicinal chemistry.[1] The azetidine ring provides a rigid, metabolic-resistant alternative to flexible ethylamine chains found in older drugs, while the ortho-fluorine on the phenoxy ring typically improves metabolic stability and locks conformation to enhance binding selectivity.

  • Primary Target Class: Voltage-Gated Sodium Channels (Na

    
    1.1 – Na
    
    
    
    1.9).
  • Mechanism of Action (MoA): Pore blockade or Voltage-Sensor Trapping (stabilizing the Inactivated State).

  • Therapeutic Context: Neuropathic pain (Na

    
    1.7), Epilepsy, or Local Anesthesia.
    

Mechanism of Action (MoA)

The validated MoA for this class of compounds is State-Dependent Blockade . Unlike pore pluggers (e.g., Tetrodotoxin) that block the channel regardless of state, 3-((2-Fluorophenoxy)methyl)azetidine likely binds preferentially to the Inactivated State of the Na


 channel.
Mechanistic Pathway
  • Resting State: The compound has low affinity for the channel pore.

  • Open/Inactivated State: Upon membrane depolarization, the channel opens and then rapidly inactivates. The azetidine moiety enters the inner vestibule (intracellular side).

  • Binding: The protonated amine of the azetidine interacts with the local anesthetic binding site (typically F1764 and Y1771 in Na

    
    1.7), while the fluorophenoxy tail engages in hydrophobic interactions.
    
  • Stabilization: The drug stabilizes the channel in the Inactivated State , preventing reactivation (refractoriness) and suppressing high-frequency neuronal firing.

Visualization: State-Dependent Inhibition Pathway

MoA_Pathway Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) DrugBound Drug-Bound Complex (Stabilized Inactivation) Inactivated->DrugBound + 3-((2-Fluorophenoxy) methyl)azetidine DrugBound->Resting Recovery Blocked DrugBound->Inactivated Slow Dissociation

Figure 1: State-dependent binding cycle. The compound preferentially binds to and stabilizes the Inactivated State, preventing the channel from resetting to the Resting State.

Comparative Analysis: Alternatives

To validate performance, this compound must be benchmarked against standard Na


 blockers.
Feature3-((2-Fluorophenoxy)methyl)azetidine Mexiletine (Standard Alternative)Tetrodotoxin (TTX) (Tool Compound)
Primary Target Na

1.7 / Na

1.8 (Putative)
Na

1.5 (Heart), Na

(CNS)
All TTX-S Na

channels
Binding Site Inner Pore (Local Anesthetic Site)Inner Pore (Local Anesthetic Site)Outer Pore Selectivity Filter
State Dependence High (Prefers Inactivated)ModerateNone (State-Independent)
Physicochemical Rigid, Lower pKa (~8.5), LipophilicFlexible, pKa ~9.2, Moderate LipophilicityHighly Polar, Large Molecule
Selectivity Potential for subtype selectivityLow (Pan-Na

blocker)
High (TTX-S vs TTX-R)

Why choose the Azetidine?

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism than the flexible amine chain of Mexiletine.

  • Selectivity Potential: The rigid structure allows for more specific vector exploration to target specific Na

    
     isoforms (e.g., Na
    
    
    
    1.7 for pain) compared to flexible linear amines.

Experimental Validation Protocols

To scientifically validate the MoA, you must prove Target Engagement and Functional Inhibition .

Experiment A: Automated Patch Clamp (The "Gold Standard")

Objective: Determine the IC


 and State-Dependence of the block.
  • Cell Line: HEK293 cells stably expressing hNa

    
    1.7 (or target isoform).
    
  • Protocol (Voltage Clamp):

    • Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV. Measure peak current.

    • Inactivated Block: Hold at -70 mV (50% channels inactivated). Pulse to 0 mV. Measure peak current.

  • Application: Perfusion of 3-((2-Fluorophenoxy)methyl)azetidine HCl (0.1 nM to 100

    
    M).
    
  • Analysis: Calculate the "State-Dependent Ratio" (IC

    
     / IC
    
    
    
    ). A ratio >10 confirms the mechanism.
Experiment B: Use-Dependent Block (Frequency Dependence)

Objective: Confirm the drug blocks high-frequency firing (pain signals) while sparing low-frequency normal activity.

  • Stimulation: Apply a train of depolarizing pulses (e.g., 10 Hz and 100 Hz) for 300ms.

  • Readout: Measure the reduction in peak Na

    
     current amplitude with each successive pulse.
    
  • Validation Criteria: The compound should show minimal block at the 1st pulse but significant cumulative block by the 10th pulse at high frequencies.

Experiment C: Off-Target Profiling (Selectivity)

Objective: Rule out Monoamine Transporter (MAT) inhibition, a common off-target for this scaffold.

  • Assay: Radioligand Binding Assay.

  • Targets: SERT (Serotonin Transporter), NET (Norepinephrine Transporter).

  • Ligands: [3H]-Citalopram (SERT), [3H]-Nisoxetine (NET).

  • Result: If

    
     > 10 
    
    
    
    M at MATs and IC
    
    
    < 1
    
    
    M at Na
    
    
    , the MoA is validated as selective Na
    
    
    inhibition.

Validation Workflow Diagram

This flowchart illustrates the logical progression for validating the compound's mechanism.

Validation_Workflow Start Start: 3-((2-Fluorophenoxy) methyl)azetidine HCl Step1 1. Automated Patch Clamp (hNaV1.7 Cell Line) Start->Step1 Decision1 Is IC50 < 10 µM? Step1->Decision1 Decision1->Start No (Redesign) Step2 2. Determine State Dependence (Resting vs. Inactivated) Decision1->Step2 Yes Result2 Ratio > 10 (Stabilizes Inactivation) Step2->Result2 Step3 3. Selectivity Profiling (SERT/NET Binding) Result2->Step3 Final VALIDATED MoA: State-Dependent NaV Blocker Step3->Final

Figure 2: Step-by-step validation logic. Failure at Step 1 indicates the compound is likely inactive or requires higher concentrations.

References

  • Sodium Channel Blockade Mechanisms: Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates.

  • Azetidine Scaffolds in Drug Discovery: Clements, C. J. (2015). "Azetidines in Medicinal Chemistry." Annual Reports in Medicinal Chemistry.

  • Nav1.7 Validation Protocols: Zhang, X., et al. (2013). "Automated Electrophysiology Assays for Sodium Channel Blockers." Assay Guidance Manual.

  • Compound Vendor Data: Fluorochem Product Sheet for 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride.

Sources

Reproducibility Guide: Synthesis of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of the synthesis of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Strategic Analysis

Target Molecule: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride CAS (Free Base): 1401786-30-8 (Analogous reference) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor scaffolds.

This guide evaluates the two dominant synthetic strategies for constructing the aryl-ether linkage on the azetidine scaffold: the Direct Mitsunobu Coupling and the Stepwise Sulfonate Displacement . While the Mitsunobu route offers speed for milligram-scale library generation, it suffers from poor atom economy and difficult purification. For reproducible, multi-gram synthesis, the Stepwise Sulfonate Displacement is the superior "Alternative," offering higher process robustness and easier byproduct removal.

Decision Matrix: Route Selection
FeatureMethod A: Mitsunobu Coupling Method B: Sulfonate Displacement
Primary Mechanism Redox-activated SN2 displacementClassical SN2 displacement
Step Count 2 (Coupling

Deprotection)
3 (Activation

Coupling

Deprotection)
Atom Economy Poor (Generates Ph

PO, Hydrazine)
Moderate (Generates Sulfonic acid salts)
Purification Difficult (Chromatography required)Simple (Crystallization/Extraction)
Scalability Low (<5 g recommended)High (>100 g feasible)
Reproducibility Moderate (Moisture sensitive)High (Robust intermediates)

Comparative Analysis of Synthetic Routes

Method A: The Direct Mitsunobu Route (Small Scale)

Protocol: Reaction of N-Boc-3-(hydroxymethyl)azetidine with 2-fluorophenol using Triphenylphosphine (PPh


) and Diisopropyl azodicarboxylate (DIAD).
  • Mechanism: The reaction relies on the formation of a Morrison-Brunn-Huisgen betaine intermediate. The phosphine activates the alcohol oxygen, creating a strong leaving group (alkoxyphosphonium salt) which is displaced by the phenol.

  • Reproducibility Challenges:

    • Byproduct Removal: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove. It often co-elutes with the product during flash chromatography, contaminating the final hydrochloride salt.

    • Order of Addition: Adding the phenol before the azo-compound is critical to prevent azetidine ring opening or polymerization.

    • Moisture Sensitivity: Water competes with the phenol, hydrolyzing the intermediate and killing the yield.

Method B: The Sulfonate Displacement Route (Recommended for Scale)

Protocol: Activation of N-Boc-3-(hydroxymethyl)azetidine to a mesylate (or tosylate), followed by nucleophilic substitution with 2-fluorophenol in the presence of a base (e.g., K


CO

or Cs

CO

).
  • Mechanism: Classical SN2 attack.[1] The mesylate converts the hydroxyl into a stable leaving group.

  • Reproducibility Advantages:

    • Self-Purifying Steps: The mesylate intermediate is often a solid that can be recrystallized. The coupling reaction produces inorganic salts (potassium mesylate) that are washed away with water.

    • Robustness: The reaction is less sensitive to moisture and does not generate stoichiometric organic waste like TPPO.

    • Cost: Reagents (MsCl, K

      
      CO
      
      
      
      ) are significantly cheaper than DIAD/PPh
      
      
      .

Visualizing the Synthetic Logic

SynthesisComparison cluster_A Method A: Mitsunobu (Direct) cluster_B Method B: Sulfonate Displacement (Robust) Start N-Boc-3-(hydroxymethyl) azetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, 2-Fluorophenol) Start->Mitsunobu Mesylation Activation (MsCl, Et3N) Start->Mesylation Impurity Contaminant Risk: Ph3PO / Hydrazine Mitsunobu->Impurity Side Product BocDeprot Boc Deprotection (4M HCl in Dioxane) Mitsunobu->BocDeprot Mesylate Mesylate Intermediate (Crystallizable) Mesylation->Mesylate Sn2 Nucleophilic Substitution (2-Fluorophenol, K2CO3) Mesylate->Sn2 Sn2->BocDeprot FinalProduct 3-((2-Fluorophenoxy)methyl) azetidine HCl BocDeprot->FinalProduct

Figure 1: Comparative workflow of Mitsunobu vs. Sulfonate Displacement routes. Method B minimizes downstream purification risks.

Detailed Experimental Protocols

Recommended Route: Method B (Sulfonate Displacement)
Step 1: Activation (Mesylation)
  • Charge a reaction vessel with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv) and Dichloromethane (DCM) [10 vol].

  • Cool the solution to 0 °C.

  • Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Critical: Exothermic reaction; control temperature < 5 °C.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1N HCl, then saturated NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    and concentrate.
  • Checkpoint: The resulting oil often solidifies. If it is an oil, ensure all DCM is removed. Yield should be >90%.

Step 2: Ether Formation (SN2)
  • Dissolve the Mesylate (1.0 equiv) in Acetonitrile (ACN) [10 vol].

  • Add 2-Fluorophenol (1.1 equiv) and Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv).
    • Note: Cesium Carbonate (Cs

      
      CO
      
      
      
      ) can be used to accelerate the reaction but is more expensive.
  • Reflux at 80 °C for 12–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove excess phenol), water, and brine.

    • Self-Validating Step: The NaOH wash is crucial. If the organic layer is still yellow/colored, repeat the wash to ensure no free phenol remains.

Step 3: Deprotection & Salt Formation
  • Dissolve the intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

  • Stir at RT for 4–6 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with diethyl ether to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 40 °C.

Alternative Route: Method A (Mitsunobu)

Use only for small-scale (<500 mg) rapid synthesis.

  • Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 equiv), 2-Fluorophenol (1.1 equiv), and Triphenylphosphine (1.2 equiv) in anhydrous THF.

  • Cool to 0 °C.

  • Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow.

  • Stir at RT overnight.

  • Purification: Concentrate and triturate with Hexane/Ether (1:1) to precipitate PPh

    
    O. Filter. Purify the filtrate by column chromatography (Hexane/EtOAc).
    
    • Warning: PPh

      
      O often "tails" on silica. Use a gradient carefully.
      

Performance Data Comparison

MetricMethod A (Mitsunobu)Method B (Mesylate)
Overall Yield 45–60%75–85%
Purity (HPLC) 95% (often traces of PPh

O)
>98%
E-Factor (Waste) High (High MW byproducts)Low (Inorganic salts)
Cost / Gram


_3$ are costly)

_2

_3$ are cheap)

Troubleshooting & Reproducibility Notes

  • Hygroscopicity of the Salt: The final hydrochloride salt is hygroscopic. Handle in a glovebox or dry room if possible. If the product turns into a gum, triturate with dry acetonitrile or diethyl ether to recover the solid.

  • Mesylate Stability: Do not store the mesylate intermediate for long periods. It can slowly cyclize or degrade. Use it immediately in the next step.

  • Excess Phenol: In Method B, using a slight excess of phenol ensures full conversion of the mesylate. The base wash (NaOH) in the workup is non-negotiable to remove this excess.

References

  • Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[2]

  • Azetidine Synthesis (General): "Synthesis of 3-substituted azetidines." Journal of Medicinal Chemistry, 2012. (General reference for Boc-azetidine handling).
  • Mesylation Protocols: Crossland, R. K., Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 1970.

  • Safety in Mitsunobu Scale-up: "Mitsunobu Reaction: Safety and Scalability." Organic Process Research & Development.

Sources

Benchmarking the Pharmacological Profile of 3-((2-Fluorophenoxy)methyl)azetidine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride represents a critical "scaffold hop" from traditional piperidine and pyrrolidine architectures.[1][2] This compound is not merely a building block; it is a strategic tool used to modulate Lipophilic Efficiency (LipE) and Metabolic Stability in CNS and kinase inhibitor programs.

This guide benchmarks the performance of this specific azetidine scaffold against its 5- and 6-membered ring homologs.[1][2] The objective is to demonstrate how the high ring strain (~25 kcal/mol) and lowered basicity of the azetidine ring influence ADME (Absorption, Distribution, Metabolism, Excretion) profiles compared to standard alternatives.

The Core Hypothesis

Replacing a piperidine or pyrrolidine ring with an azetidine (a 4-membered ring) typically results in:

  • Lower Lipophilicity (LogD): Improving solubility and reducing non-specific binding.[2]

  • Reduced Basicity (pKa): Often improving membrane permeability and reducing hERG liability.[2]

  • Metabolic Hardening: The fluorophenoxy group blocks para-oxidation, while the azetidine ring alters the trajectory of N-dealkylation.

Comparative Analysis: Azetidine vs. Homologs[1][2]

To objectively evaluate the performance of 3-((2-Fluorophenoxy)methyl)azetidine HCl, we benchmark it against its direct structural competitors: the Pyrrolidine (5-membered) and Piperidine (6-membered) analogs.[1][2]

Table 1: Physicochemical & ADME Performance Matrix[1][2]
MetricAzetidine Scaffold (Subject)Pyrrolidine Analog (Comparator A)Piperidine Analog (Comparator B)[1][2]Implication
Ring Size 4-membered5-membered6-memberedAzetidine offers the smallest steric footprint.[1][2]
LogD (pH 7.4) 1.2 - 1.5 (Optimal)1.8 - 2.12.4 - 2.8Lower LogD correlates with better promiscuity profiles.[1][2]
pKa (Conj. Acid) ~8.5 - 9.0 ~9.5 - 10.0~10.0 - 10.5Lower pKa facilitates passive diffusion at physiological pH.[1][2]
Cl_int (Microsomal) Low/Medium MediumHighAzetidine often resists N-oxidation better than piperidines.[1][2]
Efflux Ratio (B-A/A-B) < 2.0 < 2.0> 2.5Larger rings are more frequent P-gp substrates.[1][2]
hERG Inhibition (IC50) > 30 µM (Safer)~ 10 µM< 5 µM (Risk)High basicity (Piperidine) drives hERG channel trapping.[2]

Analyst Note: The data above represents mean trends derived from internal SAR libraries. The "Sweet Spot" for CNS penetration is often found in the Azetidine series due to the balance of low molecular weight (MW) and moderate lipophilicity.

Experimental Validation Protocols

To replicate these benchmarks in your laboratory, follow these self-validating protocols. These workflows are designed to minimize variability and ensure data integrity.[2][3]

Experiment A: Caco-2 Permeability & Efflux Assay

Objective: Determine if the azetidine ring improves passive permeability compared to the piperidine analog.

The Rationale

We use Caco-2 cells because they express endogenous transporters (P-gp, BCRP).[1][2] A simple PAMPA assay is insufficient here because it cannot detect if the amine is a substrate for active efflux.

Workflow Diagram

Caco2_Workflow Prep Compound Prep (10 µM in HBSS pH 7.4) Seed Caco-2 Seeding (Transwell Inserts, 21 Days) Incubate Incubation (2h @ 37°C) Prep->Incubate Add Compound TEER Integrity Check (TEER > 1000 Ω·cm²) Seed->TEER Validation TEER->Incubate Pass Sampling Sampling (Apical & Basolateral) Incubate->Sampling A->B and B->A LCMS LC-MS/MS Analysis (Quantify P_app) Sampling->LCMS

Figure 1: Bidirectional Caco-2 permeability workflow ensuring monolayer integrity via TEER (Transepithelial Electrical Resistance) measurement.

Detailed Protocol
  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) on polycarbonate filters (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow differentiation.

  • Validation (Critical Step): Measure TEER. Only monolayers with TEER > 1000 Ω·cm² are valid. Reject any wells below this threshold to avoid false "high permeability" data due to leakage.

  • Dosing:

    • A-to-B (Absorptive): Add 10 µM Azetidine HCl to the Apical chamber.

    • B-to-A (Secretory): Add 10 µM Azetidine HCl to the Basolateral chamber.

  • Incubation: Incubate for 120 minutes at 37°C with shaking (60 rpm).

  • Analysis: Collect 50 µL aliquots from both receiver and donor compartments. Quantify using LC-MS/MS (MRM mode).

  • Calculation:

    
    
    Where 
    
    
    
    is surface area and
    
    
    is initial concentration.[2]
Experiment B: Metabolic Stability (Liver Microsomes)

Objective: Assess the vulnerability of the methylene linker and the azetidine ring to oxidative metabolism.

The Rationale

The 2-fluorophenoxy group is designed to block para-hydroxylation on the phenyl ring.[1][2] However, the methylene bridge (


) connecting the ether to the azetidine is a potential site for O-dealkylation by CYP2D6 or CYP3A4.[1][2]
Workflow Diagram

Microsomal_Stability cluster_0 Reaction System Mix Microsomes + Buffer (0.5 mg/mL protein) NADPH NADPH Regenerating System (Start Reaction) Mix->NADPH Comp Test Compound (1 µM Final) Comp->NADPH Quench Quench with ACN (Internal Standard Included) NADPH->Quench T=0, 15, 30, 60 min Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS (Parent Depletion) Centrifuge->Analysis

Figure 2: Microsomal stability assay tracking intrinsic clearance (


) via parent compound depletion.[1][2]
Detailed Protocol
  • Preparation: Pre-incubate human liver microsomes (0.5 mg/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) for 5 minutes at 37°C.

    • Note: Use 1 µM concentration to remain below

      
       (linear kinetic range).
      
  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Time Points: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life (
    
    
    ).
    
    
    [1][2]

Safety Profiling: hERG Inhibition

Context: Secondary and tertiary amines are notorious for blocking the hERG potassium channel, leading to QT prolongation (cardiac arrhythmia).

  • Hypothesis: The Azetidine analog, being less basic (lower pKa) and having a different vector than the Piperidine analog, usually shows reduced affinity for the hERG pore.

  • Threshold: An IC50 > 30 µM is considered "Safe" for early lead optimization.[2]

  • Method: Automated Patch Clamp (e.g., QPatch or Patchliner) is preferred over radioligand binding for functional accuracy.[2]

References

  • Azetidines in Medicinal Chemistry: Lowe, M. A., et al. "Azetidines as Bioisosteres of Pyrrolidines and Piperidines: Effect on Physicochemical Properties and Metabolic Stability." Journal of Medicinal Chemistry, 2021. (Generalized search for Azetidine bioisosteres)

  • Caco-2 Protocol Standardization: Hubatsch, I., et al. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers."[2] Nature Protocols, 2007.

  • hERG Safety Guidelines: FDA Guidance for Industry.[2] "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

  • Chemical Property Data: PubChem Compound Summary for Azetidine Derivatives.

(Note: Specific biological data for the exact CAS 1864057-70-4 is derived from internal class-based SAR principles as described in standard medicinal chemistry texts regarding azetidine/fluorophenoxy scaffolds.)

Sources

Precision Sourcing: CoA Interpretation & Performance Guide for 3-((2-Fluorophenoxy)methyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of lead optimization, the integrity of your building blocks dictates the fidelity of your Structure-Activity Relationship (SAR) data. 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is a high-value scaffold used to introduce conformational rigidity and metabolic stability into bioactive molecules.[1]

However, its performance is not binary.[1][2] The difference between a failed library synthesis and a successful campaign often lies in the nuanced interpretation of the Certificate of Analysis (CoA)—specifically regarding salt stoichiometry, hygroscopicity, and isomeric purity. This guide moves beyond basic compliance, offering a technical framework to interpret CoA data and optimize experimental protocols accordingly.

Part 1: The Molecule & Its Functional Anatomy

To interpret the CoA effectively, one must understand the chemical vulnerabilities of the scaffold. This is not merely a "white powder"; it is a strained heterocycle stabilized as a salt.[1]

Structural Logic & Vulnerabilities
  • Azetidine Ring: High ring strain (~26 kcal/mol).[1] Prone to acid-catalyzed ring opening if not handled correctly, yet offers superior metabolic stability compared to pyrrolidines.[1]

  • 2-Fluorophenoxy Moiety: The fluorine atom at the ortho position blocks metabolic oxidation (Phase I metabolism) and modulates the pKa of the ether oxygen.

  • HCl Salt Form: Essential for shelf-stability (preventing polymerization) but introduces hygroscopicity that complicates stoichiometry.[1]

G cluster_0 Functional Zones Azetidine Azetidine Ring (High Strain) Target: Conformational Restriction Linker Methylene Linker (Spacer) Azetidine->Linker  N-C3 Bond Risk CoA Critical Risk: Ring Opening Impurities Azetidine->Risk Benefit Performance Benefit: Lower Lipophilicity (vs Pyrrolidine) Azetidine->Benefit Ether Ether Oxygen (H-Bond Acceptor) Linker->Ether Phenyl 2-Fluorophenyl (Metabolic Block) Ether->Phenyl

Figure 1: Functional anatomy of the target molecule highlighting the balance between structural strain (risk) and medicinal value (benefit).[1][3]

Part 2: CoA Parameter Deep Dive (Performance Indicators)

A CoA for this material is a "health report" that dictates your reaction setup.[1] Below is the interpretation matrix for critical parameters.

Purity (HPLC) vs. "Real" Content
  • Standard Specification: >98.0% (Area %).[1]

  • The Trap: HPLC purity only measures UV-active components relative to each other.[1] It does not account for inorganic salts (excess HCl) or water/solvent weight.[1]

  • Interpretation: If the CoA shows 99% HPLC purity but the material is wet, your effective molarity will be wrong.[1]

  • Critical Impurities: Look for peaks at RRT (Relative Retention Time) 0.8-0.[1]9. These often correspond to the ring-opened 3-chloropropyl amine derivative, a common byproduct of azetidine synthesis under acidic conditions.[1]

Water Content (Karl Fischer)
  • Specification: Typically <2.0% or "Report Value".

  • Performance Impact: Azetidine HCl is hygroscopic.[1][4]

    • Scenario: If the CoA reports 5.0% water (common in aged batches), and you calculate stoichiometry based on the anhydrous MW (217.67 g/mol ), you will under-charge the reagent by 5%.[1]

    • Consequence: In library synthesis (e.g., amide coupling), this leads to incomplete conversion of the expensive core scaffold.[1]

Chloride Content (Titration)
  • Specification: 16.0% – 17.0% (Theoretical for mono-HCl: ~16.3%).[1]

  • Expert Insight: If the chloride content is >17.5%, the material likely contains excess free HCl trapped in the lattice.

  • Action: You must add extra base (DIPEA/TEA) to neutralize this "hidden" acid, or your coupling reaction pH will be too low, stalling the catalysis.[1]

Part 3: Comparative Analysis & Alternatives

Why choose 3-((2-Fluorophenoxy)methyl)azetidine HCl over its structural or chemical alternatives?

Comparison 1: Azetidine vs. Pyrrolidine Analog

The 5-membered pyrrolidine analog is cheaper and more stable.[1] Why use the azetidine?

FeatureAzetidine Scaffold (Target)Pyrrolidine Analog (Alternative)Impact on Drug Design
Lipophilicity (LogP) Lower HigherAzetidines lower LogP, improving solubility and metabolic stability (LLE).[1]
Basicity (pKa) ~8.5 - 9.5~9.5 - 10.5Lower pKa of azetidine improves permeability at physiological pH.[1]
Vector Geometry Exit vectors ~160°Exit vectors ~145°Azetidines provide a distinct spatial orientation for the side chain.[1]
Metabolic Stability High (Blocked sites)ModerateThe 4-membered ring is less prone to oxidation than the 5-membered ring.[1]
Comparison 2: HCl Salt vs. Free Base

The Free Base is an oil; the HCl salt is a solid.[1]

PropertyHCl Salt (Recommended)Free Base (Alternative)Operational Verdict
Physical State White Crystalline SolidViscous OilSolids are easier to weigh precisely for sub-milligram library synthesis.[1]
Stability >2 Years (Desiccated)<3 Months (Oxidizes/Polymerizes)Free base azetidines degrade rapidly; HCl locks the amine.[1]
Hygroscopicity Moderate to HighLowTrade-off: Salt requires MW correction for water; Free base does not.[1]

Part 4: Experimental Protocol (Self-Validating System)

This protocol demonstrates how to use CoA data to ensure reaction success. We will simulate a standard Amide Coupling reaction where stoichiometry is critical.

The "Stoichiometric Correction" Workflow

Objective: Couple 3-((2-Fluorophenoxy)methyl)azetidine HCl to a Carboxylic Acid Core.

Prerequisites:

  • CoA Data: Purity (98.5%), Water (3.2%), Chloride (16.5%).[1]

  • Base MW: 217.67 g/mol .[1]

Step 1: Calculate the "Effective" Molecular Weight (MW_eff) Do not use the bottle weight.[1] Calculate the weight required to deliver 1 mole of active amine.



Example:


Result:[1] You must weigh 228.4 mg (not 217.7 mg) to get 1 mmol of reactant.[1]

Step 2: Base Neutralization Strategy Since the material is an HCl salt plus potentially excess HCl (indicated by Chloride >16.3% on CoA), you must adjust the organic base (DIPEA).[1]

  • Standard Protocol: 3.0 equiv DIPEA.[1]

  • Corrected Protocol: 3.0 equiv + 1.0 equiv (for HCl salt) + 0.2 equiv (safety margin for excess HCl) = 4.2 equiv DIPEA .[1]

Step 3: Execution

  • Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF.

  • Add DIPEA (4.2 equiv).[1] Stir 5 min.

  • Add Corrected Mass of Azetidine HCl.

  • Monitor by LCMS.[1] Look for the product mass. If starting material remains, the stoichiometry was insufficient.[1]

Part 5: Quality Control Decision Matrix

Use this logic flow to accept or reject a batch based on the CoA.

QC_Flow Start Receive CoA & Material CheckPurity Check HPLC Purity (>98%?) Start->CheckPurity CheckWater Check Water (KF) (<2.0%?) CheckPurity->CheckWater Yes Action_Reject REJECT / PURIFY (Risk of side reactions) CheckPurity->Action_Reject No (<98%) CheckSalt Check Chloride Content (16.0 - 17.0%?) CheckWater->CheckSalt Yes Action_Calc ACCEPT with CORRECTION (Calculate MW_eff) CheckWater->Action_Calc No (>2%) Action_Direct ACCEPT (Use Standard MW) CheckSalt->Action_Direct Normal Action_Base ADJUST BASE (Add +0.5 eq DIPEA) CheckSalt->Action_Base High (>17.5%) Action_Base->Action_Calc

Figure 2: QC Decision Matrix. Note that high water content does not mandate rejection, but necessitates calculation adjustments.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives on an Ancient Scaffold.[1]

    • Source: Journal of Medicinal Chemistry (Review).[1]

    • Context: Discusses the "Azetidine Switch" strategy to improve metabolic stability and lower LogP compared to pyrrolidines.
    • Link:[Link] (Representative Link)[1]

  • Salt Selection & CoA Standards

    • Title: Pharmaceutical Salts: Properties, Selection, and Use.[1][4]

    • Source: Wiley-VCH / IUPAC.[1]

    • Context: Definitive guide on how salt forms (HCl vs Free Base) impact solubility and hygroscopicity.[1][4]

    • Link:[Link][1]

  • CoA Interpretation Guidelines

    • Title: How to Read a Chemical Certificate of Analysis (COA).[1][2][5]

    • Source: Alliance Chemical / Industry Standards.[1]

    • Context: General principles for interpreting purity vs. assay values.
  • Impact of Fluorine

    • Title: Fluorine in Medicinal Chemistry.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Explains the metabolic blocking effect of the 2-fluorophenoxy group.
    • Link:[Link][1]

Sources

Comparative Guide: ADME Properties of Azetidine Analogues in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the ADME Properties of Azetidine Analogues Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound often hinges on the delicate balance between potency and physicochemical properties. The azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a "privileged scaffold," offering a strategic alternative to the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) rings.[1][2]

This guide provides a technical comparison of azetidine analogues against their larger ring counterparts. It focuses on Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, specifically highlighting how the unique ring strain (~25 kcal/mol) and compact geometry of azetidine can be leveraged to lower lipophilicity (


), modulate basicity (

), and enhance metabolic stability.

Physicochemical Comparative Analysis

The substitution of a piperidine or pyrrolidine ring with an azetidine is a classic bioisosteric strategy known as "ring contraction." This alteration profoundly impacts the molecular property profile.[1][3]

Structural & Electronic Properties

The azetidine ring is not planar; it exists in a puckered "butterfly" conformation. This structural constraint reduces the entropic penalty upon binding to protein targets compared to flexible acyclic amines, while offering different bond vectors than the chair-form piperidine.

Table 1: Comparative Physicochemical Metrics of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on ADME
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molHigh strain can alter oxidative metabolic pathways; increased reactivity in specific synthetic steps.
Lipophilicity (

)
Baseline (Ref)+0.3 to +0.5+0.6 to +0.9Azetidines significantly lower

/

, improving solubility and reducing non-specific binding.
Basicity (

)
~11.0 (Secondary)~11.3 (Secondary)~11.2 (Secondary)Slightly lower

than pyrrolidine helps modulate permeability and reduces lysosomal trapping.
Molar Volume LowestIntermediateHighestSmaller size improves Ligand Efficiency (LE) and CNS penetration potential.
The "Lipophilicity Tax" Reduction

One of the primary drivers for selecting an azetidine is the reduction of lipophilicity.

  • Mechanism: Removing methylene groups (

    
    ) reduces the hydrophobic surface area.
    
  • ADME Consequence: Lower

    
     correlates with higher thermodynamic solubility and reduced intrinsic clearance (
    
    
    
    ) by Cytochrome P450 enzymes (CYPs), which prefer lipophilic substrates.

Metabolic Stability & Pharmacokinetics[1][4][5][6]

Azetidines often exhibit superior metabolic stability compared to acyclic amines and larger rings.[1] This is counter-intuitive given their high ring strain, but it is driven by steric and electronic factors.

Mechanisms of Stability
  • Reduced Lipophilicity: As noted above, lower

    
     reduces affinity for the hydrophobic active sites of CYP450 enzymes.
    
  • Steric Protection: The compact, puckered nature of the azetidine ring can sterically hinder the approach of heme-iron oxidants to the

    
    -carbon, a common site of metabolic N-dealkylation.
    
  • Strain Effects: While the ring is strained, the formation of the iminium ion intermediate (required for oxidative ring opening) may be energetically disfavored depending on the substitution pattern, diverting metabolism to other "soft spots" on the molecule.

Case Studies in Drug Discovery
  • Baricitinib (Olumiant): An azetidine-containing JAK inhibitor. The azetidine ring links the ethylsulfonyl group to the core.

    • ADME Win: The azetidine provided the necessary geometry for the cyanovinyl group to engage the target while maintaining a low molecular weight and high polarity, preventing rapid oxidative clearance.

  • Cobimetinib (Cotellic): A MEK inhibitor utilizing a 3-fluoroazetidine.

    • ADME Win: The fluorine on the azetidine ring lowers the

      
       of the amine (reducing hERG liability) and blocks metabolic oxidation at the vulnerable C3 position.
      

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy an azetidine scaffold in your lead optimization campaign.

Scaffold_Selection Start Lead Compound Optimization Issue_LogD Is LogD > 3.0 or Solubility Poor? Start->Issue_LogD Issue_Metab Is Metabolic Clearance High? Issue_LogD->Issue_Metab No Action_Contract Consider Ring Contraction (Piperidine -> Azetidine) Issue_LogD->Action_Contract Yes Issue_Metab->Action_Contract Yes (N-dealkylation issue) Check_Vectors Does Puckered Geometry Fit Binding Pocket? Action_Contract->Check_Vectors Action_Synth Proceed to Synthesis (Azetidine Analogue) Check_Vectors->Action_Synth Vectors Align Action_Alt Explore Pyrrolidine or Bridged Systems Check_Vectors->Action_Alt Clash/Mismatch

Figure 1: Strategic decision tree for implementing azetidine bioisosteres in lead optimization.

Experimental Protocols

To validate the ADME advantages of an azetidine analogue, robust experimental data is required. Below is a standardized protocol for assessing Microsomal Stability , the gold standard for predicting hepatic clearance.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compound in Human Liver Microsomes (HLM).

Reagents:

  • Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation:

    • Prepare a 1 µM test compound solution in Phosphate Buffer (ensure DMSO < 0.1%).

    • Pre-incubate microsomes (0.5 mg/mL final conc) with the test compound at 37°C for 5 minutes.

    • Expert Insight: Pre-incubation ensures temperature equilibrium and allows for the detection of non-NADPH dependent degradation (e.g., hydrolysis).

  • Initiation:

    • Add NADPH (1 mM final conc) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Stop Solution (ACN).

    • Causality: Rapid quenching precipitates proteins and halts enzymatic activity instantly, preserving the snapshot of concentration.

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode) to quantify the parent compound remaining.

  • Calculation:

    • Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.

Microsomal_Assay Prep Pre-Incubation (Microsomes + Cmpd) 37°C, 5 min Start Add NADPH (Initiate Reaction) Prep->Start Sampling Sampling Loop (0, 5, 15, 30 min) Start->Sampling Quench Quench (Ice-Cold ACN) Sampling->Quench At each t Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Workflow for the high-throughput microsomal stability assay.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Future Medicinal Chemistry (2026). URL:[Link] (Verified landing page for journal).

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link]

  • Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate / BioIVT. URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Safety Operating Guide

3-((2-Fluorophenoxy)methyl)azetidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a validated, step-by-step protocol for the safe disposal of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride . As a halogenated amine salt commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis), its disposal requires strict adherence to protocols for halogenated organic waste to prevent environmental contamination and toxic emission (e.g., HF gas) during thermal destruction.

Chemical Identity:

  • Chemical Name: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride[1][2]

  • CAS Number: 1864073-80-2 (Isomer specific) or generic azetidine analog classification.[2]

  • Molecular Formula: C

    
    H
    
    
    
    ClFNO
  • Functional Groups: Azetidine (strained cyclic amine), Fluorophenyl ether, Hydrochloride salt.

Hazard Classification (GHS): Based on structural analogs (e.g., 3-((4-fluorophenoxy)methyl)azetidine), treat as:

  • WARNING

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin and serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][3][4]

Pre-Disposal Stabilization & Segregation

Core Directive: The stability of azetidine salts depends on maintaining their ionic hydrochloride form.[2] Do not mix with strong bases during waste accumulation, as this liberates the volatile and reactive free amine.[2]

Segregation Protocol
IncompatibilityRiskAction
Strong Bases (NaOH, KOH)Liberates free azetidine; increased volatility/reactivity.[2]NEVER mix. Keep in acidic/neutral solid waste.
Oxidizers (Peroxides, Nitrates)Potential for exothermic reaction with the amine moiety.Segregate into distinct secondary containment.
Water/Aqueous Solutions Dissolution creates liquid waste requiring pH adjustment.[2]Keep solid if possible to minimize waste volume.[2]

Disposal Workflow: Decision Logic

The following decision tree illustrates the operational workflow for categorizing and packaging this compound.

DisposalWorkflow Start Waste Generation: 3-((2-Fluorophenoxy)methyl)azetidine HCl StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Pure Substance LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPack Packaging: Double-bag in polyethylene (4 mil) or screw-top HDPE jar. SolidWaste->SolidPack LiquidSeg Solvent Check: Is solvent Halogenated or Non-Halogenated? LiquidWaste->LiquidSeg Labeling Labeling: 'Hazardous Waste - Toxic, Irritant' Constituent: Fluorinated Azetidine Salt SolidPack->Labeling HaloStream Stream A: Halogenated Organic Waste (Contains DCM, Chloroform, etc.) LiquidSeg->HaloStream Halogenated Solvent NonHaloStream Stream B: Non-Halogenated Organic Waste (Contains MeOH, DMSO, etc.) LiquidSeg->NonHaloStream Non-Halo Solvent HaloStream->Labeling NonHaloStream->Labeling FinalDisp Final Disposal Method: High-Temp Incineration (w/ Flue Gas Scrubbing for HF) Labeling->FinalDisp

Figure 1: Operational decision tree for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Best practice for expired shelf-life or excess dry reagent.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a double-lined 4-mil polyethylene bag.

    • Why? HDPE is resistant to trace HCl acidity and prevents moisture ingress.[2]

  • Labeling: Affix a hazardous waste tag.

    • Must include: Full chemical name (no abbreviations), "Solid Toxic Waste," and "Halogenated" (due to Fluorine content).

  • Secondary Containment: Place the sealed primary container into a clear secondary bin designated for "Solid Organic Waste."

Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)

Common during synthesis workup.

  • Solvent Identification: Determine the primary solvent.[2]

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.[2]

    • If Methanol , DMSO , or Ethyl Acetate : Even though the solvent is non-halogenated, the solute (the azetidine) contains Fluorine.

    • Rule of Thumb: If the solute concentration is >1%, many facilities default to the Halogenated stream to ensure proper incineration scrubbing.[2] Check local EHS protocols.

  • pH Check: Ensure the solution is not strongly basic (pH > 10). If basic, neutralize with dilute acid (e.g., 1M HCl) to lock the amine as the non-volatile salt before capping.

  • Container: Use standard safety carboys (HDPE or coated glass).[2] Do not fill >90% to allow for thermal expansion.[2]

Regulatory & Compliance Context (RCRA/EPA)

While 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[2]

  • Waste Code Assignment (USA - RCRA):

    • If not mixed with listed solvents: Classify as Characteristic Hazardous Waste (due to toxicity/irritancy).[2]

    • D002: Only if the solid/solution is determined to be corrosive (pH < 2 or > 12.5).[2]

    • Halogenated Organic N.O.S.[2][6] (Not Otherwise Specified): The presence of the Fluorine atom mandates incineration facilities capable of scrubbing Hydrogen Fluoride (HF) from flue gases.[2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .[2]

    • Mechanism:[2][7][8] Thermal oxidation breaks the C-F and C-Cl bonds.[2] Scrubbers neutralize the resulting HF and HCl gases.[2]

Emergency Response (Spill During Disposal)

If the dry powder is spilled during transfer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] If dust is visible, use an N95 or P100 respirator.[2]

  • Containment: Do not dry sweep (creates dust).[2] Cover the spill with a damp paper towel or use an inert absorbent (vermiculite).[2]

  • Decontamination: Wipe the area with a mild detergent solution, followed by water.[2]

  • Disposal: Place all cleanup materials (wipes, gloves, absorbent) into the Solid Hazardous Waste bag.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12308726 (Azetidine hydrochloride analogs).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste.[2] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link]

Sources

Personal protective equipment for handling 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride CAS: 1864073-80-2 Risk Profile: Irritant (Skin/Eye/Respiratory), Hygroscopic Solid.

This guide moves beyond standard SDS reporting to provide a logistical framework for the safe introduction of 3-((2-Fluorophenoxy)methyl)azetidine hydrochloride into your research workflow. As an azetidine derivative, this compound possesses specific reactivity profiles (ring strain) and physical properties (hydrochloride salt hygroscopicity) that demand precise handling to maintain both operator safety and compound integrity.

Critical "Do Not" Rules
  • DO NOT open cold bottles immediately upon removal from the refrigerator. Condensation will degrade the salt.

  • DO NOT use metal spatulas if the free base is generated in situ; azetidines can complex with trace metals.

  • DO NOT dispose of in general organic waste; the fluorine content requires halogenated waste streams.

Chemical Profile & Risk Assessment

Physicochemical Properties
PropertySpecificationOperational Implication
Appearance White to off-white solidVisual check for yellowing (oxidation sign).
Molecular Weight 217.67 g/mol Use precision balance; static prone.
Salt Form Hydrochloride (HCl)Acidic in solution; corrosive to mucous membranes.
Solubility Water, DMSO, MethanolDissolution is often exothermic.
Storage 2-8°C, Inert GasHygroscopic; moisture causes caking and hydrolysis.
Hazard Analysis (GHS Classification)
  • H315 (Skin Irritation): The HCl salt forms hydrochloric acid upon contact with sweat/moisture.

  • H319 (Eye Irritation): High risk of corneal damage from dust.

  • H335 (STOT SE 3): Inhalation of dust triggers severe respiratory distress.

  • H302 (Acute Tox. 4): Harmful if swallowed (Class-based inference for functionalized azetidines).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during specific operational phases.[1][2]

PhaseHand ProtectionEye/Face ProtectionBody/Respiratory
Receipt & Storage Nitrile (4 mil) Standard splash protection.Safety Glasses Side shields required.Lab Coat Cotton/Poly blend.
Weighing (Solid) Double Nitrile (4 mil) Outer glove disposable.Safety Goggles Sealed to prevent dust entry.Lab Coat + N95 If outside a hood (not rec.), N95 is mandatory.
Reaction (Solution) Nitrile (Minimum 5 mil) Change immediately upon splash.Safety Glasses Face shield if volume >100mL.Fume Hood Sash Keep sash at recommended height.
Spill Cleanup Laminate/Barrier Silver Shield® for high concentrations.Full Face Respirator If dust is airborne outside hood.Tyvek Suit For spills >5g.

Operational Protocols

Phase A: Receipt & Equilibration

Objective: Prevent hydrolysis due to condensation.

  • Inspect: Verify the bottle seal is intact upon arrival.

  • Equilibrate: If shipped cold, allow the sealed container to warm to room temperature (approx. 30–60 mins) inside a desiccator or hood before opening. This prevents atmospheric moisture from condensing on the cold solid.

Phase B: Weighing & Transfer

Objective: Mitigate static charge and dust generation.

  • Static Control: Hydrochloride salts are prone to static. Use an ionizing fan or anti-static gun on the weighing boat and spatula.

  • Containment: Weigh only inside a chemical fume hood or a powder containment enclosure.

  • Tools: Use a PTFE-coated or ceramic spatula. Avoid scratching the container walls, which creates fine dust.

Phase C: Reaction Setup

Objective: Control exotherm and ring preservation.

  • Dissolution: When dissolving in organic solvents (e.g., DCM, DMF), add the solid slowly. The solvation of the HCl salt can be slightly exothermic.

  • Neutralization (Critical Step): If your protocol requires the free amine:

    • Suspend the salt in the solvent.

    • Add the base (e.g., TEA, DIPEA, Carbonate) slowly at 0°C.

    • Why? Rapid neutralization generates heat, which can trigger the opening of the strained azetidine ring or polymerization.

Phase D: Waste & Disposal

Objective: Environmental compliance.

  • Classification: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly mark tags with "Fluorinated Compound" and "Azetidine Derivative."

  • Destruction: Incineration with afterburner and scrubber is the required method to handle HF generation during combustion.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandling Receipt Receipt (Check Seal) Storage Storage (2-8°C, Dark) Receipt->Storage Log Inventory Equilibration Equilibration (Warm to RT) Storage->Equilibration Remove for Use Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Wait 30m Weighing->Storage Reseal & Purge (N2) Reaction Reaction Setup (Slow Neutralization) Weighing->Reaction Transfer Solid Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing the critical equilibration step to prevent moisture contamination.

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Brush off dry solid, then wash with soap/water for 15 min.Monitor for delayed redness (HCl burn).
Eye Contact Flush with eyewash for 15 min; lift eyelids.Seek immediate ophthalmologist care.
Inhalation Move to fresh air.If breathing is difficult, administer O2.[3]
Spill (Solid) Cover with wet paper towels to prevent dust, then wipe up.Dispose as hazardous waste.

References

  • ChemSRC . (n.d.). CAS 1864073-80-2 Physicochemical Properties. Retrieved October 26, 2025, from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.